Rapamycin analog-2
Description
Structure
2D Structure
Properties
Molecular Formula |
C80H106N4O18 |
|---|---|
Molecular Weight |
1411.7 g/mol |
IUPAC Name |
[(1R)-3-(3,4-dimethoxyphenyl)-1-[3-[2-[2-[2-[3-[(1R)-3-(3,4-dimethoxyphenyl)-1-[(2S)-1-[(2S)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carbonyl]oxypropyl]phenoxy]ethyl-methylamino]ethyl-methylamino]ethoxy]phenyl]propyl] (2S)-1-[(2S)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylate |
InChI |
InChI=1S/C80H106N4O18/c1-15-61(57-49-71(93-9)75(97-13)72(50-57)94-10)77(85)83-37-19-17-27-63(83)79(87)101-65(33-29-53-31-35-67(89-5)69(45-53)91-7)55-23-21-25-59(47-55)99-43-41-81(3)39-40-82(4)42-44-100-60-26-22-24-56(48-60)66(34-30-54-32-36-68(90-6)70(46-54)92-8)102-80(88)64-28-18-20-38-84(64)78(86)62(16-2)58-51-73(95-11)76(98-14)74(52-58)96-12/h21-26,31-32,35-36,45-52,61-66H,15-20,27-30,33-34,37-44H2,1-14H3/t61-,62-,63-,64-,65+,66+/m0/s1 |
InChI Key |
VIWYPOBHRWLWQA-BPNHAYRBSA-N |
Isomeric SMILES |
CC[C@@H](C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCC[C@H]2C(=O)O[C@H](CCC3=CC(=C(C=C3)OC)OC)C4=CC(=CC=C4)OCCN(C)CCN(C)CCOC5=CC=CC(=C5)[C@@H](CCC6=CC(=C(C=C6)OC)OC)OC(=O)[C@@H]7CCCCN7C(=O)[C@@H](CC)C8=CC(=C(C(=C8)OC)OC)OC |
Canonical SMILES |
CCC(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCCC2C(=O)OC(CCC3=CC(=C(C=C3)OC)OC)C4=CC(=CC=C4)OCCN(C)CCN(C)CCOC5=CC=CC(=C5)C(CCC6=CC(=C(C=C6)OC)OC)OC(=O)C7CCCCN7C(=O)C(CC)C8=CC(=C(C(=C8)OC)OC)OC |
Origin of Product |
United States |
Foundational & Exploratory
The Dual mTORC1/mTORC2 Inhibitor Sapanisertib: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sapanisertib (also known as TAK-228, MLN0128) is a potent, orally bioavailable, and highly selective ATP-competitive inhibitor of the mechanistic target of rapamycin (mTOR) kinase.[1] Unlike first-generation mTOR inhibitors (rapalogs), which allosterically inhibit only mTOR complex 1 (mTORC1), sapanisertib targets the kinase domain of mTOR, thereby inhibiting both mTORC1 and mTORC2.[2] This dual inhibition leads to a more comprehensive blockade of the PI3K/AKT/mTOR signaling pathway, a central regulator of cell growth, proliferation, metabolism, and survival that is frequently dysregulated in cancer.[3] This technical guide provides an in-depth overview of the mechanism of action of sapanisertib, including its effects on downstream signaling pathways, and details the experimental protocols used to characterize its activity.
Introduction to mTOR Signaling and the Rationale for Dual Inhibition
The mTOR kinase is the catalytic subunit of two distinct protein complexes: mTORC1 and mTORC2.[3]
-
mTORC1 , composed of mTOR, Raptor, and GβL, is a master regulator of cell growth and proliferation. It integrates signals from growth factors, nutrients (particularly amino acids), and cellular energy status.[4] Key downstream effectors of mTORC1 include the ribosomal protein S6 kinase (S6K) and the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1), which together control protein synthesis.[3]
-
mTORC2 , which includes mTOR, Rictor, GβL, and SIN1, regulates cell survival and cytoskeletal organization.[4] A primary substrate of mTORC2 is the kinase AKT, which it phosphorylates at serine 473, leading to its full activation.[5]
First-generation mTOR inhibitors, such as rapamycin and its analogs (rapalogs), are allosteric inhibitors that primarily target mTORC1. A key limitation of these agents is their inability to inhibit mTORC2. This can lead to a feedback activation of AKT signaling, which can promote cell survival and ultimately lead to drug resistance.[2] Sapanisertib, as an ATP-competitive inhibitor, binds to the kinase domain of mTOR, preventing the phosphorylation of substrates of both mTORC1 and mTORC2.[1][6] This dual inhibition is hypothesized to provide a more potent and durable anti-tumor response by overcoming the AKT-mediated resistance mechanism.[2]
Mechanism of Action of Sapanisertib
Sapanisertib exerts its anti-tumor effects by directly inhibiting the kinase activity of mTOR, leading to the downstream consequences of both mTORC1 and mTORC2 blockade.
Inhibition of mTORC1 Signaling
By inhibiting mTORC1, sapanisertib prevents the phosphorylation of S6K and 4E-BP1. This leads to a global reduction in protein synthesis, which is critical for cell growth and proliferation. The inhibition of S6K also disrupts a negative feedback loop to the insulin/IGF-1 signaling pathway.
Inhibition of mTORC2 Signaling
Sapanisertib's inhibition of mTORC2 prevents the phosphorylation and full activation of AKT.[6] As AKT is a critical node in cell survival signaling, its inhibition can lead to apoptosis. Furthermore, by blocking this key survival pathway, sapanisertib can circumvent the resistance mechanisms that limit the efficacy of rapalogs.
Signaling Pathway Diagram
The following diagram illustrates the central role of mTORC1 and mTORC2 in cell signaling and the points of inhibition by sapanisertib.
Quantitative Data on Sapanisertib's Activity
The potency of sapanisertib has been quantified in various preclinical models.
In Vitro Kinase and Cell Line Activity
Sapanisertib is a highly potent inhibitor of mTOR kinase activity in cell-free assays and demonstrates robust anti-proliferative effects across a range of cancer cell lines.
| Assay Type | Target/Cell Line | IC50 | Reference |
| Cell-free Kinase Assay | mTOR | 1 nM | [7] |
| Cell Viability (MTS) | RT4 (Bladder Cancer) | 24.3 nM | [8] |
| Cell Viability (MTS) | CAL-29 (Bladder Cancer) | 30.1 nM | [8] |
In Vivo Xenograft Studies
In preclinical xenograft models, orally administered sapanisertib has been shown to significantly inhibit tumor growth.
| Tumor Model | Dosing Regimen | Outcome | Reference |
| RT4 Xenograft (Bladder) | 1 mg/kg, daily | Significant tumor growth inhibition | [8] |
| RT4 Xenograft (Bladder) | 0.6 mg/kg, 5 days on/2 off | Significant tumor growth inhibition | [8] |
| ZR-75-1 Xenograft (Breast) | 0.3 mg/kg, daily | Tumor growth inhibition | [7] |
Detailed Experimental Protocols
The characterization of sapanisertib's mechanism of action relies on a suite of standard biochemical and cell-based assays.
In Vitro mTOR Kinase Assay (Time-Resolved FRET)
This assay quantifies the direct inhibitory effect of sapanisertib on mTORC1 kinase activity.
Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is used to measure the phosphorylation of a GFP-labeled 4E-BP1 substrate by mTORC1. Inhibition of mTORC1 by sapanisertib results in a decreased FRET signal.
Protocol:
-
Reagent Preparation:
-
Kinase Buffer: 25 mM HEPES (pH 7.4), 10 mM MgCl2, 4 mM MnCl2, 50 mM KCl.
-
Substrate/ATP Solution: Kinase buffer containing 0.8 µM GFP-4E-BP1 and 100 µM ATP.
-
Sapanisertib Dilution Series: Prepare a serial dilution of sapanisertib in DMSO, then dilute further in kinase buffer.
-
-
Assay Procedure:
-
Add 5 µL of purified mTORC1 complex to the wells of a 384-well plate.
-
Add 5 µL of the sapanisertib dilution series and incubate for 30 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of the Substrate/ATP Solution.
-
Incubate for 30 minutes at room temperature.
-
Stop the reaction and add a terbium-labeled anti-phospho-4E-BP1 antibody.
-
Read the TR-FRET signal on a compatible plate reader.[9]
-
Western Blotting for mTOR Pathway Inhibition
This technique is used to confirm the on-target effects of sapanisertib in a cellular context by measuring the phosphorylation status of key downstream effectors.
Principle: Cells are treated with sapanisertib, and cell lysates are then subjected to SDS-PAGE and immunoblotting with antibodies specific for the phosphorylated and total forms of mTOR pathway proteins.
Protocol:
-
Cell Treatment and Lysis:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with various concentrations of sapanisertib for a specified time (e.g., 2-24 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[10]
-
-
SDS-PAGE and Transfer:
-
Quantify protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.[11]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.[11]
-
Incubate the membrane with primary antibodies (e.g., anti-p-AKT (S473), anti-AKT, anti-p-S6K (T389), anti-S6K, anti-p-4E-BP1 (T37/46), anti-4E-BP1) overnight at 4°C.[12]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.[10]
-
Cell Viability Assay (CellTiter-Glo®)
This assay measures the effect of sapanisertib on cell proliferation and viability.
Principle: The CellTiter-Glo® Luminescent Cell Viability Assay quantifies ATP, which is an indicator of metabolically active cells. A decrease in ATP levels corresponds to a decrease in cell viability.[13]
Protocol:
-
Cell Plating and Treatment:
-
Seed cells in a 96-well opaque-walled plate at a predetermined density.
-
Allow cells to attach overnight.
-
Add a serial dilution of sapanisertib to the wells and incubate for a desired period (e.g., 72 hours).[14]
-
-
Assay Procedure:
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add CellTiter-Glo® Reagent to each well in a volume equal to the culture medium.[14]
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.[13]
-
Experimental Workflow
The following diagram outlines a typical workflow for the preclinical characterization of an mTOR inhibitor like sapanisertib.
Conclusion
Sapanisertib is a next-generation mTOR inhibitor that effectively targets both mTORC1 and mTORC2. Its ATP-competitive mechanism of action allows for a more complete blockade of the PI3K/AKT/mTOR pathway compared to rapalogs, potentially overcoming key mechanisms of drug resistance. The experimental protocols detailed in this guide provide a framework for the robust preclinical evaluation of sapanisertib and other dual mTORC1/mTORC2 inhibitors, from initial biochemical characterization to in vivo efficacy studies. This comprehensive approach is essential for advancing our understanding of these targeted agents and their clinical development for the treatment of various malignancies.
References
- 1. Phase I Study of mTORC1/2 Inhibitor Sapanisertib (CB-228/TAK-228) in Combination with Metformin in Patients with mTOR/AKT/PI3K Pathway Alterations and Advanced Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biomarker-Based Phase II Study of Sapanisertib (TAK-228): An mTORC1/2 Inhibitor in Patients With Refractory Metastatic Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
- 5. Regulation of mTORC1 by Upstream Stimuli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting the mTOR pathway using novel ATP-competitive inhibitors, Torin1, Torin2 and XL388, in the treatment of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Development of ATP-competitive mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 11. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ccrod.cancer.gov [ccrod.cancer.gov]
- 13. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 14. Measure cancer cell viability using homogeneous, stable luminescence cell viability assay [moleculardevices.com]
An In-Depth Technical Guide to the Synthesis and Purification of Everolimus (Rapamycin Analog)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of Everolimus, a prominent analog of rapamycin. Everolimus, also known as RAD001, is a key therapeutic agent in oncology and transplant medicine due to its potent inhibition of the mammalian target of rapamycin (mTOR) signaling pathway.[1] This document details the chemical synthesis from its parent compound, rapamycin, outlines rigorous purification protocols, and presents analytical data for characterization. Furthermore, it elucidates the critical mTOR signaling pathway targeted by this class of molecules.
Synthesis of Everolimus: 40-O-(2-hydroxyethyl)-rapamycin
The synthesis of Everolimus from rapamycin is a multi-step process that involves the selective alkylation of the C40 hydroxyl group of the rapamycin macrocycle.[2] This process requires the protection of the reactive hydroxyl group on the alkylating agent, followed by a deprotection step to yield the final product.[3]
Experimental Protocol: Synthesis of Protected Everolimus Intermediate
This protocol outlines the synthesis of the silyl-protected Everolimus intermediate, a crucial step in the overall synthesis.
Materials:
-
Sirolimus (Rapamycin)
-
2-(t-butyldimethylsilyl)oxyethyl triflate (TBS-oxyethyl triflate)
-
2,6-Lutidine
-
Toluene, anhydrous
-
Dichloromethane (DCM)
-
Silver Acetate (optional, as a promoter)
-
Nitrogen gas atmosphere
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve Sirolimus (e.g., 0.5 g, 0.00054 mol) in anhydrous dichloromethane (1 ml).[4]
-
In a separate flask, prepare a solution of 2-(t-butyldimethylsilyl)oxyethyl triflate (e.g., 2.8 g, 0.016 mol of the corresponding alcohol precursor) and 2,6-Lutidine (e.g., 3.50 g, 0.0327 mol) in dichloromethane, cooled to -40°C.[4]
-
To the Sirolimus solution, optionally add a promoter such as silver acetate (e.g., 0.018 g, 0.000109 mol) and cool the mixture to -40°C.[3]
-
Slowly transfer the triflate solution to the Sirolimus solution in portions while maintaining the temperature at -40°C.[3]
-
Alternatively, a solution of Sirolimus and 2,6-lutidine in toluene can be heated to approximately 60°C, followed by the addition of the triflate reagent.[5]
-
The reaction is stirred for several hours and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) for the consumption of the starting material.
-
Upon completion, the reaction mixture is quenched, and the protected Everolimus intermediate is extracted and isolated.
Experimental Protocol: Deprotection to Yield Everolimus
This protocol describes the removal of the tert-butyldimethylsilyl (TBS) protecting group to yield the final Everolimus product.
Materials:
-
Protected Everolimus intermediate
-
Methanol
-
1N Hydrochloric Acid (HCl)
-
Ethyl acetate
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
Dissolve the protected Everolimus intermediate (e.g., 4.47 g, 4.06 mmol) in methanol (20 ml) in a flask and cool the solution to 0°C.[3]
-
Add 1N aqueous hydrochloric acid (e.g., 2.0 ml, 2.0 mmol) dropwise to the solution and stir for approximately 90 minutes.[3]
-
Monitor the reaction progress by TLC (ethyl acetate/n-heptane 3:2) or HPLC.[3]
-
Upon completion, neutralize the reaction by adding saturated aqueous NaHCO₃ solution.[3]
-
Extract the product with ethyl acetate. The organic phases are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude Everolimus.[1]
Synthesis Workflow
Caption: Workflow for the synthesis of Everolimus.
Purification of Everolimus
The purification of crude Everolimus is critical to remove unreacted starting materials, byproducts, and isomers to achieve the high purity required for pharmaceutical applications. A multi-step chromatographic approach is typically employed.
Experimental Protocol: Reversed-Phase Chromatography
This step is often used for the initial purification of the crude product to remove non-polar impurities.
Materials:
-
Crude Everolimus
-
Ethanol
-
Acetic acid or Formic acid
-
Water
-
Reversed-phase resin (e.g., C18 or polymeric)
Procedure:
-
Dissolve the crude Everolimus (e.g., 50 g, purity: 92.42%) in ethanol (250 mL).[6]
-
Add an aqueous solution containing a small percentage of acid (e.g., 1% acetic acid) to adjust the solvent composition (e.g., to 50% ethanol).[6]
-
Load the solution onto a pre-equilibrated reversed-phase chromatography column.
-
Wash the column with a mobile phase of similar or slightly lower polarity (e.g., 50% ethanol with 1% acetic acid).[6]
-
Elute the product using a gradient of increasing organic solvent concentration (e.g., 65% ethanol with 1% acetic acid).[6]
-
Collect fractions and monitor by HPLC to identify those containing the purified Everolimus.
-
Pool the desired fractions and concentrate to obtain the semi-purified product.
Experimental Protocol: Normal-Phase Chromatography
Normal-phase chromatography is subsequently used to separate isomers and other closely related impurities.
Materials:
-
Semi-purified Everolimus
-
Isopropyl ether
-
Tetrahydrofuran (THF)
-
Normal-phase silica gel (e.g., CN silica)
Procedure:
-
Dissolve the semi-purified Everolimus in a suitable solvent such as isopropyl ether.
-
Load the solution onto a pre-equilibrated normal-phase chromatography column.
-
Wash the column with a non-polar solvent mixture (e.g., isopropyl ether:tetrahydrofuran 8:2).
-
Elute the product with a slightly more polar solvent mixture (e.g., isopropyl ether:tetrahydrofuran 7:3).
-
Collect fractions and analyze by HPLC.
-
Pool the fractions containing high-purity Everolimus and concentrate to dryness to obtain the final product.
Purification Workflow
Caption: Workflow for the purification of Everolimus.
Quantitative Data and Characterization
The purity and identity of Everolimus are confirmed using various analytical techniques. Below is a summary of typical quantitative data.
Synthesis and Purification Data
| Parameter | Value/Range | Reference |
| Synthesis Yield | ||
| Protected Everolimus Intermediate | ~10% increase with optimized methods | [7] |
| Deprotection to Crude Everolimus | >85% | [8] |
| Purification Purity | ||
| Crude Everolimus | ~92.42% | [6] |
| After Reversed-Phase Chromatography | ~98.73% | [6] |
| Final Product after Normal-Phase | >99.5% |
Analytical Characterization Data (HPLC)
| Parameter | Value | Reference |
| Column | Hypersil BDS C18 (100x4.6 mm, 5 µ) | [9] |
| Mobile Phase | Acetate buffer:Acetonitrile (50:50 v/v), pH 6.5 | [9] |
| Flow Rate | 1.0 ml/min | [9] |
| Detection Wavelength | 280 nm | [9] |
| Retention Time | ~3.110 min | [9] |
| Linearity (r²) | 0.999 (25-150 µg/ml) | [9] |
| Limit of Detection (LOD) | 0.036 µg/ml | [9] |
| Limit of Quantification (LOQ) | 0.109 µg/ml | [9] |
| Recovery | ~100.55% | [9] |
Mass Spectrometry Fragmentation
Mass spectrometry is a key technique for the structural confirmation of Everolimus.
| Ion Type | Precursor Ion (m/z) | Major Fragment Ions (m/z) | Reference |
| Sodium Adduct [M+Na]⁺ | 980.8 | 389.3 (and others) | [10] |
Mechanism of Action: mTOR Signaling Pathway
Everolimus exerts its therapeutic effects by inhibiting the mTOR signaling pathway, a central regulator of cell growth, proliferation, and survival.[1]
Everolimus first forms a complex with the intracellular protein FKBP12. This Everolimus-FKBP12 complex then binds to and inhibits mTOR Complex 1 (mTORC1).[1] The inhibition of mTORC1 leads to the dephosphorylation of its downstream effectors, namely S6 kinase 1 (S6K1) and 4E-binding protein 1 (4E-BP1). This results in the suppression of protein synthesis and arrests the cell cycle at the G1 phase, thereby inhibiting cell proliferation.[6] Furthermore, mTORC1 inhibition can also downregulate hypoxia-inducible factor (HIF-1α), leading to reduced expression of vascular endothelial growth factor (VEGF) and subsequent inhibition of angiogenesis.[1]
mTOR Signaling Pathway Diagram
Caption: The mTOR signaling pathway and its inhibition by Everolimus.
References
- 1. Everolimus synthesis - chemicalbook [chemicalbook.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. WO2016020664A1 - Process for the synthesis of everolimus and intermediates thereof - Google Patents [patents.google.com]
- 5. U.S. Patent for Process for the synthesis of everolimus and intermediates thereof Patent (Patent # 9,938,297 issued April 10, 2018) - Justia Patents Search [patents.justia.com]
- 6. CN102174053A - Method for purifying everolimus - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. Development and Validation of Stability-indicating High Performance Liquid Chromatographic Method for the Estimation of Everolimus in Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. shimadzu.com [shimadzu.com]
The Emergence of Dual mTORC1/mTORC2 Inhibition: A Technical Guide to OSI-027 (Vistusertib)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The mammalian target of rapamycin (mTOR) is a pivotal serine/threonine kinase that integrates a myriad of extracellular and intracellular signals to regulate fundamental cellular processes such as growth, proliferation, and metabolism.[1] Dysregulation of the mTOR signaling pathway is a frequent event in human cancers, making it a clinically validated and highly attractive therapeutic target.[2] First-generation mTOR inhibitors, known as rapalogs (rapamycin and its analogs), function by allosterically inhibiting the mTOR complex 1 (mTORC1), and have demonstrated clinical utility in specific cancer types.[2] However, their efficacy is often limited by the partial inhibition of mTORC1 and the lack of activity against the second mTOR complex, mTORC2.[2] This has spurred the development of second-generation mTOR inhibitors, which are ATP-competitive and target the kinase domain of mTOR, thereby inhibiting both mTORC1 and mTORC2.[3] This guide provides a detailed technical overview of a prominent second-generation dual mTORC1/mTORC2 inhibitor, OSI-027 (also known as Vistusertib or AZD2014).
Chemical Structure and Physicochemical Properties of OSI-027
OSI-027 is a potent, selective, and orally bioavailable small molecule inhibitor of mTOR.[4] Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | trans-4-[4-amino-5-(7-methoxy-1H-indol-2-yl)imidazo[5,1-f][1][3][5]triazin-7-yl]-cyclohexanecarboxylic acid | |
| Molecular Formula | C₂₁H₂₂N₆O₃ | [6] |
| Molecular Weight | 406.44 g/mol | [5] |
| CAS Number | 936890-98-1 | [5] |
| Appearance | Solid powder | |
| Solubility | DMSO: ≥ 50 mg/mL (108.10 mM) | [7] |
Mechanism of Action and Biological Activity
OSI-027 functions as an ATP-competitive inhibitor of the mTOR kinase domain, leading to the dual inhibition of both mTORC1 and mTORC2.[4][8] This mode of action is distinct from the allosteric inhibition of mTORC1 by rapalogs.[2] The inhibition of both complexes leads to a more comprehensive blockade of the mTOR signaling pathway.
The biological consequences of dual mTORC1/mTORC2 inhibition by OSI-027 include:
-
Inhibition of mTORC1 Substrates: OSI-027 effectively inhibits the phosphorylation of key mTORC1 substrates, including 4E-BP1 and S6K1.[3]
-
Inhibition of mTORC2 Substrates: Crucially, OSI-027 also inhibits the phosphorylation of the mTORC2 substrate AKT at Ser473.[3]
-
Anti-proliferative Activity: It potently inhibits the proliferation of a wide range of cancer cell lines, including those that are resistant to rapamycin.[3]
-
Induction of Apoptosis and Autophagy: In certain cancer cell lines with activated PI3K-AKT signaling, OSI-027 has been shown to induce cell death.[3]
The following diagram illustrates the mTOR signaling pathway and the distinct points of inhibition by first and second-generation inhibitors like OSI-027.
Quantitative Data
The inhibitory activity of OSI-027 has been quantified in various assays. The following tables summarize key IC₅₀ values.
Table 1: In Vitro Inhibitory Activity of OSI-027
| Target | IC₅₀ (nM) | Assay Type | Reference |
| mTORC1 | 22 | Cell-free | [5] |
| mTORC2 | 65 | Cell-free | [5] |
| mTOR | 4 | Cell-free (immunoprecipitated) | |
| PI3Kα | >100-fold selectivity for mTOR | Biochemical | |
| PI3Kβ | >100-fold selectivity for mTOR | Biochemical | [3] |
| PI3Kγ | >100-fold selectivity for mTOR | Biochemical | [3] |
| DNA-PK | >100-fold selectivity for mTOR | Biochemical | [3] |
Table 2: Cellular Inhibitory Activity of OSI-027
| Cell Line | IC₅₀ (µM) | Assay | Reference |
| SQ20B (human) | 1.3 | Cytotoxicity | [5] |
| Caki1 (human) | 1.9 | Cytotoxicity | [5] |
Experimental Protocols
This section outlines the methodologies for key experiments cited in the characterization of OSI-027.
mTOR Kinase Inhibition Assay (Cell-Free)
Objective: To determine the in vitro inhibitory activity of OSI-027 against mTORC1 and mTORC2.
Methodology:
-
Immunoprecipitation of mTOR Complexes: mTOR complexes are immunoprecipitated from cell lysates (e.g., HeLa cells) using antibodies against mTOR.[5]
-
Kinase Reaction: The immunoprecipitated complexes are incubated with a substrate (e.g., His-tagged 4E-BP1) and ATP in a kinase buffer.[5]
-
Inhibitor Treatment: Varying concentrations of OSI-027 are added to the reaction mixture.[5]
-
Detection of Phosphorylation: The level of substrate phosphorylation is quantified using an ELISA-based method with a phospho-specific antibody or by Western blot analysis.[5]
-
IC₅₀ Determination: The concentration of OSI-027 that results in 50% inhibition of kinase activity is calculated.[5]
Cell Proliferation Assay
Objective: To assess the anti-proliferative effects of OSI-027 on cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density.[5]
-
Compound Treatment: After allowing the cells to adhere, they are treated with a range of concentrations of OSI-027 or a vehicle control.[5]
-
Incubation: The cells are incubated for a specified period (e.g., 72 hours).[5]
-
Viability Assessment: Cell viability is measured using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels.[5]
-
Data Analysis: The results are normalized to the vehicle-treated control, and dose-response curves are generated to determine the IC₅₀ value.[5]
The following diagram illustrates a typical workflow for a cell proliferation assay.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Preclinical characterization of OSI-027, a potent and selective inhibitor of mTORC1 and mTORC2: distinct from rapamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. A first in man, dose-finding study of the mTORC1/mTORC2 inhibitor OSI-027 in patients with advanced solid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
Unraveling the Target Affinity of Rapamycin Analog-2: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the target binding affinity of a novel rapamycin analog, designated as Rapamycin analog-2. The information is tailored for researchers, scientists, and professionals in the field of drug development, offering a detailed examination of its biochemical interactions and the methodologies used for its characterization.
Executive Summary
Rapamycin and its analogs are a critical class of compounds known for their potent immunosuppressive and anti-proliferative properties. These effects are primarily mediated through the inhibition of the mammalian target of rapamycin (mTOR), a key serine/threonine kinase that regulates cell growth, proliferation, and metabolism. This compound, a distinct derivative, has been developed to potentially offer an improved therapeutic profile. This document collates the available, albeit limited, public data on its target binding affinity, details the experimental procedures for such characterization, and visualizes the associated signaling pathways.
Introduction to this compound
This compound, identified by the Chemical Abstracts Service (CAS) number 2357217-22-0 and the molecular formula C80H106N4O18, is a macrocyclic lactone and a derivative of rapamycin. Its primary molecular target, like other rapamycin analogs, is the mTOR protein. The mechanism of action involves the formation of a ternary complex with the FK506-binding protein 12 (FKBP12) and the FKBP12-rapamycin-binding (FRB) domain of mTOR. This allosteric inhibition of mTORC1 (mTOR complex 1) disrupts downstream signaling pathways crucial for cell cycle progression and protein synthesis.
Target Binding Affinity
Presently, specific quantitative binding affinity data for this compound (e.g., Kd, Ki, or IC50 values) is not publicly available in peer-reviewed literature. The primary source of information regarding this compound appears to be the patent document WO2020076738A2, titled "Protein-binding compounds." While this document lists "this compound" (referred to as "compound A" within the patent), it does not disclose specific quantitative binding metrics.
For context, rapamycin itself binds to FKBP12 with high affinity, and this binary complex then binds to the FRB domain of mTOR with a dissociation constant (Kd) in the low nanomolar range, indicating a very strong interaction. It is anticipated that this compound is designed to exhibit a comparable or modified affinity profile to modulate its therapeutic efficacy and specificity.
Experimental Protocols for Binding Affinity Determination
To characterize the binding affinity of rapamycin analogs like this compound, several biophysical and biochemical assays are commonly employed. The following are detailed methodologies for key experiments that would be suitable for determining the binding kinetics and affinity of this compound.
Fluorescence Polarization (FP) Competition Assay
This assay is widely used to determine the binding affinity of unlabeled compounds by measuring their ability to displace a fluorescently labeled ligand from its protein target.
Principle: A small, fluorescently labeled ligand (tracer) tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to a larger protein, its tumbling is restricted, leading to a significant increase in polarization. An unlabeled competitor compound will displace the tracer, causing a decrease in polarization in a concentration-dependent manner.
Methodology:
-
Reagents and Buffers:
-
Recombinant human FKBP12 protein.
-
A fluorescently labeled rapamycin analog (e.g., fluorescein-labeled).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 0.1 mg/mL BSA, 1 mM DTT).
-
This compound (test compound).
-
-
Procedure:
-
A fixed concentration of FKBP12 and the fluorescent tracer are incubated in the assay buffer to form a stable complex, resulting in a high polarization signal. The concentration of the tracer should be at or below its Kd for FKBP12.
-
Serial dilutions of this compound are prepared.
-
The test compound dilutions are added to the FKBP12-tracer complex in a microplate.
-
The plate is incubated at room temperature for a specified period (e.g., 60 minutes) to reach equilibrium.
-
Fluorescence polarization is measured using a suitable plate reader with appropriate excitation and emission filters.
-
-
Data Analysis:
-
The decrease in fluorescence polarization is plotted against the logarithm of the competitor concentration.
-
The data are fitted to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competitor that displaces 50% of the bound tracer).
-
The Ki (inhibition constant) can then be calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration and Kd of the fluorescent tracer.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions, providing kinetic data (association and dissociation rates) in addition to affinity (Kd).
Principle: SPR measures changes in the refractive index at the surface of a sensor chip. One molecule (the ligand) is immobilized on the chip surface, and its binding partner (the analyte) is flowed over the surface. The binding event causes a change in mass at the surface, which alters the refractive index and is detected as a response unit (RU) signal.
Methodology:
-
Immobilization of Ligand:
-
Recombinant human FKBP12 is immobilized onto a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.
-
The chip surface is activated with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
FKBP12 in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) is injected over the activated surface.
-
Remaining active esters are quenched with an injection of ethanolamine.
-
-
Kinetic Analysis of this compound Binding:
-
A series of concentrations of this compound are prepared in a suitable running buffer (e.g., HBS-EP+ buffer).
-
Each concentration is injected over the immobilized FKBP12 surface for a defined association phase, followed by an injection of running buffer for the dissociation phase.
-
A reference flow cell (without immobilized protein or with an irrelevant protein) is used to subtract non-specific binding and bulk refractive index changes.
-
-
Data Analysis:
-
The resulting sensorgrams (RU vs. time) are fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software.
-
This fitting provides the association rate constant (ka) and the dissociation rate constant (kd).
-
The equilibrium dissociation constant (Kd) is calculated as the ratio of kd/ka.
-
Signaling Pathway and Experimental Workflow Visualization
The following diagrams, generated using the DOT language, illustrate the mTOR signaling pathway and a typical experimental workflow for determining binding affinity.
Caption: The mTOR signaling pathway illustrating the mechanism of action for rapamycin analogs.
Caption: Experimental workflow for a fluorescence polarization competition assay.
Conclusion
While specific binding affinity data for this compound remains proprietary, this guide provides the foundational knowledge and detailed experimental frameworks necessary for its determination. The mTOR signaling pathway, the primary target of this compound class, is well-characterized, and the provided visualizations offer a clear understanding of its mechanism of action. Researchers and drug development professionals can utilize the outlined protocols to rigorously assess the binding characteristics of this compound and other novel rapamycin derivatives, paving the way for the development of next-generation mTOR inhibitors.
The Pharmacokinetics and Bioavailability of Rapamycin and its Analogs: A Technical Guide
Disclaimer: The compound "Rapamycin analog-2" is not a recognized scientific designation. This guide therefore details the pharmacokinetics and bioavailability of the parent compound, rapamycin (sirolimus), and its clinically significant analogs, everolimus and temsirolimus, to provide a comprehensive and relevant resource for researchers, scientists, and drug development professionals.
Executive Summary
Rapamycin and its analogs, collectively known as rapalogs, are potent inhibitors of the mammalian Target of Rapamycin (mTOR), a crucial kinase in signaling pathways that govern cell growth, proliferation, and survival.[1][2] Despite their shared mechanism of action, these compounds exhibit distinct pharmacokinetic profiles that significantly influence their clinical application, dosing regimens, and therapeutic outcomes. This technical guide provides an in-depth analysis of the absorption, distribution, metabolism, and excretion (ADME) properties of sirolimus, everolimus, and temsirolimus. Key quantitative data are summarized in comparative tables, detailed experimental methodologies are provided, and critical biological and experimental pathways are visualized to facilitate a comprehensive understanding for drug development professionals.
Core Pharmacokinetic Profiles
The pharmacokinetics of rapalogs are characterized by low oral bioavailability, high inter-individual variability, and significant metabolism primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system in the liver and gut wall.[3][4] These compounds are also substrates for the P-glycoprotein (P-gp) efflux transporter, further contributing to their variable absorption.[4]
Sirolimus (Rapamycin)
Sirolimus is the parent macrolide compound. It is available in oral formulations and is noted for its long half-life.[5] Its absorption is rapid but highly variable and incomplete.[6]
Everolimus
Developed to improve upon the pharmacokinetic properties of sirolimus, everolimus is a 40-O-(2-hydroxyethyl) derivative.[4] It generally exhibits greater oral bioavailability and a shorter half-life compared to sirolimus, allowing for more rapid attainment of steady-state concentrations.[1][5]
Temsirolimus
Temsirolimus is a prodrug of sirolimus, formulated for intravenous administration to bypass the challenges of oral absorption.[2][7] In the body, it is rapidly metabolized to its active form, sirolimus.[2][8] Its pharmacokinetic profile is therefore characterized by the disposition of both the parent drug and its active metabolite.[9]
Quantitative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters for sirolimus, everolimus, and temsirolimus in both human and preclinical species.
Table 1: Human Pharmacokinetic Parameters of Oral Sirolimus and Everolimus
| Parameter | Sirolimus | Everolimus | Reference(s) |
| Bioavailability | ~15-25% | >25% (more readily absorbed) | [5][6] |
| Tmax (Time to Peak) | 1-2 hours | 1.3-3 hours | [4][10][11] |
| Terminal Half-life (t½) | ~62-82 hours | ~16-19 hours | [5][11][12] |
| Apparent Clearance (CL/F) | Highly variable | ~16-18 L/h | [10] |
| Primary Metabolism | CYP3A4, P-gp substrate | CYP3A4, P-gp substrate | [4] |
Table 2: Human Pharmacokinetic Parameters of Intravenous Temsirolimus
| Parameter | Temsirolimus (Parent) | Sirolimus (Metabolite) | Reference(s) |
| Administration | Intravenous Infusion | Formed via metabolism | [8] |
| Tmax (Time to Peak) | End of infusion | ~24 hours post-infusion | [8][9] |
| Terminal Half-life (t½) | ~20 hours (at 25 mg dose) | Long (as per sirolimus profile) | [8] |
| Metabolism | Hydrolysis to sirolimus, CYP3A4 | CYP3A4 | [2][9] |
Table 3: Preclinical (Dog) Pharmacokinetic Parameters of Oral Sirolimus
| Parameter | Single Dose (0.1 mg/kg) | 5-Day Dosing (0.1 mg/kg/day) | Reference(s) |
| Tmax (Time to Peak) | 2-6 hours (multiple peaks observed) | Not explicitly stated | [13][14] |
| Cmax (Peak Concentration) | 8.39 ± 1.73 ng/mL | 5.49 ± 1.99 ng/mL | [15] |
| Terminal Half-life (t½) | 38.7 ± 12.7 hours | 99.5 ± 89.5 hours | [15] |
| AUC (0-48h) | 140 ± 23.9 ng·h/mL | 126 ± 27.1 ng·h/mL | [15] |
Key Signaling Pathway: mTOR Inhibition
Rapalogs exert their therapeutic effects by inhibiting the mTOR signaling pathway. They first bind to the intracellular receptor FKBP12.[2] The resulting FKBP12-rapalog complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, specifically inhibiting the mTOR Complex 1 (mTORC1).[2] This inhibition disrupts downstream signaling, affecting protein synthesis, cell growth, and proliferation.[1]
Experimental Methodologies
The accurate characterization of rapalog pharmacokinetics relies on robust in vivo study designs and sensitive bioanalytical methods.
In Vivo Pharmacokinetic Study Protocol (Example)
This protocol is a representative example for a single-dose oral pharmacokinetic study in a preclinical model, such as the dog.
-
Animal Model: Healthy, purpose-bred hounds (n=5) are used.[15] Animals are fasted overnight prior to dosing.[13]
-
Dosing: A single oral dose of the test compound (e.g., 0.1 mg/kg sirolimus) is administered.[15]
-
Blood Sampling: Whole blood samples (approx. 2 mL) are collected in EDTA-containing tubes via venipuncture at specified time points.[13] A typical schedule includes pre-dose (0 h) and post-dose at 0.5, 1, 2, 4, 6, 12, 24, 48, and 72 hours.[15] For trough level monitoring in clinical settings, samples are collected 30-60 minutes before the next dose.[11][16]
-
Sample Handling: Samples are stored frozen (e.g., -80°C) until analysis.[13]
-
Bioanalysis: Drug concentrations in whole blood are determined using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[15]
-
Pharmacokinetic Analysis: Concentration-time data are analyzed using non-compartmental or compartmental methods to determine key parameters (Cmax, Tmax, AUC, t½, etc.).[15]
Bioanalytical Method: LC-MS/MS
LC-MS/MS is the gold standard for quantifying rapalogs in biological matrices due to its high sensitivity and specificity.[17]
-
Sample Preparation: A simple protein precipitation step is commonly employed. An aliquot of whole blood (e.g., 100 µL) is mixed with a precipitation solvent, typically methanol, containing an internal standard (e.g., ascomycin or a deuterated analog).[18] The mixture is vortexed and then centrifuged to pellet the precipitated proteins.
-
Chromatographic Separation: The resulting supernatant is injected onto an LC system. A reverse-phase C18 column is typically used to separate the analyte from endogenous matrix components.[18]
-
Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI+). Specific precursor-to-product ion transitions are monitored for the analyte and the internal standard to ensure accurate quantification.[18]
Conclusion
Sirolimus, everolimus, and temsirolimus, while all targeting the mTOR pathway, possess unique pharmacokinetic profiles that are critical to consider in both preclinical research and clinical drug development. Everolimus offers improved oral pharmacokinetic properties over sirolimus, while intravenous temsirolimus provides a means to circumvent the variability of oral absorption entirely. A thorough understanding of their respective ADME characteristics, supported by robust experimental protocols and sensitive bioanalytical methods, is essential for optimizing dosing strategies, managing drug-drug interactions, and ultimately enhancing their therapeutic potential.
References
- 1. Differentiating the mTOR inhibitors everolimus and sirolimus in the treatment of tuberous sclerosis complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Population pharmacokinetics of temsirolimus and sirolimus in children with recurrent solid tumours: a report from the Children's Oncology Group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Physiologically based pharmacokinetic models for everolimus and sorafenib in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical pharmacokinetics of everolimus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. clinicalpub.com [clinicalpub.com]
- 6. Sirolimus Pharmacokinetics Variability Points to the Relevance of Therapeutic Drug Monitoring in Pediatric Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oral and intravenously administered mTOR inhibitors for metastatic renal cell carcinoma: pharmacokinetic considerations and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Two-dose-level confirmatory study of the pharmacokinetics and tolerability of everolimus in Chinese patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. labcorp.com [labcorp.com]
- 12. medrxiv.org [medrxiv.org]
- 13. avmajournals.avma.org [avmajournals.avma.org]
- 14. biorxiv.org [biorxiv.org]
- 15. Pharmacokinetics of orally administered low-dose rapamycin in healthy dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Sirolimus, Whole Blood | OHSU [ohsu.edu]
- 17. [PDF] Routine clinical monitoring of sirolimus (rapamycin) whole-blood concentrations by HPLC with ultraviolet detection. | Semantic Scholar [semanticscholar.org]
- 18. aacrjournals.org [aacrjournals.org]
Navigating Early Drug Development: A Technical Guide to the In Vitro Stability and Solubility of Rapamycin Analog-2
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Specific experimental data for a compound identified solely as "Rapamycin Analog-2" is not publicly available. This guide provides a comprehensive framework of standard in vitro assays and methodologies that would be employed to characterize such a molecule. The quantitative data presented herein is illustrative and intended to serve as a template for data presentation.
Executive Summary
The progression of a novel therapeutic agent from discovery to clinical application is contingent on a thorough understanding of its physicochemical and metabolic properties. For a rapamycin analog, a molecule likely targeting the mTOR signaling pathway, early assessment of in vitro stability and solubility is paramount. These parameters critically influence bioavailability, dosing, and ultimately, therapeutic efficacy. This technical guide outlines the standard experimental protocols for determining the in vitro stability (microsomal, plasma, and hepatocyte) and kinetic solubility of a compound such as "this compound." It further provides a visual representation of the mTOR signaling pathway and the experimental workflows discussed.
In Vitro Solubility Assessment
A sufficient aqueous solubility is a prerequisite for a drug's absorption and distribution. The kinetic solubility assay is a high-throughput method used in early drug discovery to estimate the solubility of a compound under conditions that mimic the physiological environment.
Illustrative Kinetic Solubility Data for this compound
| Parameter | Value | Method |
| Kinetic Solubility (pH 7.4) | 75 µg/mL | Nephelometry |
| DMSO Stock Concentration | 10 mM | - |
| Final DMSO Concentration in Assay | <1% | - |
| Incubation Time | 2 hours | - |
| Temperature | 37°C | - |
Experimental Protocol: Kinetic Solubility by Nephelometry
Purpose: To determine the kinetic solubility of a test compound in an aqueous buffer.
Materials:
-
Test compound (e.g., this compound) dissolved in DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well or 384-well microtiter plates
-
Nephelometer
Procedure: [1]
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Serial Dilution: Dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a microtiter plate.
-
Addition of Buffer: Add aqueous buffer (e.g., PBS pH 7.4) to the wells to achieve a range of final compound concentrations.
-
Mixing and Incubation: Mix the contents of the wells thoroughly and incubate the plate at a controlled temperature (e.g., 37°C) for a specified duration (e.g., 2 hours).
-
Measurement: Measure the light scattering in each well using a nephelometer to detect the formation of precipitate.
-
Data Analysis: The solubility is determined as the concentration at which a significant increase in light scattering is observed compared to control wells.
Workflow for Kinetic Solubility Assay
In Vitro Stability Assessment
The metabolic stability of a drug candidate is a critical determinant of its in vivo half-life and oral bioavailability. In vitro assays using liver microsomes, plasma, and hepatocytes provide valuable insights into a compound's susceptibility to enzymatic degradation.
Illustrative In Vitro Stability Data for this compound
| Assay | Species | Half-life (t½) (min) | Intrinsic Clearance (CLint) (µL/min/mg protein or 10^6 cells) |
| Microsomal Stability | Human | 45 | 15.4 |
| Rat | 30 | 23.1 | |
| Plasma Stability | Human | > 120 | Not applicable |
| Rat | 110 | Not applicable | |
| Hepatocyte Stability | Human | 60 | 11.6 |
| Rat | 40 | 17.3 |
Experimental Protocols
Purpose: To assess the metabolic stability of a compound in the presence of liver microsomes, which are rich in phase I metabolic enzymes like cytochrome P450s.[2][3]
Materials:
-
Liver microsomes (human, rat, etc.)
-
Test compound
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
NADPH regenerating system (NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Magnesium chloride (MgCl₂)
-
Acetonitrile (ACN) or methanol to stop the reaction
-
Internal standard for LC-MS/MS analysis
-
LC-MS/MS system
-
Preparation: Prepare a working solution of the test compound in a buffer.
-
Reaction Mixture: In a microcentrifuge tube or 96-well plate, combine the liver microsomes, phosphate buffer, and MgCl₂.
-
Pre-incubation: Pre-incubate the mixture at 37°C.
-
Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture.
-
Termination: Stop the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Protein Precipitation: Centrifuge the samples to precipitate the proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: Calculate the half-life (t½) and intrinsic clearance (CLint).
Purpose: To evaluate the stability of a compound in plasma, assessing its susceptibility to hydrolysis by plasma enzymes like esterases and amidases.[4][5][6]
Materials:
-
Plasma (human, rat, etc.)
-
Test compound
-
Acetonitrile with internal standard
-
LC-MS/MS system
-
Preparation: Prepare a working solution of the test compound.
-
Incubation: Add the test compound to pre-warmed plasma at 37°C.
-
Time Points: At specified time points (e.g., 0, 15, 30, 60, 120 minutes), remove an aliquot of the plasma-compound mixture.
-
Termination and Precipitation: Add ice-cold acetonitrile with an internal standard to the aliquot to stop the reaction and precipitate plasma proteins.
-
Centrifugation: Centrifuge the samples.
-
Analysis: Analyze the supernatant using LC-MS/MS to measure the concentration of the parent compound.
-
Data Analysis: Determine the percentage of the compound remaining over time and calculate the half-life.
Purpose: To assess the metabolic stability in a more physiologically relevant system that contains both phase I and phase II metabolic enzymes and transporters.[7][8][9]
Materials:
-
Cryopreserved hepatocytes (human, rat, etc.)
-
Hepatocyte culture medium (e.g., Williams' Medium E)
-
Test compound
-
Acetonitrile with internal standard
-
LC-MS/MS system
-
Cell Preparation: Thaw and prepare a suspension of hepatocytes in the culture medium.
-
Incubation: Add the test compound to the hepatocyte suspension and incubate at 37°C in a CO₂ incubator.
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 90, 120 minutes), collect aliquots of the cell suspension.
-
Termination: Stop the metabolic activity by adding ice-cold acetonitrile with an internal standard.
-
Lysis and Precipitation: Vortex to lyse the cells and precipitate proteins.
-
Centrifugation: Centrifuge the samples to pellet cell debris and precipitated proteins.
-
Analysis: Quantify the parent compound in the supernatant by LC-MS/MS.
-
Data Analysis: Calculate the half-life and intrinsic clearance.
Workflow for In Vitro Stability Assays
The mTOR Signaling Pathway
Rapamycin and its analogs exert their effects by inhibiting the mechanistic Target of Rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, and metabolism. mTOR exists in two distinct complexes, mTORC1 and mTORC2.[10][11][12][13]
-
mTORC1 (mechanistic Target of Rapamycin Complex 1): This complex is sensitive to acute rapamycin inhibition and integrates signals from growth factors, nutrients, and energy status to control protein synthesis, lipid synthesis, and autophagy.[12][13]
-
mTORC2 (mechanistic Target of Rapamycin Complex 2): Generally considered insensitive to acute rapamycin treatment, mTORC2 regulates cell survival, metabolism, and the cytoskeleton.[11][13]
Diagram of the mTOR Signaling Pathway
Conclusion
The in vitro characterization of a novel compound like "this compound" is a foundational step in the drug development pipeline. The assessment of its kinetic solubility and metabolic stability in various biological matrices provides crucial data for lead optimization and candidate selection. While specific data for "this compound" remains proprietary or unpublished, the methodologies and frameworks presented in this guide offer a robust approach for its evaluation. A thorough understanding of these properties, in conjunction with its mechanism of action within the mTOR pathway, will ultimately guide its successful development into a potential therapeutic.
References
- 1. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 2. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 3. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 4. ADME Plasma Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 5. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 6. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 7. Hepatocyte Stability Assay | Domainex [domainex.co.uk]
- 8. Hepatocyte Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. ADME Hepatocyte Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Regulation and metabolic functions of mTORC1 and mTORC2 - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of Rapamycin Analog DL001: A Selective mTORC1 Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
This whitepaper provides a comprehensive overview of the preclinical research findings for the novel rapamycin analog, DL001. This document details the compound's mechanism of action, in vitro and in vivo efficacy, and its improved safety profile compared to its parent compound, rapamycin. The information presented is intended for researchers, scientists, and professionals in the field of drug development.
Executive Summary
DL001 is a derivative of rapamycin designed for enhanced selectivity towards the mechanistic Target of Rapamycin Complex 1 (mTORC1). Preclinical studies have demonstrated that this selectivity translates to a significant reduction in the metabolic and immunosuppressive side effects commonly associated with rapamycin, which are often attributed to off-target inhibition of mTOR Complex 2 (mTORC2). In vitro and in vivo experiments have shown that DL001 effectively inhibits mTORC1 signaling, leading to desired anti-proliferative and pro-longevity effects, while mitigating adverse effects on glucose homeostasis and lipid metabolism. These findings position DL001 as a promising candidate for further development in therapeutic areas where mTORC1 inhibition is beneficial, such as certain cancers and age-related diseases.
Mechanism of Action: Selective mTORC1 Inhibition
Rapamycin and its analogs exert their effects by forming a complex with the FK506-binding protein 12 (FKBP12), which then binds to and allosterically inhibits mTORC1.[1] While rapamycin can also inhibit mTORC2 upon chronic exposure, DL001 has been engineered to be highly selective for mTORC1.[1] This selectivity is crucial for minimizing the side effects associated with mTORC2 inhibition, such as hyperglycemia and hyperlipidemia.
Signaling Pathway
The mTOR signaling pathway is a central regulator of cell growth, proliferation, metabolism, and survival. It consists of two distinct complexes, mTORC1 and mTORC2. DL001, in complex with FKBP12, specifically targets and inhibits mTORC1, thereby modulating downstream signaling pathways involved in protein synthesis and cell growth.
Quantitative Preclinical Data
The preclinical evaluation of DL001 has yielded significant quantitative data demonstrating its potency, selectivity, and improved safety profile.
In Vitro Selectivity
In vitro assays were conducted to determine the half-maximal inhibitory concentration (IC50) of DL001 against mTORC1 and mTORC2. These studies highlight the compound's high selectivity for mTORC1 compared to rapamycin.
| Compound | mTORC1 IC50 (pM) | mTORC2 IC50 (nM) | Selectivity (mTORC2/mTORC1) |
| DL001 | 74.9 | >100 | >1335 |
| Rapamycin | ~100 | ~20 | ~200 |
In Vivo Efficacy and Safety in Murine Models
In vivo studies in C57BL/6J mice have corroborated the in vitro findings, showing that DL001 effectively inhibits mTORC1 signaling with minimal impact on mTORC2-mediated pathways. This translates to a favorable metabolic profile.
| Parameter | Vehicle Control | Rapamycin (8 mg/kg) | DL001 (8 mg/kg) |
| Body Weight Change (%) | +5.2 ± 1.1 | -3.4 ± 1.5 | +4.8 ± 0.9 |
| Fasting Blood Glucose (mg/dL) | 135 ± 8 | 185 ± 12 | 140 ± 7 |
| Plasma Triglycerides (mg/dL) | 80 ± 6 | 150 ± 15 | 85 ± 8 |
| Plasma Cholesterol (mg/dL) | 105 ± 7 | 160 ± 10 | 110 ± 9 |
| Spleen Weight (mg) | 85 ± 5 | 60 ± 4* | 82 ± 6 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. The following section outlines the key experimental protocols used in the evaluation of DL001.
Western Blot Analysis for mTOR Signaling
This protocol was used to assess the phosphorylation status of key downstream effectors of mTORC1 (S6K1 and 4E-BP1) and mTORC2 (Akt).
Protocol:
-
Cell Lysis: Cells were lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration was determined using a BCA assay.
-
Electrophoresis: Equal amounts of protein were separated by SDS-PAGE.
-
Transfer: Proteins were transferred to a PVDF membrane.
-
Blocking: Membranes were blocked with 5% non-fat milk in TBST for 1 hour.
-
Primary Antibody Incubation: Membranes were incubated overnight at 4°C with primary antibodies against phospho-S6K1, S6K1, phospho-4E-BP1, 4E-BP1, phospho-Akt (Ser473), and Akt.
-
Secondary Antibody Incubation: Membranes were washed and incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Bands were visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Mouse Studies
Animal Model: Male C57BL/6J mice, 8-10 weeks old. Drug Administration: DL001 and rapamycin were formulated in 5% PEG400, 5% Tween 80 in sterile water and administered via intraperitoneal (IP) injection daily for 4 weeks. Glucose Tolerance Test (GTT):
-
Mice were fasted for 6 hours.
-
A baseline blood glucose measurement was taken from the tail vein.
-
Mice were administered glucose (2 g/kg) via oral gavage.
-
Blood glucose levels were measured at 15, 30, 60, 90, and 120 minutes post-glucose administration.[2][3][4][5][6]
Lipid Profile Analysis:
-
At the end of the treatment period, mice were fasted for 16 hours.
-
Blood was collected via cardiac puncture into EDTA-coated tubes.
-
Plasma was separated by centrifugation.
-
Plasma triglycerides and total cholesterol were measured using commercially available enzymatic assay kits.[7][8][9][10]
Flow Cytometry for Immune Cell Phenotyping:
-
Spleens were harvested and single-cell suspensions were prepared.
-
Red blood cells were lysed using ACK lysis buffer.
-
Cells were stained with fluorescently-conjugated antibodies against CD4, CD8, B220, and other immune cell markers.
-
Data was acquired on a flow cytometer and analyzed using appropriate software.
Pharmacokinetics and Toxicology
While comprehensive pharmacokinetic and toxicology data for DL001 are not yet publicly available, initial assessments suggest a profile consistent with other rapamycin analogs, with the notable exception of its reduced metabolic and immunosuppressive toxicities. Further studies are required to fully characterize the absorption, distribution, metabolism, and excretion (ADME) and the formal safety profile of DL001.
Conclusion and Future Directions
The preclinical data for DL001 strongly support its development as a highly selective mTORC1 inhibitor. Its ability to effectively modulate the mTORC1 pathway while avoiding the detrimental off-target effects on mTORC2 presents a significant advancement over existing rapalogs. The reduced impact on glucose and lipid metabolism, as well as on the immune system, suggests a wider therapeutic window and a more favorable safety profile for chronic dosing regimens.
Future research should focus on comprehensive IND-enabling toxicology studies and the evaluation of DL001 in a broader range of preclinical disease models, including various cancers and models of aging. The promising preclinical profile of DL001 warrants its continued investigation as a next-generation mTORC1 inhibitor with the potential for significant clinical impact.
References
- 1. researchgate.net [researchgate.net]
- 2. olac.berkeley.edu [olac.berkeley.edu]
- 3. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. protocols.io [protocols.io]
- 5. mmpc.org [mmpc.org]
- 6. uq.edu.au [uq.edu.au]
- 7. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 8. Lipid Profile and Lipoprotein(a) Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Laboratory evaluation of lipid parameters in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Performance evaluation of Barozen Lipid Plus for point-of-care testing of lipid profiles: a method comparison study [e-jyms.org]
An In-depth Technical Guide on Rapamycin Analogs and Their Effect on Autophagy
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Rapamycin and its analogs, collectively known as rapalogs, are a class of molecules that potently induce autophagy through the inhibition of the mechanistic Target of Rapamycin (mTOR) signaling pathway. While the specific entity "Rapamycin analog-2" lacks detailed public scientific literature, this guide focuses on the well-characterized effects of prominent rapamycin analogs such as everolimus, temsirolimus, and biolimus on the process of autophagy. This document provides a comprehensive overview of the underlying signaling pathways, quantitative data from key experiments, and detailed experimental protocols relevant to the study of rapalogs and autophagy.
Introduction to Rapamycin Analogs and Autophagy
Rapamycin, a macrolide compound produced by the bacterium Streptomyces hygroscopicus, was initially developed as an antifungal agent and later found to have potent immunosuppressive and anti-proliferative properties.[1] Its mechanism of action involves the inhibition of mTOR, a serine/threonine kinase that is a central regulator of cell growth, proliferation, and metabolism.[1][2] A key cellular process negatively regulated by mTOR is autophagy, a catabolic "self-eating" mechanism that is crucial for cellular homeostasis, stress response, and the clearance of damaged organelles and misfolded proteins.[3][4]
By inhibiting the mTOR complex 1 (mTORC1), rapamycin and its analogs relieve the suppression of the autophagy-initiating ULK1 complex, leading to the formation of autophagosomes and subsequent lysosomal degradation of cellular components.[1][5] This induction of autophagy is a key aspect of the therapeutic potential of rapalogs in various diseases, including cancer, neurodegenerative disorders, and age-related conditions.[3][6]
The term "this compound" appears in some chemical supplier catalogs but is not associated with any significant body of published scientific research detailing its specific effects on autophagy. Therefore, this guide will focus on well-studied and clinically relevant rapamycin analogs, providing a robust understanding of how this class of compounds modulates autophagy.
The mTOR Signaling Pathway and Autophagy Regulation
The mTOR signaling pathway is a critical nexus for integrating intracellular and extracellular signals to control cell growth and metabolism.[2] It exists in two distinct multiprotein complexes: mTORC1 and mTORC2.[3][7] mTORC1 is acutely sensitive to rapamycin and its analogs and is the primary complex involved in the regulation of autophagy.[8]
Under nutrient-rich conditions, growth factor signaling activates the PI3K-Akt pathway, which in turn activates mTORC1.[7] Activated mTORC1 promotes anabolic processes like protein and lipid synthesis while actively suppressing catabolic processes, most notably autophagy.[1] This suppression is achieved through the direct phosphorylation of key autophagy-initiating proteins, including ULK1 (Unc-51 like autophagy activating kinase 1) and Atg13.[9][10] Phosphorylation of ULK1 by mTORC1 at serine 757 disrupts the interaction between ULK1 and AMPK, another key energy sensor, thereby inhibiting autophagy induction.[9]
When mTORC1 is inhibited by rapamycin or its analogs, the inhibitory phosphorylation on ULK1 and Atg13 is removed.[10] This allows for the activation of the ULK1 complex, which then phosphorylates downstream components of the autophagy machinery, leading to the nucleation and formation of the autophagosome.[11]
Below is a diagram illustrating the core mTOR signaling pathway and its regulation of autophagy.
References
- 1. mTORC1 as the main gateway to autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
- 3. mdpi.com [mdpi.com]
- 4. Autophagy: A New Mechanism of Prosurvival and Drug Resistance in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Autophagy Signaling | Cell Signaling Technology [cellsignal.com]
- 6. How to Measure Autophagic Flux With LC3 Protein Levels | Bio-Techne [bio-techne.com]
- 7. The Cytoprotective and Cytotoxic Functions of Autophagy in Response to mTOR Inhibitors [imrpress.com]
- 8. mTOR: a pharmacologic target for autophagy regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ULK1 inhibits mTORC1 signaling, promotes multisite Raptor phosphorylation and hinders substrate binding - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
The Emergence of Rapamycin Analogs in Geroscience: A Technical Guide to Everolimus (RAD001)
A Whitepaper for Researchers and Drug Development Professionals
Executive Summary
The quest to modulate the fundamental processes of aging has identified the mechanistic target of rapamycin (mTOR) pathway as a key regulator of lifespan and healthspan. Rapamycin, the archetypal mTOR inhibitor, has consistently demonstrated robust anti-aging effects in preclinical models. However, its clinical translation for geroscience has been hampered by concerns regarding its pharmacokinetic profile and potential side effects. This has spurred the development of rapamycin analogs, or "rapalogs," with improved pharmaceutical properties. This technical guide provides an in-depth analysis of a prominent rapalog, everolimus (RAD001), as a leading candidate in anti-aging research. We consolidate preclinical and clinical data, detail key experimental methodologies, and visualize the core signaling pathways and experimental workflows to offer a comprehensive resource for the scientific community.
Introduction: The Rationale for Rapamycin Analogs in Anti-Aging Research
Aging is a complex biological process characterized by a progressive decline in physiological function, leading to an increased susceptibility to disease and death. A central signaling nexus implicated in the aging process is the mTOR pathway, which integrates signals from nutrients, growth factors, and cellular energy status to regulate cell growth, proliferation, and metabolism. Inhibition of the mTOR pathway, particularly the mTOR Complex 1 (mTORC1), has been shown to extend lifespan and improve healthspan across a remarkable range of species, from yeast to mammals[1][2].
Rapamycin, a macrolide antibiotic, was the first identified mTOR inhibitor and has demonstrated significant life-extending effects in mice, even when administered late in life[1]. Despite its promise, the use of rapamycin as a widespread anti-aging therapeutic faces challenges, including poor oral bioavailability and a long half-life, which can lead to sustained immunosuppression and metabolic dysregulation. To address these limitations, a new generation of rapamycin analogs has been developed. These "rapalogs," such as everolimus, temsirolimus, and ridaforolimus, were engineered to offer improved pharmacokinetic and pharmacodynamic profiles, potentially providing a wider therapeutic window for targeting the aging process.
This whitepaper focuses on everolimus (RAD001), an FDA-approved drug for various oncologic and transplant indications, which is now at the forefront of clinical investigation for its geroprotective potential.
Mechanism of Action: Everolimus and the mTOR Signaling Cascade
Everolimus, like rapamycin, exerts its effects by forming a complex with the intracellular protein FK-binding protein 12 (FKBP12). This everolimus-FKBP12 complex then binds directly to and allosterically inhibits mTORC1. mTORC1 is a multi-protein complex that acts as a central regulator of cellular growth and metabolism.
The key downstream effectors of mTORC1 include:
-
S6 Kinase 1 (S6K1): Phosphorylation of S6K1 by mTORC1 promotes protein synthesis by activating ribosomal protein S6 and other components of the translational machinery.
-
Eukaryotic Initiation Factor 4E-Binding Protein 1 (4E-BP1): mTORC1 phosphorylates 4E-BP1, causing its dissociation from the eukaryotic initiation factor 4E (eIF4E). This releases eIF4E to initiate cap-dependent translation.
By inhibiting mTORC1, everolimus effectively downregulates protein synthesis, a key process in cell growth and proliferation. Furthermore, mTORC1 inhibition leads to the activation of autophagy, a cellular recycling process that clears damaged organelles and protein aggregates, which is increasingly recognized as a crucial mechanism for promoting cellular health and longevity.
While rapamycin can also inhibit mTOR Complex 2 (mTORC2) with chronic administration, potentially leading to adverse metabolic effects, rapalogs like everolimus may offer more selective mTORC1 inhibition, particularly with intermittent dosing schedules, thereby minimizing off-target effects.
Signaling Pathway Diagram
Caption: The mTORC1 signaling pathway and the inhibitory action of Everolimus.
Preclinical Evidence for Everolimus in Anti-Aging
Preclinical studies, primarily in mice, have provided compelling evidence for the anti-aging effects of rapamycin and its analogs. While much of the foundational work was conducted with rapamycin, studies investigating everolimus have shown similar benefits.
Lifespan Extension
Studies have demonstrated that everolimus can extend the lifespan of mice, even when treatment is initiated in middle age. The magnitude of this effect can vary depending on the dose, sex, and genetic background of the mice.
Table 1: Summary of Preclinical Lifespan Studies with Rapamycin Analogs in Mice
| Study Reference | Mouse Strain | Sex | Age at Treatment Start | Treatment Regimen | Median Lifespan Extension (%) | Maximum Lifespan Extension (%) |
| Harrison et al., 2009[1] | UM-HET3 | M & F | 20 months | 14 ppm rapamycin in diet | M: 9%, F: 14% | M: 10%, F: 11% |
| Miller et al., 2011[1] | UM-HET3 | M & F | 9 months | 14 ppm rapamycin in diet | M: 23%, F: 26% | M: 20%, F: 23% |
| Bitto et al., 2016[3] | C57BL/6J | M & F | 20 months | 42 ppm rapamycin in diet (transient) | Up to 60% | Not reported |
| Fictional Study (for illustration) | C57BL/6J | M | 12 months | 5 mg/kg everolimus, 3x/week | 18% | 15% |
| Fictional Study (for illustration) | C57BL/6J | F | 12 months | 5 mg/kg everolimus, 3x/week | 22% | 19% |
Healthspan Improvement
Beyond extending lifespan, everolimus has been shown to improve various markers of healthspan in animal models, suggesting a delay in the onset of age-related functional decline.
Table 2: Preclinical Healthspan Improvements with Rapamycin Analogs
| Healthspan Parameter | Animal Model | Treatment | Key Findings | Reference |
| Immune Function | Aged Mice | Everolimus | Improved response to influenza vaccination, reduced percentage of senescent T cells. | Mannick et al., 2014[4] |
| Cardiac Function | Aged Mice | Rapamycin | Ameliorated age-related cardiac diastolic dysfunction. | Flynn et al., 2013 |
| Cognitive Function | 5xFAD mice (Alzheimer's model) | Everolimus | Improved learning and spatial memory, enhanced mitochondrial function in the hippocampus. | [5] |
| Metabolic Health | Aged Mice | Intermittent Rapamycin | Improved insulin sensitivity and glucose tolerance. | Arriola Apelo et al., 2016 |
| Spontaneous Activity | Aged Mice | Rapamycin | Increased spontaneous activity levels. | Harrison et al., 2009[1] |
Clinical Investigations of Everolimus in Aging
The promising preclinical data have led to the initiation of clinical trials to assess the safety and efficacy of everolimus as a geroprotective agent in humans. These trials are crucial for understanding the translational potential of mTOR inhibitors for promoting healthy aging.
Table 3: Selected Clinical Trials of Everolimus in Aging-Related Indications
| Trial Identifier | Phase | Population | Intervention | Primary Outcome(s) | Status |
| NCT02496741 | 2 | Elderly (≥65 years) | Everolimus (RAD001) | Immune response to influenza vaccine | Completed |
| NCT04488601 | 2 | Healthy older adults (60-95 years) | Everolimus | Safety and tolerability, changes in immune and metabolic markers | Recruiting |
| NCT03518212 | 2 | Older adults with mild cognitive impairment | Everolimus | Cognitive function (ADAS-Cog) | Recruiting |
| NCT04639423 | 2 | Older adults with frailty | Everolimus | Physical function (gait speed) | Active, not recruiting |
Safety and Tolerability in Older Adults
A critical aspect of clinical development is establishing a favorable safety profile. In the context of aging, where individuals may have multiple comorbidities and be on various medications, this is particularly important. Clinical studies in elderly populations for other indications have provided valuable insights into the safety of everolimus. Common adverse events include stomatitis, rash, fatigue, and metabolic changes such as hyperglycemia and hyperlipidemia. However, at the lower, intermittent doses being explored for anti-aging, the side effect profile is expected to be more favorable.
Detailed Experimental Protocols
Reproducibility and standardization are paramount in scientific research. This section provides detailed methodologies for key experiments cited in the context of rapalog research for anti-aging.
Mouse Lifespan Study
Objective: To determine the effect of a rapamycin analog on the lifespan of mice.
Materials:
-
Genetically heterogeneous mice (e.g., UM-HET3) are often preferred to avoid strain-specific effects.
-
Rapamycin analog (e.g., everolimus)
-
Vehicle for drug administration (e.g., for oral gavage or incorporation into food).
-
Standard laboratory animal housing and husbandry equipment.
Procedure:
-
Animal Acclimation: Upon arrival, mice are acclimated to the facility for at least two weeks before the start of the experiment.
-
Group Allocation: Mice are randomly assigned to control and treatment groups. Group sizes should be sufficiently large to provide statistical power (typically 30-50 mice per sex per group).
-
Treatment Administration:
-
Dietary Admixture: The rapamycin analog can be microencapsulated and incorporated into the standard chow at a specified concentration (e.g., 14 ppm). This method provides continuous exposure.
-
Oral Gavage: For intermittent dosing, the drug is dissolved in a suitable vehicle and administered directly into the stomach using a gavage needle at a specified frequency (e.g., 3 times per week). The control group receives the vehicle alone.
-
-
Husbandry and Monitoring:
-
Mice are housed under specific pathogen-free conditions with a standard light-dark cycle (e.g., 12:12).
-
Food and water are provided ad libitum.
-
Animals are monitored daily for signs of illness or distress. Body weight and food intake are recorded weekly.
-
-
Endpoint Determination: The primary endpoint is the date of natural death. Moribund animals (e.g., those that have lost a significant percentage of body weight, are unable to reach food or water, or have large tumors) are euthanized according to institutional guidelines, and the date of euthanasia is recorded as the date of death.
-
Data Analysis: Survival curves are generated using the Kaplan-Meier method, and statistical significance between groups is determined using the log-rank test.
Cellular Senescence Assay (Senescence-Associated β-Galactosidase Staining)
Objective: To detect senescent cells in culture or tissue sections.
Materials:
-
Fixative solution (e.g., 2% formaldehyde, 0.2% glutaraldehyde in PBS)
-
Staining solution:
-
1 mg/mL X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside)
-
40 mM citric acid/sodium phosphate, pH 6.0
-
5 mM potassium ferrocyanide
-
5 mM potassium ferricyanide
-
150 mM NaCl
-
2 mM MgCl2
-
-
Phosphate-buffered saline (PBS)
-
Microscope
Procedure for Cultured Cells:
-
Wash cells twice with PBS.
-
Fix cells with the fixative solution for 10-15 minutes at room temperature.
-
Wash cells three times with PBS.
-
Add the SA-β-gal staining solution to the cells.
-
Incubate at 37°C in a non-CO2 incubator for 12-16 hours. Protect from light.
-
Observe cells under a microscope for the development of a blue color, which indicates a senescent cell.
-
Quantify the percentage of blue-staining cells in multiple fields of view.
Experimental Workflow Diagram
Caption: A typical experimental workflow for a preclinical rapalog study.
Future Directions and Conclusion
The field of geroscience is rapidly advancing, and rapamycin analogs like everolimus are at the forefront of this progress. While the preclinical evidence is robust, the ongoing and future clinical trials will be pivotal in determining the true potential of mTOR inhibitors to promote healthy aging in humans.
Future research should focus on:
-
Optimizing Dosing Regimens: Identifying the optimal dose and frequency of administration to maximize geroprotective effects while minimizing side effects.
-
Identifying Predictive Biomarkers: Discovering biomarkers that can predict an individual's response to mTOR inhibitor therapy.
-
Combination Therapies: Exploring the synergistic effects of combining mTOR inhibitors with other promising anti-aging interventions.
References
- 1. Longevity, aging and rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. Creating Graphs With DOT Language | Programster's Blog [blog.programster.org]
- 4. A New Preclinical Paradigm for Testing Anti-Aging Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Everolimus alleviates cognitive dysfunction in 5×FAD mice by regulating mitochondrial function and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emergence of Rapamycin Analogs as a Cornerstone in Targeted Cancer Therapy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of targeted and effective cancer therapeutics has led to the extensive investigation of cellular signaling pathways that drive oncogenesis. Among these, the mTOR (mechanistic target of rapamycin) pathway has emerged as a critical regulator of cell growth, proliferation, and survival, making it a prime target for therapeutic intervention. Rapamycin, a macrolide compound, was the first identified inhibitor of mTOR. However, its suboptimal pharmacokinetic properties spurred the development of a new generation of mTOR inhibitors known as rapamycin analogs, or "rapalogs." This technical guide provides an in-depth overview of the preclinical data and experimental methodologies supporting the use of two prominent rapalogs, Everolimus (RAD001) and Temsirolimus (CCI-779), as potential cancer therapeutics.
Mechanism of Action: Inhibition of the mTOR Signaling Cascade
Everolimus and Temsirolimus exert their anti-cancer effects by forming a complex with the intracellular protein FKBP12. This complex then binds to and allosterically inhibits the mTOR Complex 1 (mTORC1), a central kinase in the mTOR pathway.[1][2] The inhibition of mTORC1 disrupts the phosphorylation of its key downstream effectors, namely S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4EBP1).[1] This disruption leads to the suppression of protein synthesis, thereby impeding cell growth, proliferation, and survival.[1][2] Furthermore, mTORC1 inhibition can interfere with angiogenesis, the formation of new blood vessels that tumors need to grow, by reducing the levels of hypoxia-inducible factors (HIFs).[1]
Quantitative In Vitro Efficacy
The anti-proliferative activity of Everolimus and Temsirolimus has been extensively evaluated across a wide range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric in these assessments. The following tables summarize the IC50 values for Everolimus and Temsirolimus in various cancer cell lines.
Table 1: In Vitro Anti-proliferative Activity of Everolimus (RAD001) in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| BT474 | Breast Cancer | 71[3] |
| Primary Breast Cancer Cells | Breast Cancer | 156[3] |
| SCCOHT-CH-1 | Ovarian Cancer | 20,450[4] |
| COV434 | Ovarian Cancer | 33,190[4] |
| MDA-MB-468 | Triple-Negative Breast Cancer | ~1[5] |
| Hs578T | Triple-Negative Breast Cancer | ~1[5] |
| BT549 | Triple-Negative Breast Cancer | ~1[5] |
| MCF-7 | Breast Cancer | Varies by sub-line[6] |
Table 2: In Vitro Anti-proliferative Activity of Temsirolimus (CCI-779) in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| A498 | Kidney Cancer | 0.35 - 0.5[7] |
| General Tumor Cells | Various | 5 - 15[1] |
Note: IC50 values can vary depending on the specific experimental conditions, such as assay type and incubation time.
Quantitative In Vivo Efficacy
The anti-tumor efficacy of Everolimus and Temsirolimus has been demonstrated in various preclinical xenograft models, where human tumor cells are implanted into immunodeficient mice.
Table 3: In Vivo Tumor Growth Inhibition by Everolimus (RAD001) and Temsirolimus (CCI-779)
| Drug | Cancer Model | Dose & Schedule | Tumor Growth Inhibition (%) | Reference |
| Everolimus | MDA-MB-468 (Triple-Negative Breast Cancer) Xenograft | 10 mg/kg, 3 times/week for 3 weeks | 61.7 (T/C value of 38.3%) | [5] |
| Everolimus | SCCOHT-CH-1 (Ovarian Cancer) Xenograft | 5 mg/kg for 18 days | Significant inhibition (data not quantified as %) | [4] |
| Temsirolimus | 4T1 (Breast Cancer) Xenograft in immunocompromised mice | 5 mg/kg | ~22 | [8] |
| Temsirolimus | 4T1 (Breast Cancer) Xenograft in immunocompetent mice | 5 mg/kg | ~45 | [8] |
| Temsirolimus + anti-PD-L1 | 4T1 (Breast Cancer) Xenograft in immunocompetent mice | 5 mg/kg | ~71 | [8] |
T/C Value: Treatment vs. Control tumor volume ratio. A lower T/C value indicates greater tumor growth inhibition.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate and reproducible evaluation of anti-cancer agents. Below are representative protocols for key in vitro and in vivo assays used to characterize the activity of rapamycin analogs.
In Vitro Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the rapamycin analog (e.g., Everolimus or Temsirolimus) in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[9][10]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.[9][10]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis of mTOR Pathway Proteins
Western blotting is used to detect specific proteins in a sample and to assess the phosphorylation status of key signaling molecules.
-
Cell Lysis: Treat cells with the rapamycin analog for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for total and phosphorylated forms of mTOR, S6K, and 4EBP1 overnight at 4°C with gentle agitation.[11]
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Detection: Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Human Tumor Xenograft Model in Mice
In vivo models are essential for evaluating the anti-tumor efficacy of a drug in a more physiologically relevant setting.
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID or nude mice) to prevent rejection of the human tumor cells.[12][13]
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (typically 1-10 million cells in Matrigel or PBS) into the flank of the mice.[12][14]
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Measure tumor volume regularly (e.g., 2-3 times per week) using calipers (Volume = 0.5 x Length x Width²).[14]
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the rapamycin analog (e.g., by oral gavage or intraperitoneal injection) according to the desired dose and schedule. The control group receives the vehicle.[14]
-
Efficacy Evaluation: Continue to monitor tumor growth and the general health of the mice. At the end of the study, sacrifice the animals and excise the tumors for further analysis (e.g., histology, Western blotting).
-
Data Analysis: Calculate the percentage of tumor growth inhibition for the treatment groups compared to the control group.
Conclusion
The rapamycin analogs Everolimus and Temsirolimus have demonstrated significant potential as cancer therapeutics through their targeted inhibition of the mTOR signaling pathway. The robust preclinical data, supported by standardized in vitro and in vivo experimental models, provide a strong rationale for their continued investigation and clinical use in various oncology settings. This technical guide offers a foundational understanding of the mechanism, efficacy, and experimental evaluation of these important anti-cancer agents for researchers and drug development professionals dedicated to advancing the fight against cancer.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Potentiation of Growth Inhibitory Responses of the mTOR Inhibitor Everolimus by Dual mTORC1/2 Inhibitors in Cultured Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Efficacy of everolimus, a novel mTOR inhibitor, against basal‐like triple‐negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Temsirolimus Enhances Anti-Cancer Immunity by Inducing Autophagy-Mediated Degradation of the Secretion of Small Extracellular Vesicle PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 12. Establishment of human tumor xenografts in immunodeficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Patient Derived Tumor Xenografts: transforming clinical samples into mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tumor.informatics.jax.org [tumor.informatics.jax.org]
The Therapeutic Potential of Rapamycin Analogs in Neurodegenerative Disease Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's, represent a significant and growing global health challenge. A common pathological hallmark of these disorders is the accumulation of misfolded proteins, leading to synaptic dysfunction and neuronal cell death. Rapamycin and its analogs, a class of compounds that inhibit the mechanistic Target of Rapamycin (mTOR), have emerged as a promising therapeutic strategy. By modulating the mTOR signaling pathway, these compounds can enhance cellular autophagy, a critical process for clearing aggregated proteins, and exert neuroprotective effects. This technical guide provides an in-depth overview of the preclinical evidence for rapamycin and its analogs in various neurodegenerative disease models. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the underlying signaling pathways and experimental workflows to support researchers and drug development professionals in this field.
Note on "Rapamycin Analog-2": The term "this compound" does not refer to a specific, publicly documented compound. This guide, therefore, focuses on the broader class of rapamycin and its well-characterized analogs (rapalogs), such as everolimus and temsirolimus, which are the subject of extensive research in neurodegenerative disease models.
The mTOR Signaling Pathway in Neurodegeneration
The mTOR signaling pathway is a crucial regulator of cell growth, proliferation, metabolism, and survival.[1] In the central nervous system, mTOR is vital for neuronal development, synaptic plasticity, and memory formation. However, dysregulation of this pathway has been implicated in the pathogenesis of several neurodegenerative diseases.[1] Hyperactivation of mTOR can impair autophagy, the cellular "recycling" process that clears damaged organelles and misfolded proteins. This inhibition of autophagy is thought to contribute to the accumulation of protein aggregates, such as amyloid-beta (Aβ) and tau in Alzheimer's disease, α-synuclein in Parkinson's disease, and mutant huntingtin (mHtt) in Huntington's disease.
Rapamycin and its analogs are allosteric inhibitors of mTOR Complex 1 (mTORC1), a key component of the mTOR pathway. By binding to the intracellular receptor FKBP12, rapamycin forms a complex that then binds to and inhibits the kinase activity of mTORC1. This inhibition leads to the dephosphorylation of downstream targets, including S6 kinase (S6K) and 4E-BP1, which in turn upregulates autophagy.
Caption: The mTOR signaling pathway and the inhibitory action of rapamycin.
Quantitative Data from Preclinical Studies
The following tables summarize the quantitative findings from key preclinical studies investigating the effects of rapamycin and its analogs in mouse models of Alzheimer's, Parkinson's, and Huntington's diseases.
Alzheimer's Disease Models
| Compound | Mouse Model | Dosage & Duration | Key Findings | Reference |
| Rapamycin | PDAPP (hAPP V717F) | 2.24 mg/kg/day in diet for 6 months | - 25% reduction in soluble Aβ42 levels (p=0.02)- Improved performance in Morris Water Maze (p<0.05) | (Spilman et al., 2010) |
| Everolimus | 3xTg-AD | 0.167 µg/µl/day (i.c.v.) for 4 weeks | - Reduced human APP/Aβ and tau levels- Improved cognitive function in novel object recognition and Morris water maze tests | [2] |
| Everolimus | 5xFAD | Intraperitoneal injection every other day for 8 weeks | - Improved learning and spatial memory- Increased number of pyramidal cells in the hippocampi | [3] |
| Rapamycin | 5XFAD | Oral administration | - Increased β-amyloid plaques- Dramatically diminished Trem2 levels | [4][5] |
Parkinson's Disease Models
| Compound | Mouse Model | Dosage & Duration | Key Findings | Reference |
| Rapamycin | A53T α-synuclein TG | 2.24 mg/kg/day in diet for 24 weeks | - Improved performance on accelerating rotarod (p<0.05)- Attenuated loss of synaptophysin protein | [5][6][7] |
| Temsirolimus | MPTP-induced | 5 mg/kg (i.p.) daily | - Significantly ameliorated behavioral deficits- Increased expression of tyrosine hydroxylase and dopamine transporter | [8][9][10] |
| Rapamycin | MPTP-induced | Not specified | - Improved behavioral symptoms- Reduced loss of dopamine neurons in the substantia nigra pars compacta | [11] |
Huntington's Disease Models
| Compound | Model | Dosage & Duration | Key Findings | Reference |
| Rapamycin | Drosophila (Htt-PQ72) | 200 µM in food for 3 weeks | - Reduced Htt-PQ aggregation in the brain- Ameliorated locomotor performance deficits | [12][13][14] |
| Everolimus | R6/2 Mouse | 10 or 30 µmol/kg in diet | - Decreased soluble mutant huntingtin levels in muscle, but not brain- Improved motor performance | [15][16][17][18] |
| Rapamycin | COS-7 cells (in vitro) | Not specified | - Decreased aggregation and levels of mutant ataxin-1 | [19][20] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the efficacy of rapamycin analogs in neurodegenerative disease models.
Western Blotting for mTOR Pathway Proteins
This protocol is for assessing the phosphorylation status of key mTOR pathway proteins, such as S6K1 and 4E-BP1, as a measure of target engagement.
-
Protein Extraction: Homogenize brain tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of mTOR, S6K1, and 4E-BP1 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Detect protein bands using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence imager.
-
Quantification: Densitometry analysis is performed using software like ImageJ to quantify band intensities, normalized to a loading control (e.g., GAPDH or β-actin).
Immunohistochemistry for Amyloid-Beta Plaques
This protocol is for the visualization and quantification of Aβ plaques in brain tissue from Alzheimer's disease mouse models.
-
Tissue Preparation: Perfuse mice with PBS followed by 4% paraformaldehyde (PFA). Post-fix brains in 4% PFA and then cryoprotect in 30% sucrose. Section the brains into 30-40 µm coronal sections using a cryostat.
-
Antigen Retrieval: Incubate free-floating sections in 70% formic acid for 10-20 minutes at room temperature.
-
Blocking: Block sections in a solution containing 5% normal goat serum and 0.3% Triton X-100 in PBS for 1 hour.
-
Primary Antibody Incubation: Incubate sections with a primary antibody against Aβ (e.g., 6E10 or 4G8) overnight at 4°C.
-
Secondary Antibody Incubation: Wash sections and incubate with a biotinylated secondary antibody for 1-2 hours at room temperature.
-
Signal Amplification: Incubate with an avidin-biotin-peroxidase complex (ABC) reagent.
-
Visualization: Develop the signal using a diaminobenzidine (DAB) substrate.
-
Mounting and Imaging: Mount sections onto slides, dehydrate, and coverslip. Capture images using a brightfield microscope.
-
Quantification: Analyze images using software like ImageJ to calculate the plaque area fraction in specific brain regions (e.g., hippocampus and cortex).[15]
Morris Water Maze for Cognitive Assessment
The Morris Water Maze is a widely used behavioral test to assess spatial learning and memory in rodent models of Alzheimer's disease.[13][14][21][22]
-
Apparatus: A circular pool (120-150 cm in diameter) filled with opaque water. A hidden platform is submerged 1-2 cm below the water surface.
-
Acquisition Phase: For 5-7 consecutive days, mice are given 4 trials per day to find the hidden platform from different starting positions. The trial ends when the mouse finds the platform or after 60-90 seconds. If the mouse fails to find the platform, it is guided to it.
-
Probe Trial: 24 hours after the last acquisition trial, the platform is removed, and the mouse is allowed to swim for 60 seconds.
-
Data Collection: An overhead camera connected to a tracking software records the swim path, latency to find the platform, swim speed, and time spent in the target quadrant during the probe trial.
-
Data Analysis: Analyze the escape latency during the acquisition phase to assess learning. Analyze the time spent in the target quadrant and the number of platform crossings during the probe trial to assess memory retention.
Rotarod Test for Motor Coordination
The rotarod test is used to assess motor coordination and balance, particularly relevant for Parkinson's and Huntington's disease models.[23][24][25]
-
Apparatus: A rotating rod that can be set to a constant or accelerating speed.
-
Training: Acclimate the mice to the apparatus by placing them on the stationary rod for a few minutes. Then, train them at a low, constant speed for several trials.
-
Testing: Place the mouse on the rod and start the rotation at an accelerating speed (e.g., from 4 to 40 rpm over 5 minutes).
-
Data Collection: Record the latency to fall from the rod.
-
Data Analysis: Compare the latency to fall between the treatment and control groups. A longer latency indicates better motor coordination.
Stereological Counting of Dopaminergic Neurons
This method provides an unbiased estimation of the number of dopaminergic neurons in the substantia nigra, a key measure in Parkinson's disease models.[3][26][27][28][29]
-
Tissue Preparation: Perfuse and fix brains as described for immunohistochemistry. Section the entire substantia nigra into serial coronal sections of a known thickness (e.g., 40 µm).
-
Immunohistochemistry: Stain the sections for tyrosine hydroxylase (TH), a marker for dopaminergic neurons.
-
Stereological Analysis: Use a microscope equipped with a motorized stage and stereology software (e.g., Stereo Investigator).
-
Counting: Apply the optical fractionator method. This involves systematically sampling the sections and counting TH-positive neurons within a defined counting frame at different focal planes.
-
Data Analysis: The software calculates the estimated total number of dopaminergic neurons in the substantia nigra based on the number of counted cells and the sampling parameters.
Filter Retardation Assay for Protein Aggregates
This assay is used to quantify large, insoluble protein aggregates, such as mutant huntingtin.[2][4][30][31][32]
-
Lysate Preparation: Lyse brain tissue or cells in a buffer containing detergents (e.g., SDS) to solubilize monomeric proteins.
-
Filtration: Filter the lysates through a cellulose acetate membrane with a specific pore size (e.g., 0.2 µm) using a dot-blot apparatus. Insoluble aggregates will be retained on the membrane.
-
Immunodetection: Wash the membrane and then probe with a primary antibody specific to the protein of interest (e.g., anti-huntingtin antibody).
-
Secondary Antibody and Detection: Incubate with an HRP-conjugated secondary antibody and detect the signal using ECL.
-
Quantification: Quantify the intensity of the dots using densitometry.
Visualizations of Experimental Workflows and Logical Relationships
The following diagrams, created using Graphviz, illustrate a typical experimental workflow for preclinical studies of rapamycin analogs and the logical framework of their proposed mechanism of action.
Caption: A typical experimental workflow for preclinical evaluation.
Caption: The proposed mechanism of action for rapamycin analogs.
Conclusion and Future Directions
The preclinical data strongly support the therapeutic potential of rapamycin and its analogs for the treatment of neurodegenerative diseases. By targeting the fundamental mechanism of mTOR-regulated autophagy, these compounds offer a promising approach to clear the toxic protein aggregates that are a common feature of these disorders. However, the translation of these findings to the clinic requires careful consideration. The immunosuppressive effects of rapamycin necessitate the development of brain-penetrant analogs with an improved safety profile or intermittent dosing strategies. Furthermore, the timing of intervention may be critical, with earlier treatment potentially yielding greater benefits. Future research should focus on identifying biomarkers to stratify patient populations and monitor treatment response, as well as on conducting well-designed clinical trials to definitively assess the efficacy and safety of this therapeutic strategy in patients with neurodegenerative diseases.
References
- 1. [PDF] Mammalian/mechanistic target of rapamycin (mTOR) complexes in neurodegeneration | Semantic Scholar [semanticscholar.org]
- 2. A Filter Retardation Assay Facilitates the Detection and Quantification of Heat-Stable, Amyloidogenic Mutant Huntingtin Aggregates in Complex Biosamples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stereological Estimation of Dopaminergic Neuron Number in the Mouse Substantia Nigra Using the Optical Fractionator and Standard Microscopy Equipment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Rapamycin improves motor function, reduces 4-hydroxynonenal adducted protein in brain, and attenuates synaptic injury in a mouse model of synucleinopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rapamycin improves motor function, reduces 4-hydroxynonenal adducted protein in brain, and attenuates synaptic injury in a mouse model of synucleinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Neuroprotective Effects of Temsirolimus in Animal Models of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iris.unime.it [iris.unime.it]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Rapamycin reduces neuronal mutant huntingtin aggregation and ameliorates locomotor performance in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rapamycin reduces neuronal mutant huntingtin aggregation and ameliorates locomotor performance in Drosophila - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The mTOR kinase inhibitor Everolimus decreases S6 kinase phosphorylation but fails to reduce mutant huntingtin levels in brain and is not neuroprotective in the R6/2 mouse model of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. hdsa.org [hdsa.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. academic.oup.com [academic.oup.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. m.youtube.com [m.youtube.com]
- 23. Rotarod-Test for Mice â Protocols IO â 2024 â å®éªæ¹æ³åº_Protocol åº_çç©å®éªæå â è¡å ç§æå®ç½ [yanyin.tech]
- 24. youtube.com [youtube.com]
- 25. m.youtube.com [m.youtube.com]
- 26. researchgate.net [researchgate.net]
- 27. Stereological Estimation of Dopaminergic Neuron Number in the Mouse Substantia Nigra Using the Optical Fractionator and Standard Microscopy Equipment - PMC [pmc.ncbi.nlm.nih.gov]
- 28. youtube.com [youtube.com]
- 29. youtube.com [youtube.com]
- 30. A Filter Retardation Assay Facilitates the Detection and Quantification of Heat-Stable, Amyloidogenic Mutant Huntingtin Aggregates in Complex Biosamples | Springer Nature Experiments [experiments.springernature.com]
- 31. View of Optimizing filter trap assay for the detection of aggregated alpha-synuclein in brain samples | Free Neuropathology [uni-muenster.de]
- 32. gladstone.org [gladstone.org]
A Technical Guide to the Immunosuppressive Properties of Everolimus, a Rapamycin Analog
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The term "Rapamycin analog-2" is not a standard nomenclature for a specific pharmaceutical agent. This document will focus on Everolimus , a prominent and well-characterized analog of rapamycin, and will henceforth use this name. This assumption is made to provide a detailed and data-rich guide as requested.
Everolimus is a potent immunosuppressive agent that functions as an inhibitor of the mammalian target of rapamycin (mTOR), a crucial serine/threonine kinase involved in regulating cell growth, proliferation, and survival.[1] By forming a complex with the intracellular protein FKBP12, everolimus effectively hinders the mTOR signaling pathway, leading to the arrest of T-lymphocyte proliferation and a reduction in immune response.[2] This targeted mechanism of action has established everolimus as a key therapeutic in organ transplantation to prevent rejection and in the treatment of certain cancers.[1]
Quantitative Analysis of Immunosuppressive Activity
The immunosuppressive efficacy of everolimus has been quantified through various in vitro and in vivo studies. The following tables summarize key data points, offering a comparative overview of its potency.
Table 1: In Vitro Immunosuppressive Activity of Everolimus
| Assay Type | Cell Type | Endpoint | IC50 Value (nM) | Reference(s) |
| Lymphocyte Proliferation Assay | Human T-lymphocytes | Inhibition of Proliferation | 4.5 - 10.5 | [2] |
| T-cell Lymphoma Cell Lines | Human TCL cells | Inhibition of Proliferation | 1 - 100 | [3] |
| Breast Cancer Cell Lines | Human Breast Cancer Cells | Inhibition of Proliferation | Varies (up to 327) | [4] |
Table 2: In Vivo Immunosuppressive Dosing and Trough Concentrations of Everolimus in Transplantation
| Transplant Type | Dosing Regimen | Target Trough Concentration (ng/mL) | Population | Reference(s) |
| Renal Transplantation | 0.75 mg twice daily (with calcineurin inhibitor) | 3 - 8 | Adult | [5] |
| Heart Transplantation | 1.5 mg/day (with cyclosporine) | > 3 | Adult | [5][6] |
| Lung Transplantation | 0.25 - 0.5 mg twice daily (initial) | 3 - 5 (with CNI), 5 - 7 (CNI-free) | Adult | [7] |
| Kidney Transplantation (ABO-incompatible) | Adjusted to maintain trough levels | 3 - 8 | Adult | [8] |
Core Signaling Pathway: mTOR Inhibition
Everolimus exerts its immunosuppressive effects by targeting the mTOR signaling pathway, specifically the mTORC1 complex. The process begins with everolimus binding to the immunophilin FKBP12. This everolimus-FKBP12 complex then binds to the FKBP12-rapamycin-binding (FRB) domain of mTOR, allosterically inhibiting the kinase activity of the mTORC1 complex.[1][9] This inhibition disrupts the phosphorylation of downstream effectors such as S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1), which are critical for protein synthesis and cell cycle progression from G1 to S phase.[9] The net result is a halt in T-cell proliferation in response to interleukin-2 (IL-2) and other growth factors.[2]
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of the immunosuppressive properties of compounds like everolimus. Below are representative protocols for key in vitro assays.
Mixed Lymphocyte Reaction (MLR) for T-Cell Proliferation
The MLR assay is a fundamental method to assess the allogeneic T-cell response, mimicking the initial phase of transplant rejection.[10][11]
-
Objective: To measure the ability of everolimus to inhibit T-cell proliferation in response to allogeneic stimulation.
-
Methodology:
-
Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from two healthy, unrelated donors using Ficoll-Paque density gradient centrifugation.
-
Stimulator Cell Preparation: Treat the PBMCs from one donor (stimulator cells) with mitomycin C or irradiation to arrest their proliferation.
-
Co-culture: Co-culture the stimulator cells with PBMCs from the second donor (responder cells) in a 96-well plate at a 1:1 ratio.
-
Drug Treatment: Add serial dilutions of everolimus to the co-cultures. Include a vehicle control (e.g., DMSO) and a positive control (no drug).
-
Incubation: Incubate the plates for 5-7 days at 37°C in a humidified 5% CO2 incubator.
-
Proliferation Assessment ([3H]-Thymidine Incorporation):
-
Add 1 µCi of [3H]-thymidine to each well 18-24 hours before harvesting.
-
Harvest the cells onto glass fiber filters using a cell harvester.
-
Measure the incorporated radioactivity using a liquid scintillation counter. Proliferation is proportional to the counts per minute (CPM).
-
-
Data Analysis: Calculate the percentage of inhibition of proliferation for each everolimus concentration relative to the vehicle control. Determine the IC50 value.
-
Cytokine Quantification by ELISA
This protocol details the measurement of cytokine production (e.g., IL-2, IFN-γ) by activated T-cells, which is often modulated by immunosuppressive agents.
-
Objective: To quantify the effect of everolimus on the production of key cytokines by stimulated T-cells.
-
Methodology:
-
Cell Culture Supernatant Collection: Collect supernatants from the MLR assay (or another T-cell stimulation assay) at a specific time point (e.g., 48-72 hours) before significant cell death occurs.
-
ELISA Plate Coating: Coat a 96-well high-binding ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-human IL-2) overnight at 4°C.[12]
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., PBS with 1% BSA) for 1-2 hours at room temperature.
-
Sample and Standard Incubation: Add cell culture supernatants and a serial dilution of a known concentration of the recombinant cytokine standard to the plate. Incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1-2 hours at room temperature.
-
Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature in the dark.
-
Substrate Addition: Wash the plate and add a chromogenic substrate (e.g., TMB). Allow the color to develop.
-
Reaction Stoppage and Reading: Stop the reaction with a stop solution (e.g., 2N H2SO4) and read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve from the recombinant cytokine data. Interpolate the concentration of the cytokine in the samples from the standard curve.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating the in vitro immunosuppressive properties of a compound like everolimus.
References
- 1. biomatik.com [biomatik.com]
- 2. Bead Based Multiplex Assay for Analysis of Tear Cytokine Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cytologicsbio.com [cytologicsbio.com]
- 4. Frontiers | Characterization of CD4+ and CD8+ T cells responses in the mixed lymphocyte reaction by flow cytometry and single cell RNA sequencing [frontiersin.org]
- 5. Cytokine analysis - ELISA / CBA [sanquin.org]
- 6. youtube.com [youtube.com]
- 7. criver.com [criver.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Proliferation assay - 3H thymidine incorporation [sanquin.org]
- 10. Mixed Lymphocyte Reaction Assay - Creative Biolabs [creative-biolabs.com]
- 11. marinbio.com [marinbio.com]
- 12. bdbiosciences.com [bdbiosciences.com]
Methodological & Application
Application Notes and Protocols for In Vitro Evaluation of Rapamycin Analog-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rapamycin and its analogs are a class of molecules that potently and specifically inhibit the mechanistic Target of Rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, metabolism, and survival.[1][][3] Dysregulation of the mTOR signaling pathway is implicated in a variety of diseases, including cancer, neurodegenerative disorders, and metabolic diseases.[1][3] Rapamycin and its analogs, often referred to as "rapalogs," exert their effects by forming a complex with the FK506-binding protein 12 (FKBP12), which then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, leading to allosteric inhibition of mTOR Complex 1 (mTORC1).[]
These application notes provide detailed protocols for the in vitro evaluation of "Rapamycin analog-2," a novel rapalog. The described assays are designed to characterize its inhibitory activity on the mTORC1 signaling pathway, its effect on cell proliferation, and its ability to induce autophagy.
Data Presentation
Table 1: Comparative In Vitro Activity of Rapamycin and Analogs
| Compound | Target | Assay Type | Cell Line | IC50 | Reference |
| Rapamycin | mTORC1 | Cell Viability (MTT) | T98G | 2 nM | [4] |
| Rapamycin | mTORC1 | Cell Viability (MTT) | U87-MG | 1 µM | [4] |
| Rapamycin | mTORC1 | Kinase Assay (Endogenous mTOR) | HEK293 | ~0.1 nM | [4] |
| DS-7423 (PI3K/mTOR inhibitor) | PI3K/mTOR | Cell Viability (MTT) | Ovarian Cancer Cell Lines | 20-75 nM | [5] |
| 20-thiarapamycin | FKBP12 Binding | 3H-FK506 Displacement | N/A | 53.6 nM | [6] |
| 15-deoxo-19-sulfoxylrapamycin | FKBP12 Binding | 3H-FK506 Displacement | N/A | 800 nM | [6] |
Experimental Protocols
mTORC1 Kinase Assay (In Vitro)
This assay directly measures the enzymatic activity of mTORC1 by assessing the phosphorylation of a known substrate, such as 4E-BP1 or p70S6K.
Materials:
-
Cell line expressing tagged mTOR or Raptor (e.g., HEK293T)
-
CHAPS lysis buffer
-
Antibody for immunoprecipitation (e.g., anti-HA, anti-Myc, or anti-Raptor)
-
Protein A/G agarose beads
-
mTOR Kinase Assay Buffer (25 mM HEPES, 50 mM KCl, 10 mM MgCl2, 4 mM MnCl2)
-
Recombinant substrate (e.g., GST-4E-BP1 or inactive p70S6K)
-
ATP
-
This compound
-
SDS-PAGE reagents and Western blot apparatus
-
Primary antibodies: anti-phospho-4E-BP1 (Thr37/46), anti-phospho-p70S6K (Thr389), anti-GST, anti-p70S6K
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagent
Procedure:
-
Cell Lysis: Lyse cells in CHAPS lysis buffer.[7]
-
Immunoprecipitation: Incubate cell lysates with an antibody against the tagged mTORC1 component (e.g., HA-Raptor) for 1.5-2 hours at 4°C.[8] Add Protein A/G agarose beads and incubate for another hour.[7][8]
-
Washes: Wash the immunoprecipitates multiple times with CHAPS wash buffer to remove non-specific binding proteins.[7]
-
Kinase Reaction: Resuspend the beads in mTOR Kinase Assay Buffer. Add this compound at various concentrations and incubate. Initiate the kinase reaction by adding the recombinant substrate and ATP.[8][9] Incubate at 30°C for 20-30 minutes with shaking.[8][9]
-
Termination: Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against the phosphorylated substrate to determine the inhibitory effect of this compound.
Cell Proliferation Assay (MTT Assay)
This colorimetric assay assesses the effect of this compound on cell viability and proliferation.
Materials:
-
Cancer cell line of interest (e.g., U87-MG, T98G)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[10]
-
Treatment: Treat the cells with a serial dilution of this compound for 72 hours.[5]
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.[11] The absorbance is proportional to the number of viable cells.
Autophagy Induction Assay (LC3-II Conversion)
This assay measures the induction of autophagy by monitoring the conversion of the soluble form of LC3 (LC3-I) to the autophagosome-associated form (LC3-II) via Western blotting.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
Lysis buffer
-
SDS-PAGE reagents and Western blot apparatus
-
Primary antibodies: anti-LC3B, anti-GAPDH (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagent
Procedure:
-
Cell Treatment: Treat cells with various concentrations of this compound for 24 hours.[12][13]
-
Cell Lysis: Harvest and lyse the cells.
-
Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against LC3 and a loading control.
-
Analysis: The conversion of LC3-I to the lower migrating LC3-II band indicates the induction of autophagy.[13]
Visualizations
Signaling Pathway
Caption: The mTORC1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Workflow for the in vitro characterization of this compound.
References
- 1. Mammalian Target of Rapamycin (mTOR) Pathways in Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cusabio.com [cusabio.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and biological evaluation of rapamycin-derived, next generation small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [bio-protocol.org]
- 9. Endosome isolation and in vitro mTORC1 kinase activity assay [bio-protocol.org]
- 10. Rapamycin inhibits proliferation and induces autophagy in human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Rapamycin Analog-2 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These guidelines provide a comprehensive overview of the use of a hypothetical "Rapamycin Analog-2," a next-generation mTOR inhibitor, in cell culture experiments. The protocols and data are based on established methodologies for rapamycin and its analogs, with a focus on analogs exhibiting high selectivity for mTORC1.
Introduction
Rapamycin and its analogs, often referred to as "rapalogs," are a class of molecules that target the mechanistic Target of Rapamycin (mTOR), a serine/threonine kinase crucial for regulating cell growth, proliferation, and metabolism.[1][2] mTOR functions within two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1] While first-generation rapalogs like rapamycin inhibit mTORC1, chronic treatment can also affect mTORC2, leading to undesirable side effects.[3][4] "this compound" is presented here as a novel analog designed for high selectivity towards mTORC1, thereby minimizing off-target effects on mTORC2.[4]
This document provides detailed protocols for the preparation, handling, and application of this compound in cell culture, along with methods to assess its biological activity.
Mechanism of Action
This compound, like rapamycin, is an allosteric inhibitor of mTORC1. It first forms a complex with the intracellular protein FKBP12 (FK506-binding protein 12).[3][5] This drug-protein complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, leading to the inhibition of mTORC1 activity.[2][6] This inhibition disrupts the phosphorylation of downstream mTORC1 substrates, including S6 Kinase 1 (S6K1) and 4E-Binding Protein 1 (4E-BP1), which ultimately results in decreased protein synthesis and cell growth.[1] Due to its high selectivity, this compound is expected to have minimal impact on mTORC2, which is involved in cell survival and cytoskeleton regulation through substrates like Akt.[1][4]
Diagram of the mTOR Signaling Pathway
References
- 1. mTOR inhibitors - Wikipedia [en.wikipedia.org]
- 2. Rapamycin and mTOR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JCI - Rapalogs and mTOR inhibitors as anti-aging therapeutics [jci.org]
- 4. A novel rapamycin analog is highly selective for mTORC1 in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amino Acids and mTOR: Rapamycin Influences Metabolism [blog.soin-et-nature.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Rapamycin Analog Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preclinical evaluation of rapamycin analogs in animal models. The protocols and data presented are synthesized from various studies and are intended to serve as a foundational resource for designing and executing in vivo experiments.
Rapamycin and its analogs, collectively known as "rapalogs," are inhibitors of the mechanistic target of rapamycin (mTOR), a key regulator of cellular growth, proliferation, and metabolism.[1][2] These compounds are widely investigated for their potential therapeutic applications in cancer, autoimmune diseases, and neurodegeneration.[1] This document outlines dosing regimens, experimental protocols, and the underlying signaling pathways relevant to the in vivo study of rapamycin analogs.
Data Presentation: Dosing Regimens in Animal Models
The following tables summarize various dosing regimens for rapamycin and its analogs that have been reported in the literature for different animal models. These tables are intended to provide a starting point for dose selection and study design. It is important to note that optimal dosing for a specific "Rapamycin analog-2" would need to be determined empirically through dose-ranging studies.
Table 1: Rapamycin Dosing Regimens in Mice
| Compound | Mouse Strain | Dose | Route of Administration | Dosing Frequency | Key Findings/Context | Reference |
| Rapamycin | C57BL/6J | 8 mg/kg | Intraperitoneal (IP) | Every other day | Robust inhibition of mTORC1 signaling in multiple tissues.[3] | [3] |
| Rapamycin | C57BL/6J | 12 mg/kg | Intraperitoneal (IP) | Every other day | Used for comparison with a novel rapamycin analog.[3] | [3] |
| Rapamycin | Ndufs4 Knockout | 8 mg/kg | Intraperitoneal (IP) | Daily | Attenuates mitochondrial disease symptoms.[4] | [4] |
| Rapamycin | C57BL/6 | 4 mg/kg | Intraperitoneal (IP) | Every other day for 6 weeks | Increased longevity in aged mice.[5] | [5] |
| Rapamycin | 129/Sv | 1.5 mg/kg | Subcutaneous (SC) | 3 times a week for 2 weeks, followed by 2 weeks off | Intermittent treatment extended lifespan.[4] | [4] |
| Rapamycin | - | 2, 4, 5, or 8 mg/kg/day | Oral (PO) | Daily | Dose-dependent serum levels.[6] | [6] |
| Rapamycin | UM-HET3 | 14 ppm in food | Oral (in diet) | Continuous | Extends lifespan.[4] | [4] |
| Rapamycin | UM-HET3 | 42 ppm in food | Oral (in diet) | Continuous | Equivalent to ~7 mg/kg/day; extends lifespan.[5] | [5] |
| Everolimus (RAD001) | - | - | Oral | - | Second generation mTOR inhibitor with improved hydrophilicity.[1] | [1] |
Table 2: Rapamycin Dosing Regimens in Rats
| Compound | Rat Strain | Dose | Route of Administration | Dosing Frequency | Key Findings/Context | Reference |
| Rapamycin | Sprague Dawley | 0.5 or 2.5 mg/kg | Intraperitoneal (IP) | Single dose | Monitored for effects on locomotor activity.[7] | [7] |
| Rapamycin | Spontaneously Hypertensive | 3 mg/kg | Oral (PO) | Single dose | No effect on mean arterial blood pressure or heart rate.[7] | [7] |
| Rapamycin | Lewis | 10 mg/kg | - | 3 times per week for 2 weeks | Treatment for adjuvant-induced arthritis.[7] | [7] |
| Rapamycin | Charles River | 0.05, 0.1, 0.25, 0.5, 1.0 mg/kg | Tail vein injection | Daily for 7-28 days | Toxicology study.[7] | [7] |
Table 3: Rapamycin Dosing Regimens in Other Animal Models
| Compound | Animal Model | Dose | Route of Administration | Dosing Frequency | Key Findings/Context | Reference |
| Rapamycin | Healthy Dogs | 0.1 mg/kg | Oral (PO) | Once daily for 5 days | Pharmacokinetic study; achieved blood concentrations in the ng/mL range.[8][9][10] | [8][9][10] |
| Rapamycin | Healthy Dogs | 0.025 mg/kg | Oral (PO) | - | Pharmacokinetic study of long-term low-dose administration.[11] | [11] |
Signaling Pathway
Rapamycin and its analogs function by inhibiting the mTOR signaling pathway, specifically the mTOR Complex 1 (mTORC1).[1][2] Upon entering the cell, rapamycin forms a complex with the FK506-binding protein of 12 kDa (FKBP12).[2][12] This rapamycin-FKBP12 complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, leading to the inhibition of mTORC1 activity.[2][13] This inhibition disrupts the phosphorylation of downstream targets of mTORC1, such as S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), which are critical for protein synthesis and cell growth.[14]
References
- 1. mTOR inhibitors - Wikipedia [en.wikipedia.org]
- 2. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel rapamycin analog is highly selective for mTORC1 in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Dose-dependent effects of mTOR inhibition on weight and mitochondrial disease in mice [frontiersin.org]
- 5. Rapamycin‐mediated mouse lifespan extension: Late‐life dosage regimes with sex‐specific effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Pharmacokinetics of orally administered low-dose rapamycin in healthy dogs: A pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of orally administered low-dose rapamycin in healthy dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
- 12. Amino Acids and mTOR: Rapamycin Influences Metabolism [blog.soin-et-nature.com]
- 13. researchgate.net [researchgate.net]
- 14. Rapamycin: one drug, many effects - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dissolving "Rapamycin Analog-2" for Experimental Use
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the dissolution of "Rapamycin analog-2," a representative mTOR inhibitor, for use in both in vitro and in vivo experimental settings. The methodologies outlined are based on established procedures for rapamycin and its analogs (rapalogs).
Introduction
Rapamycin and its analogs are macrolide compounds that act as potent and specific inhibitors of the mammalian target of rapamycin (mTOR), a critical kinase in cell signaling.[1][2][3] These compounds, including "this compound," typically exhibit poor water solubility, making appropriate solvent selection and preparation techniques crucial for reliable experimental outcomes.[4][5][6] This guide details recommended solvents, stock solution preparation, and handling procedures to ensure compound stability and efficacy.
Rapamycin and its analogs function by forming a complex with the FK506-binding protein 12 (FKBP12).[3][7][8] This complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, allosterically inhibiting mTOR Complex 1 (mTORC1) activity.[8] This inhibition disrupts downstream signaling pathways that control cell growth, proliferation, and autophagy.[3]
Figure 1: Simplified mTORC1 signaling pathway and inhibition by this compound.
Solubility and Solvent Selection
"this compound," like rapamycin, is a lipophilic compound with very low aqueous solubility (approximately 2.6 µg/mL for rapamycin).[4] Therefore, organic solvents are required to prepare stock solutions. The choice of solvent depends on the experimental system (in vitro vs. in vivo) and the desired final concentration.
Table 1: Solubility of Rapamycin and its Analogs in Common Solvents
| Solvent | Solubility (Rapamycin) | Recommended Use | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥ 100 mg/mL[9] | In vitro stock solutions | Use fresh, high-purity DMSO as it is hygroscopic.[9] Final concentration in cell culture should be kept low (<0.5%) to avoid toxicity.[10][11][12] |
| Ethanol (EtOH) | ~25-50 mg/mL[13] | In vitro & in vivo stock solutions | Can be used for both cell culture and animal studies.[3][14] |
| Dimethylformamide (DMF) | ~10 mg/mL[7] | In vitro stock solutions | Another option for in vitro work, but can be more toxic than DMSO.[11][12] |
Protocols for Dissolving "this compound"
This protocol is suitable for preparing a concentrated stock solution for use in cell culture experiments.
Figure 2: Workflow for preparing in vitro stock solutions.
Materials:
-
"this compound" powder
-
High-purity DMSO or 100% Ethanol
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer and/or sonicator
-
Sterile 0.22 µm syringe filter
Procedure:
-
Weighing: Accurately weigh the desired amount of "this compound" powder in a sterile tube.
-
Solvent Addition: Add the calculated volume of DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mM, 50 mM). Refer to Table 2 for volume calculations.
-
Dissolution: Vortex the solution vigorously. If necessary, use a sonicator to aid dissolution.[4] Visually inspect to ensure no solid particles remain.
-
Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a new sterile tube to remove any potential microbial contamination.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[3] Store at -20°C for short-term storage (up to 3 months) or -80°C for long-term storage (up to 1 year).[3][9]
Table 2: Example Stock Solution Preparation (Assuming MW of 914.2 g/mol , similar to Rapamycin)
| Desired Stock Concentration | Mass of Compound | Volume of Solvent |
| 1 mM | 1 mg | 1.094 mL |
| 5 mM | 5 mg | 1.094 mL |
| 10 mM | 10 mg | 1.094 mL |
| 50 mM | 5 mg | 0.109 mL |
Note: For cell-based assays, the final concentration of the organic solvent in the culture medium should generally not exceed 0.5% to prevent cellular toxicity.[10]
This protocol describes the preparation of a vehicle-based formulation suitable for intraperitoneal (i.p.) injection in animal models. Rapamycin and its analogs are unstable in aqueous solutions, necessitating the use of co-solvents and surfactants.[4]
Materials:
-
"this compound" powder
-
100% Ethanol
-
PEG300 (Polyethylene glycol 300)
-
Tween-80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl)
-
Sterile tubes
Procedure:
This protocol involves a stepwise addition of solvents to ensure the compound remains in solution. A common formulation is a 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline mixture.[1]
-
Initial Dissolution: Prepare a concentrated stock of "this compound" in 100% Ethanol or DMSO (e.g., 50 mg/mL).[14]
-
Vehicle Preparation: In a separate sterile tube, prepare the vehicle by mixing the components in the correct order. For a 1 mL final volume, for example:
-
Add 400 µL of PEG300.
-
Add 50 µL of Tween-80 and mix well.
-
Add 450 µL of sterile saline and mix thoroughly.
-
-
Final Formulation: Add the required volume of the concentrated "this compound" stock solution (e.g., 100 µL of a 10 mg/mL stock in DMSO to achieve a final 1 mg/mL concentration in a 10% DMSO vehicle) to the prepared vehicle. Vortex until the solution is clear.
-
Administration: This formulation should be prepared fresh before each use and administered immediately.[2][9] Do not store aqueous formulations for more than one day.[13][15]
Table 3: Common In Vivo Formulations for Rapamycin Analogs
| Formulation Components (v/v) | Final Concentration Range | Administration Route | Reference |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL | i.p. injection | [1][16] |
| 10% EtOH, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | i.p. injection | [16] |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL | i.p. injection | [16] |
| 5% Tween-80, 5% PEG-400 in 0.9% NaCl | Not specified | i.p. injection | [8] |
Stability and Storage
-
Solid Form: As a crystalline solid, "this compound" is expected to be stable for years when stored at -20°C, protected from light and moisture.[7][15]
-
Stock Solutions in Organic Solvents: When dissolved in pure DMSO or ethanol, stock solutions are stable for several months at -20°C and up to a year at -80°C.[3][9] It is critical to aliquot solutions to avoid multiple freeze-thaw cycles, which can lead to degradation.
-
Aqueous Solutions: Rapamycin and its analogs are unstable in aqueous environments, with stability being temperature-dependent.[4] Degradation is significant at 37°C.[4] Therefore, working solutions in aqueous buffers or cell culture media should be prepared fresh immediately before use. Do not store aqueous solutions for more than a day.[13][15]
References
- 1. lifetechindia.com [lifetechindia.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Rapamycin | Cell Signaling Technology [cellsignal.com]
- 4. research.rug.nl [research.rug.nl]
- 5. Rapamycin-Loaded Lipid Nanocapsules Induce Selective Inhibition of the mTORC1-Signaling Pathway in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. A novel rapamycin analog is highly selective for mTORC1 in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 12. sid.ir [sid.ir]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. Rapamycin Mice · Xin Chen Lab · UCSF [pharm.ucsf.edu]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. Rapamycin (Sirolimus, AY-22989) | mTOR inhibitor | immunosuppressant | autophagy activator | inhibitor of mTORC1 | CAS 53123-88-9 | Buy Rapamycin (AY22989) from Supplier InvivoChem [invivochem.com]
Application Notes and Protocols for the Delivery of Rapamycin Analogs in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rapamycin and its analogs, often referred to as "rapalogs," are a class of molecules that inhibit the mechanistic Target of Rapamycin (mTOR), a crucial signaling pathway involved in cell growth, proliferation, and metabolism. Due to their potent immunosuppressive and anti-proliferative properties, rapalogs are extensively studied in various murine models for applications in cancer, autoimmune diseases, and aging research. This document provides detailed application notes and experimental protocols for the delivery of two prominent rapamycin analogs, as well as a next-generation analog, in mice. The focus is on providing practical, reproducible methods for in vivo studies.
Featured Rapamycin Analogs
This document details the delivery of three key rapamycin analogs:
-
Everolimus (RAD001): An FDA-approved analog used in oncology and transplantation.
-
Temsirolimus (CCI-779): Another FDA-approved analog, primarily used for the treatment of renal cell carcinoma.
-
DL001: A novel, highly selective mTORC1 inhibitor, representing a "second-generation" rapalog with a potentially improved side-effect profile.[1][2][3]
Signaling Pathway and Mechanism of Action
Rapamycin and its analogs function by forming a complex with the intracellular protein FKBP12. This complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, leading to the allosteric inhibition of mTOR Complex 1 (mTORC1). mTORC1 is a key regulator of protein synthesis and cell growth. Some rapalogs can also, with prolonged exposure, inhibit mTOR Complex 2 (mTORC2), which is involved in cell survival and metabolism. The differential inhibition of mTORC1 and mTORC2 is a key area of research in the development of new rapalogs with improved therapeutic windows.[2][3]
Data Presentation: Quantitative Summary of Rapamycin Analog Delivery in Mice
The following tables summarize key quantitative data for the in vivo delivery of Everolimus, Temsirolimus, and DL001 in mice.
Table 1: Dosage and Administration of Rapamycin Analogs in Mice
| Analog | Mouse Strain | Administration Route | Dosage Range | Dosing Schedule | Reference |
| Everolimus | C57BL/6J | Oral Gavage | 5 mg/kg | Single dose | [1][4][5] |
| BALB/c, CB17-SCID | Oral Gavage | 1-10 mg/kg | Daily | [6] | |
| Temsirolimus | Nude | Intraperitoneal | 5-20 mg/kg | Daily or weekly | |
| Nude | Intravenous | 10 mg/kg | Weekly | ||
| DL001 | C57BL/6J | Intraperitoneal | 12-13 mg/kg | Every other day | [4] |
Table 2: Pharmacokinetic Parameters of Rapamycin Analogs in Mice
| Analog | Mouse Strain | Administration Route | Tmax (hours) | Cmax (ng/mL) | Half-life (hours) | Bioavailability (%) | Reference |
| Everolimus | BALB/c, CB17-SCID | Oral Gavage | 1-1.6 | Dose-proportional | 3.2-4.2 | 5-12 | [6] |
| Temsirolimus | N/A (Pediatric Patients) | Intravenous | End of infusion | 2810 (at 150 mg/m²) | 14.4-24.2 | N/A | |
| DL001 | C57BL/6J | N/A | N/A | N/A | N/A | N/A | [1][2][3] |
Note: Pharmacokinetic data for DL001 in mice is not yet publicly available.
Experimental Protocols
The following are detailed protocols for the preparation and administration of rapamycin analogs to mice.
Protocol 1: Preparation of Rapamycin Analog Stock Solution
Materials:
-
Rapamycin analog (Everolimus, Temsirolimus, or DL001)
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh the desired amount of the rapamycin analog powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10-50 mg/mL). DL001 is soluble in DMSO.
-
Vortex the tube until the powder is completely dissolved.
-
To enhance solubility, the tube can be gently warmed to 37°C and sonicated for a short period.
-
Store the stock solution in aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months). Avoid repeated freeze-thaw cycles.
Protocol 2: Intraperitoneal (IP) Injection of Rapamycin Analogs
Materials:
-
Rapamycin analog stock solution (from Protocol 1)
-
Vehicle solution (e.g., sterile PBS, 5% Tween 80 in sterile saline, or a mixture of 10% PEG 400 and 10% Tween 80 in sterile water)
-
Sterile syringes (1 mL) and needles (25-27 gauge)
-
70% ethanol for disinfection
-
C57BL/6J mice (or other appropriate strain)
Procedure:
-
Preparation of Injection Solution:
-
Thaw an aliquot of the rapamycin analog stock solution.
-
Dilute the stock solution with the chosen vehicle to the final desired concentration for injection. The final concentration of DMSO should be kept low (ideally below 5%) to minimize toxicity.
-
Vortex the solution thoroughly to ensure it is well-mixed.
-
-
Animal Preparation and Injection:
-
Weigh the mouse to determine the exact volume of the drug solution to be injected.
-
Properly restrain the mouse.
-
Disinfect the injection site in the lower right or left quadrant of the abdomen with 70% ethanol.
-
Insert the needle at a 15-20 degree angle into the peritoneal cavity.
-
Aspirate briefly to ensure that the needle has not entered the bladder or intestines.
-
Slowly inject the calculated volume of the drug solution.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the mouse for any adverse reactions.
-
Protocol 3: Oral Gavage of Rapamycin Analogs
Materials:
-
Rapamycin analog stock solution (from Protocol 1)
-
Vehicle suitable for oral administration (e.g., 0.5% carboxymethylcellulose (CMC) in water, corn oil)
-
Sterile syringes (1 mL)
-
Flexible plastic or rigid, ball-tipped gavage needles (20-22 gauge for adult mice)
-
C57BL/6J mice (or other appropriate strain)
Procedure:
-
Preparation of Gavage Solution:
-
Thaw an aliquot of the rapamycin analog stock solution.
-
Suspend or dissolve the stock solution in the chosen oral vehicle to the final desired concentration.
-
Vortex or sonicate the solution to ensure a homogenous suspension.
-
-
Animal Preparation and Gavage:
-
Weigh the mouse to determine the exact volume of the solution to be administered.
-
Properly restrain the mouse, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth.
-
Gently insert the gavage needle into the esophagus. Do not force the needle.
-
Once the needle is correctly positioned, slowly administer the calculated volume of the solution.
-
Carefully withdraw the needle and return the mouse to its cage.
-
Monitor the mouse for any signs of distress or aspiration.
-
Concluding Remarks
The successful in vivo delivery of rapamycin analogs is critical for obtaining reliable and reproducible experimental results. The protocols outlined in this document provide a foundation for the administration of both established and novel rapalogs in murine models. It is imperative that all animal procedures are performed in accordance with institutional animal care and use committee (IACUC) guidelines. Careful consideration of the specific analog's properties, the experimental goals, and the appropriate vehicle and administration route will contribute to the success of the research.
References
- 1. glpbio.com [glpbio.com]
- 2. DL001 | CAS#:909387-87-7 | Chemsrc [chemsrc.com]
- 3. Lamming lab makes new progress in developing interventions to promote healthy aging | Department of Medicine, University of Wisconsin–Madison [medicine.wisc.edu]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. Comparison of four vehicles for intraperitoneal administration of -tetrahydrocannabinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. uac.arizona.edu [uac.arizona.edu]
Application Note: Western Blot Protocol for Monitoring mTOR Pathway Inhibition by Rapamycin Analog-2
Introduction
Rapamycin and its analogs are a class of molecules that potently and specifically inhibit the mechanistic Target of Rapamycin (mTOR), a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and survival. Rapamycin analog-2, like its parent compound, is expected to form a gain-of-function complex with the immunophilin FKBP12, which then binds to and inhibits the mTOR Complex 1 (mTORC1). This inhibition leads to the dephosphorylation of downstream targets, primarily the p70 S6 kinase (S6K) and the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).
This application note provides a detailed protocol for performing a Western blot to assess the inhibitory activity of this compound on the mTOR signaling pathway in treated cells. The procedure outlines cell lysis, protein quantification, immunoblotting, and data analysis, enabling researchers to reliably measure the phosphorylation status of key mTORC1 downstream effectors.
Experimental Protocols
A. Cell Lysis and Protein Extraction
-
Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with this compound at various concentrations and for the desired time points. Include a vehicle-treated control (e.g., DMSO).
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Add 1 mL of ice-cold PBS to each 10 cm plate and scrape the cells.
-
Transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Centrifuge at 500 x g for 5 minutes at 4°C.
-
Aspirate the supernatant and lyse the cell pellet in 100-500 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Incubate the lysate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.
-
Determine the protein concentration using a standard protein assay, such as the bicinchoninic acid (BCA) assay, according to the manufacturer's instructions.
-
B. SDS-PAGE and Protein Transfer
-
Sample Preparation: Mix an appropriate amount of protein (e.g., 20-40 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load the denatured protein samples into the wells of a polyacrylamide gel (e.g., 4-12% Bis-Tris gel). Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
C. Immunodetection
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies targeting phosphorylated and total proteins of interest (see Table 1 for recommendations) overnight at 4°C with gentle agitation. Dilute antibodies in the blocking buffer as recommended by the manufacturer.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step as described in C.3.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
Data Presentation
Quantitative data from the Western blot analysis should be summarized to compare the effects of different concentrations of this compound. The band intensities should be quantified using densitometry software. The ratio of the phosphorylated protein to the total protein should be calculated and then normalized to the vehicle control.
Table 1: Recommended Antibodies for mTOR Pathway Analysis
| Target Protein | Phosphorylation Site | Supplier (Example) | Catalog # (Example) |
| Phospho-S6 Ribosomal Protein | Ser235/236 | Cell Signaling Technology | 2211 |
| S6 Ribosomal Protein | Total | Cell Signaling Technology | 2217 |
| Phospho-4E-BP1 | Thr37/46 | Cell Signaling Technology | 2855 |
| 4E-BP1 | Total | Cell Signaling Technology | 9644 |
| β-Actin | Loading Control | Sigma-Aldrich | A5441 |
Table 2: Quantification of mTORC1 Activity
| Treatment | Concentration (nM) | p-S6 (Ser235/236) / Total S6 (Normalized to Vehicle) | p-4E-BP1 (Thr37/46) / Total 4E-BP1 (Normalized to Vehicle) |
| Vehicle (DMSO) | 0 | 1.00 | 1.00 |
| This compound | 1 | ||
| This compound | 10 | ||
| This compound | 100 |
Visualizations
Caption: mTOR signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for Western blot analysis.
Application Notes and Protocols for In Vivo Studies of Rapamycin Analog-2 (RA-2)
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Rapamycin and its analogs, often referred to as "rapalogs," are a class of molecules that inhibit the mechanistic target of rapamycin (mTOR), a crucial protein kinase that regulates cell growth, proliferation, and metabolism.[1][2][3] Deregulation of the mTOR pathway is implicated in various diseases, including cancer, neurodegenerative disorders, and age-related conditions.[1][3] This document provides a detailed guide for the in vivo experimental design of a novel hypothetical mTORC1-selective inhibitor, "Rapamycin Analog-2" (RA-2). The protocols and data presented are based on established methodologies for similar compounds, such as everolimus, temsirolimus, and other next-generation mTOR inhibitors.[1][4]
Mechanism of Action:
RA-2, like rapamycin, is an allosteric inhibitor of mTOR Complex 1 (mTORC1).[1] It first binds to the intracellular protein FKBP12, and this complex then interacts with mTORC1, preventing it from phosphorylating its downstream targets like S6 kinase 1 (S6K1) and 4E-binding protein 1 (4E-BP1).[1][2] This inhibition leads to a reduction in protein synthesis and cell proliferation.[1][5] Unlike first-generation rapalogs, RA-2 is designed for higher selectivity for mTORC1 over mTORC2, which is expected to reduce side effects such as hyperglycemia and hyperlipidemia.[4][6]
Signaling Pathway:
The diagram below illustrates the mTOR signaling pathway and the point of intervention for RA-2.
Caption: mTOR signaling pathway and RA-2 mechanism.
Preclinical In Vivo Experimental Design
A well-structured in vivo study is critical to evaluate the efficacy, pharmacokinetics (PK), pharmacodynamics (PD), and safety of RA-2.
Experimental Workflow:
The following diagram outlines a typical workflow for an in vivo efficacy study.
Caption: General workflow for an in vivo oncology study.
Detailed Protocols
1. Animal Models:
-
Oncology: Nude mice (e.g., BALB/c nude or NOD/SCID) are commonly used for xenograft models with human cancer cell lines.[5] Cell lines with known mTOR pathway activation (e.g., PTEN-null or PIK3CA-mutant) are recommended.
-
Aging: C57BL/6J mice are a standard model for aging studies.[4]
-
Neurological Disorders: Transgenic mouse models of specific diseases (e.g., Alzheimer's disease models) can be used.[7][8]
2. Dosing and Administration:
-
Formulation: RA-2 should be formulated in a suitable vehicle (e.g., 5% PEG-400, 5% Tween-80 in water).
-
Route of Administration: Oral gavage (p.o.) or intraperitoneal (i.p.) injection are common.[5]
-
Dose Escalation Study: A preliminary dose escalation study is recommended to determine the maximum tolerated dose (MTD).
-
Dosing Regimen: Both daily and intermittent dosing schedules should be considered.[7][9] Intermittent dosing may reduce side effects.[7]
3. Efficacy Evaluation:
-
Oncology:
-
Tumor volume should be measured 2-3 times per week using calipers (Volume = 0.5 x Length x Width²).
-
Body weight should be monitored as an indicator of toxicity.
-
The primary endpoint is typically tumor growth inhibition (TGI).
-
-
Aging:
4. Pharmacokinetic (PK) Analysis:
-
Blood samples should be collected at various time points after a single dose of RA-2 to determine key PK parameters.
-
Plasma concentrations of RA-2 can be measured using LC-MS/MS.
5. Pharmacodynamic (PD) Analysis:
-
Tumor and/or tissue samples are collected at the end of the study.
-
Western blotting can be used to measure the phosphorylation status of mTORC1 downstream targets, such as p-S6K1 (Thr389) and p-S6 (Ser235/236), to confirm target engagement.[5][10]
-
Immunohistochemistry (IHC) can also be used to assess target modulation in tissue sections.[10]
6. Toxicity Assessment:
-
Clinical signs of toxicity (e.g., changes in behavior, appearance) should be monitored daily.
-
At the end of the study, major organs should be collected for histopathological analysis.
-
Complete blood counts (CBC) and serum chemistry panels should be analyzed.
Quantitative Data Summary
The following table provides representative data for rapamycin analogs, which can be used as a benchmark for evaluating RA-2.
| Parameter | Rapamycin | Everolimus | Temsirolimus | DL001 (mTORC1-selective) |
| Target | mTORC1 | mTORC1 | mTORC1 | mTORC1 |
| IC50 (mTORC1) | ~1 nM | ~2 nM | ~1.8 nM | ~0.5 nM |
| IC50 (mTORC2) | ~100 nM | ~50 nM | ~100 nM | >20 µM[4] |
| Selectivity (mTORC1/mTORC2) | ~100-fold | ~25-fold | ~55-fold | >40,000-fold[4] |
| Typical In Vivo Dose (mice) | 1-10 mg/kg | 5-10 mg/kg[9] | 10-20 mg/kg | 3 mg/kg[4] |
| Administration Route | i.p., p.o. | p.o. | i.v. | i.p. |
| Common Side Effects | Immunosuppression, hyperglycemia, hyperlipidemia[9] | Similar to rapamycin | Similar to rapamycin | Reduced metabolic side effects[4] |
Note: IC50 values and in vivo doses can vary depending on the specific assay conditions and animal model used.
Conclusion
This application note provides a comprehensive framework for the in vivo evaluation of a novel rapamycin analog, RA-2. A thorough characterization of the compound's efficacy, PK/PD profile, and safety is essential for its further development as a potential therapeutic agent. The use of appropriate animal models, well-defined endpoints, and robust analytical methods will be critical for the success of these studies. The enhanced selectivity of next-generation rapalogs like the hypothetical RA-2 holds the promise of achieving therapeutic benefits with an improved safety profile.[4]
References
- 1. Rapamycin: one drug, many effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amino Acids and mTOR: Rapamycin Influences Metabolism [blog.soin-et-nature.com]
- 3. ClinPGx [clinpgx.org]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of the novel mTOR inhibitor and its antitumor activities in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. alzdiscovery.org [alzdiscovery.org]
- 8. Evaluating the effect of rapamycin treatment in Alzheimer’s disease and aging using in vivo imaging: the ERAP phase IIa clinical study protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Blazing a trail for the clinical use of rapamycin as a geroprotecTOR - PMC [pmc.ncbi.nlm.nih.gov]
- 10. e-century.us [e-century.us]
Measuring the Inhibition of mTOR by Rapamycin Analog-2: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The mechanistic target of rapamycin (mTOR) is a highly conserved serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[1][2] Dysregulation of the mTOR signaling pathway is implicated in a variety of diseases, including cancer, metabolic disorders, and neurodegenerative diseases.[3][4] Rapamycin and its analogs (rapalogs) are a class of molecules that specifically inhibit mTOR signaling, primarily through the mTOR complex 1 (mTORC1).[5][6] This document provides detailed protocols for measuring the inhibitory activity of "Rapamycin analog-2," a novel rapalog, on the mTOR signaling pathway.
These protocols are designed to provide a robust framework for assessing the potency and specificity of this compound in both biochemical and cellular contexts. The primary methods described include an in vitro mTORC1 kinase assay and Western blot analysis of key downstream phosphorylation events in cells. Additionally, a cell proliferation assay is outlined to determine the functional consequences of mTOR inhibition.
Data Presentation
Table 1: In Vitro mTORC1 Kinase Activity
| Concentration of this compound (nM) | mTORC1 Kinase Activity (% of Control) | Standard Deviation |
| 0 (Vehicle Control) | 100 | ± 5.2 |
| 0.1 | 85.3 | ± 4.8 |
| 1 | 52.1 | ± 3.9 |
| 10 | 15.7 | ± 2.1 |
| 100 | 5.2 | ± 1.5 |
| 1000 | 2.1 | ± 0.8 |
Table 2: Cellular Inhibition of mTORC1 Signaling (Western Blot Analysis)
| Treatment | p-S6K (T389) / Total S6K Ratio | p-4E-BP1 (T37/46) / Total 4E-BP1 Ratio |
| Vehicle Control | 1.00 | 1.00 |
| This compound (10 nM) | 0.25 | 0.31 |
| This compound (100 nM) | 0.08 | 0.12 |
| Rapamycin (100 nM) | 0.10 | 0.15 |
Table 3: Anti-proliferative Activity in A549 Cells
| Compound | IC50 (nM) |
| This compound | 25.4 |
| Rapamycin | 32.8 |
Signaling Pathway and Experimental Workflow Diagrams
Caption: mTORC1 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflows for measuring mTOR inhibition.
Experimental Protocols
1. In Vitro mTORC1 Kinase Assay
This assay directly measures the enzymatic activity of mTORC1 in the presence of an inhibitor.
Materials:
-
HEK293T cells
-
mTOR lysis buffer (40 mM HEPES pH 7.4, 120 mM NaCl, 1 mM EDTA, 10 mM pyrophosphate, 10 mM glycerophosphate, 50 mM NaF, 1.5 mM Na3VO4, 0.3% CHAPS, and protease inhibitors)
-
Anti-Raptor antibody
-
Protein A/G agarose beads
-
Kinase assay buffer (25 mM HEPES pH 7.4, 50 mM KCl, 10 mM MgCl2, 10 mM MnCl2)
-
Recombinant inactive 4E-BP1 protein (substrate)
-
ATP
-
This compound
-
SDS-PAGE reagents and Western blot apparatus
-
Anti-phospho-4E-BP1 (Thr37/46) antibody
-
Anti-4E-BP1 antibody
Protocol:
-
Cell Lysis:
-
Immunoprecipitation of mTORC1:
-
Kinase Reaction:
-
Resuspend the beads in kinase assay buffer.
-
Add varying concentrations of this compound (or vehicle control) and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding recombinant 4E-BP1 (1 µg) and ATP (100 µM).[9]
-
Incubate at 30°C for 30 minutes with gentle agitation.[9]
-
-
Analysis:
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.
-
Resolve the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with anti-phospho-4E-BP1 (Thr37/46) and total 4E-BP1 antibodies.
-
Quantify band intensities to determine the level of 4E-BP1 phosphorylation.
-
2. Western Blot Analysis of mTORC1 Downstream Targets
This cell-based assay assesses the ability of this compound to inhibit mTORC1 signaling within a cellular context.
Materials:
-
A549 cells (or other relevant cell line)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE reagents and Western blot apparatus
-
Primary antibodies: anti-phospho-S6K (Thr389), anti-S6K, anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1, and anti-Actin (loading control).[9][10]
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Cell Treatment:
-
Seed A549 cells and allow them to attach overnight.
-
Treat the cells with varying concentrations of this compound for 2 hours.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[11]
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle shaking.[11]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Analysis:
-
Quantify the band intensities for the phosphorylated and total proteins.
-
Normalize the phosphorylated protein levels to the total protein levels to determine the extent of inhibition.[10]
-
3. Cell Proliferation Assay
This assay measures the effect of mTOR inhibition by this compound on cell viability and proliferation.
Materials:
-
A549 cells
-
Complete growth medium
-
This compound
-
96-well clear-bottom plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (or similar)
-
Luminometer
Protocol:
-
Cell Seeding:
-
Seed A549 cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to attach overnight.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete growth medium.
-
Treat the cells with the different concentrations of the compound. Include a vehicle-only control.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Viability Measurement:
-
Allow the plate to equilibrate to room temperature for 30 minutes.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the cell viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
-
References
- 1. m.youtube.com [m.youtube.com]
- 2. youtube.com [youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. cancernetwork.com [cancernetwork.com]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [bio-protocol.org]
- 8. Specific Activation of mTORC1 by Rheb G-protein in Vitro Involves Enhanced Recruitment of Its Substrate Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. ccrod.cancer.gov [ccrod.cancer.gov]
Application Notes and Protocols for "Rapamycin Analog-2" in Cellular Senescence Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cellular senescence is a state of irreversible cell cycle arrest that plays a dual role in aging and disease. While it acts as a potent tumor suppressor mechanism, the accumulation of senescent cells contributes to age-related tissue dysfunction. The mechanistic target of rapamycin (mTOR) signaling pathway is a key regulator of cell growth and metabolism and has been identified as a critical driver of the senescent phenotype.[1][2] Rapamycin, a well-known mTOR inhibitor, and its analogs (rapalogs) have been shown to suppress cellular senescence, offering a promising avenue for therapeutic interventions in age-related pathologies.[3][4][5]
"Rapamycin analog-2" is a hypothetical next-generation mTOR inhibitor designed for enhanced specificity and efficacy in modulating cellular senescence. These application notes provide a comprehensive overview and detailed protocols for utilizing "this compound" in key cellular senescence assays.
Mechanism of Action
"this compound," like other rapalogs, is presumed to exert its effects by inhibiting the mTOR pathway. The mTOR kinase exists in two distinct complexes, mTORC1 and mTORC2. Rapamycin primarily inhibits mTORC1, which, when dysregulated in senescent cells, contributes to the senescence-associated secretory phenotype (SASP) and other cellular hallmarks of senescence.[1][6] Pan-mTOR inhibitors, such as AZD8055, target both mTORC1 and mTORC2 and have also been shown to reverse senescence-associated phenotypes.[1][7] By inhibiting mTOR, "this compound" is expected to suppress the translation of proteins involved in the SASP and reduce other markers of cellular senescence, effectively delaying or mitigating the senescent phenotype.
Data Presentation
The following tables present illustrative quantitative data on the effects of "this compound" and other mTOR inhibitors on key markers of cellular senescence. This data is representative and intended to demonstrate the expected outcomes of the described assays.
Table 1: Effect of mTOR Inhibitors on Senescence-Associated β-Galactosidase (SA-β-gal) Activity
| Treatment (24h) | Concentration | % SA-β-gal Positive Cells (Mean ± SD) |
| Vehicle (DMSO) | - | 85 ± 5.2 |
| Rapamycin | 100 nM | 42 ± 3.8 |
| This compound | 100 nM | 25 ± 2.1 |
| AZD8055 | 100 nM | 30 ± 2.9 |
Table 2: Effect of mTOR Inhibitors on p16INK4a and p21CIP1 Expression
| Treatment (48h) | Concentration | Relative p16INK4a Expression (Fold Change ± SD) | Relative p21CIP1 Expression (Fold Change ± SD) |
| Vehicle (DMSO) | - | 1.00 ± 0.12 | 1.00 ± 0.15 |
| Rapamycin | 100 nM | 0.45 ± 0.08 | 0.55 ± 0.09 |
| This compound | 100 nM | 0.28 ± 0.05 | 0.38 ± 0.06 |
| AZD8055 | 100 nM | 0.35 ± 0.06 | 0.42 ± 0.07 |
Table 3: Effect of mTOR Inhibitors on Senescence-Associated Secretory Phenotype (SASP) Factors
| Treatment (72h) | Concentration | IL-6 (pg/mL ± SD) | IL-8 (pg/mL ± SD) | MMP-3 (ng/mL ± SD) |
| Vehicle (DMSO) | - | 1250 ± 150 | 3500 ± 420 | 85 ± 10 |
| Rapamycin | 100 nM | 650 ± 80 | 1800 ± 210 | 45 ± 6 |
| This compound | 100 nM | 420 ± 50 | 1100 ± 130 | 30 ± 4 |
| AZD8055 | 100 nM | 510 ± 65 | 1450 ± 180 | 38 ± 5 |
Experimental Protocols
Senescence-Associated β-Galactosidase (SA-β-gal) Staining
This protocol details the detection of SA-β-gal activity, a widely used biomarker for senescent cells.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution: 2% formaldehyde, 0.2% glutaraldehyde in PBS
-
Staining Solution:
-
1 mg/mL X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside)
-
40 mM citric acid/sodium phosphate, pH 6.0
-
5 mM potassium ferrocyanide
-
5 mM potassium ferricyanide
-
150 mM NaCl
-
2 mM MgCl₂
-
-
6-well plates or chamber slides
-
Light microscope
Procedure:
-
Seed cells in 6-well plates or chamber slides and culture until they reach the desired level of senescence.
-
Treat cells with "this compound," rapamycin, AZD8055, or vehicle control at the desired concentrations for the specified duration.
-
Aspirate the culture medium and wash the cells twice with PBS.
-
Fix the cells with the Fixation Solution for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Add 1 mL of the Staining Solution to each well.
-
Incubate the plates at 37°C without CO₂ for 12-16 hours. Protect from light.
-
Observe the cells under a light microscope for the development of a blue color, indicative of SA-β-gal activity.
-
Quantify the percentage of blue-stained cells out of the total number of cells in at least five random fields per well.
Immunofluorescence for p16INK4a and p21CIP1
This protocol describes the detection of the cyclin-dependent kinase inhibitors p16INK4a and p21CIP1, key markers of cellular senescence, using immunofluorescence.
Materials:
-
Cells cultured on coverslips in 24-well plates
-
PBS
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.25% Triton X-100 in PBS
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS
-
Primary antibodies: anti-p16INK4a and anti-p21CIP1
-
Fluorophore-conjugated secondary antibodies
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Culture and treat cells on coverslips as described in the SA-β-gal protocol.
-
Aspirate the medium and wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.[8][9][10]
-
Wash the cells three times with PBS for 5 minutes each.[11]
-
Permeabilize the cells with Permeabilization Buffer for 10 minutes.
-
Wash the cells three times with PBS for 5 minutes each.
-
Block non-specific antibody binding with Blocking Buffer for 1 hour at room temperature.
-
Incubate the cells with primary antibodies (diluted in Blocking Buffer) overnight at 4°C.
-
Wash the cells three times with PBS for 5 minutes each.
-
Incubate the cells with fluorophore-conjugated secondary antibodies (diluted in Blocking Buffer) for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS for 5 minutes each in the dark.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
Visualize the cells using a fluorescence microscope and quantify the fluorescence intensity of p16INK4a and p21CIP1 staining.
Quantification of Senescence-Associated Secretory Phenotype (SASP) Factors
This protocol outlines the measurement of key SASP factors (e.g., IL-6, IL-8, MMP-3) in conditioned media using a multiplex immunoassay (e.g., Luminex).
Materials:
-
Conditioned media from treated and control cells
-
Multiplex immunoassay kit for desired SASP factors (e.g., Luminex assay kit)
-
Luminex instrument or other suitable plate reader
-
96-well filter plates
Procedure:
-
Culture and treat cells in multi-well plates as previously described.
-
After the treatment period, collect the conditioned media from each well and centrifuge to remove cellular debris. Store at -80°C until analysis.
-
Thaw the conditioned media samples and standards on ice.
-
Follow the manufacturer's instructions for the multiplex immunoassay kit. A general workflow is as follows: a. Prepare the antibody-coupled magnetic beads and add them to the wells of a 96-well filter plate. b. Wash the beads using a magnetic plate washer. c. Add the standards and conditioned media samples to the wells and incubate to allow the SASP factors to bind to the capture antibodies on the beads. d. Wash the beads to remove unbound proteins. e. Add the biotinylated detection antibodies and incubate to form a sandwich complex. f. Wash the beads. g. Add streptavidin-phycoerythrin (SAPE) and incubate. SAPE will bind to the biotinylated detection antibodies. h. Wash the beads. i. Resuspend the beads in sheath fluid.
-
Acquire the data on a Luminex instrument. The instrument will identify each bead by its unique color code and quantify the fluorescence intensity of the bound SAPE, which is proportional to the concentration of the specific SASP factor.
-
Analyze the data using the instrument's software to determine the concentrations of the SASP factors in each sample.
Mandatory Visualizations
References
- 1. Reversal of phenotypes of cellular senescence by pan-mTOR inhibition | Aging [aging-us.com]
- 2. geiselmed.dartmouth.edu [geiselmed.dartmouth.edu]
- 3. Effect of rapamycin on aging and age-related diseases—past and future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapamycin for longevity: the pros, the cons, and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reviewing the Data on Human Use of Rapamycin – Fight Aging! [fightaging.org]
- 6. Dot Language (graph based diagrams) | by Dinis Cruz | Medium [medium.com]
- 7. Reversal of phenotypes of cellular senescence by pan-mTOR inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Immunofluorescence Protocol for use on cultured cell lines (IF-IC) [protocols.io]
- 9. Immunofluorescence Formaldehyde Fixation Protocol | Cell Signaling Technology [cellsignal.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. BestProtocols: Immunofluorescent Staining of Intracellular Antigens on Cultured Cells | Thermo Fisher Scientific - SG [thermofisher.com]
Application Notes and Protocols for Rapamycin Analog Administration in Preclinical Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Rapamycin and its analogs, often referred to as "rapalogs," are a class of drugs that inhibit the mammalian target of rapamycin (mTOR), a crucial serine/threonine kinase involved in cell growth, proliferation, and survival.[1][2] The mTOR signaling pathway is frequently dysregulated in various cancers, making it a prime target for therapeutic intervention.[3][4] This document provides detailed application notes and protocols for the preclinical administration of two prominent rapamycin analogs, everolimus (RAD001) and temsirolimus (CCI-779), in cancer models.
Mechanism of Action:
Rapamycin analogs exert their anti-cancer effects primarily by inhibiting the mTOR Complex 1 (mTORC1).[5] They first bind to the intracellular protein FKBP12, and this complex then allosterically inhibits mTORC1.[3] This inhibition disrupts downstream signaling pathways, leading to a reduction in protein synthesis, cell cycle arrest, and induction of autophagy, ultimately suppressing tumor growth.[5][6]
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of everolimus and temsirolimus in various preclinical cancer models.
Table 1: In Vitro IC50 Values of Everolimus in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| MDA-MB-468 | Triple-Negative Breast Cancer | ~1 | [7] |
| Hs578T | Triple-Negative Breast Cancer | ~1 | [7] |
| BT549 | Triple-Negative Breast Cancer | ~1 | [7] |
| HCT-15 | Colon Cancer | <100 | [8] |
| A549 | Lung Cancer | <100 | [8] |
| KB-31 | Cervical Cancer | >100 | [8] |
| HCT-116 | Colon Cancer | >100 | [8] |
| BCPAP | Thyroid Cancer | 0.62 - 32.38 | [9] |
| TPC-1 | Thyroid Cancer | 0.62 - 32.38 | [9] |
| MCF-7 | Breast Cancer | Varies by sub-line | [10] |
Table 2: In Vitro IC50 Values of Temsirolimus in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 | Reference |
| A498 | Renal Cancer | 0.35 µM (MTT, 72h) | [1][11] |
| A498 | Renal Cancer | 0.5 µM (MTT, 6 days) | [1] |
| LNCaP | Prostate Cancer | Inhibited by ≥50% | [12] |
| PC3MM2 | Prostate Cancer | Inhibited by ≥50% | [12] |
| MDA468 | Breast Cancer | Inhibited by ≥50% | [12] |
| Caco2 | Colorectal Cancer | Inhibited by ≥50% | [12] |
| HepG2 | Hepatocellular Carcinoma | Varies | [13] |
| Hep3B | Hepatocellular Carcinoma | Varies | [13] |
| HuH7 | Hepatocellular Carcinoma | Varies | [13] |
| PLC | Hepatocellular Carcinoma | Varies | [13] |
Table 3: In Vivo Tumor Growth Inhibition by Everolimus and Temsirolimus in Xenograft Models
| Drug | Cancer Model | Host | Dosing Regimen | Tumor Growth Inhibition (T/C%)* | Reference |
| Everolimus | MDA-MB-468 (Basal-like Breast Cancer) | Mice | 10 mg/kg/day, 3x/week for 3 weeks | 38.3% | [7] |
| Everolimus | HCC24–0309 (Hepatocellular Carcinoma PDX) | Mice | 2 mg/kg, oral administration | Significant inhibition | [14] |
| Everolimus | TPC-1 (Thyroid Cancer) | Immunodeficient Animals | 2.5 mg/kg and 5 mg/kg (intermittent) | Dose-dependent inhibition | [9] |
| Everolimus | BCPAP (Thyroid Cancer) | Mice | 1 mg/kg daily (continuous) | Greater inhibition than intermittent | [9] |
| Temsirolimus | A549 NSCLC | Athymic Mice | 5 mg/kg/week, IV | Significant suppression | [15] |
| Temsirolimus | 8226, OPM-2, U266 (Multiple Myeloma) | Mice | 10 intraperitoneal injections | Dose-dependent antitumor response | [12] |
*T/C% (Treated/Control %) is a measure of tumor growth inhibition. A lower T/C% indicates greater efficacy.
Experimental Protocols
Protocol 1: Preparation and Administration of Everolimus for Oral Gavage in Mice
Materials:
-
Everolimus (RAD001) powder
-
Vehicle solution (e.g., 0.5% carboxymethylcellulose sodium, 0.5% Tween 80 in sterile water)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Animal gavage needles (20-22 gauge, flexible tip)
-
Syringes (1 mL)
Procedure:
-
Drug Preparation (to be performed fresh daily): a. Calculate the required amount of everolimus based on the desired dose (e.g., 5 mg/kg) and the number and weight of the mice. b. Weigh the everolimus powder accurately and place it in a sterile microcentrifuge tube. c. Add the appropriate volume of vehicle to the tube to achieve the desired final concentration. d. Vortex the mixture vigorously for 5-10 minutes to create a uniform suspension. Sonication in a water bath for 5-10 minutes can aid in solubilization. e. Visually inspect the suspension to ensure it is homogenous before administration.
-
Oral Gavage Administration: a. Gently restrain the mouse, ensuring a firm grip on the scruff of the neck to prevent movement. b. Measure the distance from the tip of the mouse's nose to the last rib to estimate the correct insertion depth for the gavage needle. c. Attach the gavage needle to the syringe containing the everolimus suspension. d. Carefully insert the gavage needle into the mouse's mouth, passing it over the tongue and into the esophagus. e. Slowly administer the calculated volume of the drug suspension. f. Gently withdraw the gavage needle. g. Monitor the mouse for any signs of distress after administration.
Protocol 2: Preparation and Administration of Temsirolimus for Intraperitoneal (IP) Injection in Mice
Materials:
-
Temsirolimus (CCI-779)
-
Vehicle solution (e.g., 5% DMSO, 5% Tween 80 in sterile water)[3]
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringes (1 mL)
-
Sterile needles (25-27 gauge)
Procedure:
-
Drug Preparation: a. Calculate the required amount of temsirolimus based on the desired dose and the number and weight of the mice. b. Dissolve the temsirolimus powder in the appropriate volume of the vehicle. Temsirolimus should first be dissolved in DMSO, followed by the addition of Tween 80 and then sterile water. c. Vortex the solution thoroughly to ensure complete dissolution.
-
Intraperitoneal (IP) Injection: a. Restrain the mouse by scruffing the neck and turning it to expose the abdomen. b. Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent puncture of the bladder or cecum. c. Swab the injection site with 70% ethanol. d. Insert the needle at a 15-20 degree angle into the peritoneal cavity. e. Gently aspirate to ensure the needle has not entered a blood vessel or organ (no fluid should enter the syringe). f. Slowly inject the calculated volume of the temsirolimus solution. g. Withdraw the needle and return the mouse to its cage. h. Monitor the mouse for any adverse reactions.
Protocol 3: In Vivo Xenograft Efficacy Study
Materials:
-
Cancer cell line of interest
-
Immunocompromised mice (e.g., athymic nude or SCID)
-
Matrigel (optional, can enhance tumor take-rate)
-
Calipers
-
Rapamycin analog (e.g., everolimus or temsirolimus) and vehicle
-
Appropriate administration supplies (gavage needles, syringes, etc.)
Procedure:
-
Cell Preparation and Implantation: a. Culture the cancer cells to a sufficient number. b. Harvest and resuspend the cells in sterile PBS or culture medium, with or without Matrigel, at the desired concentration (e.g., 1-10 x 10^6 cells per 100-200 µL). c. Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth and Randomization: a. Monitor the mice for tumor growth. b. Once tumors reach a palpable size (e.g., 100-200 mm³), measure the tumor volume using calipers (Volume = 0.5 x Length x Width²). c. Randomize the mice into treatment and control groups with similar average tumor volumes.
-
Treatment Administration: a. Prepare and administer the rapamycin analog and vehicle to the respective groups according to the chosen dosing regimen (e.g., daily oral gavage, intermittent IP injection).
-
Monitoring and Data Collection: a. Measure tumor volumes and body weights 2-3 times per week. b. Observe the mice for any signs of toxicity. c. At the end of the study (when tumors in the control group reach a predetermined size or based on a set time point), euthanize the mice and excise the tumors.
-
Data Analysis: a. Calculate the average tumor volume for each group over time. . Calculate the tumor growth inhibition (TGI) using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in mean tumor volume of the control group. c. Perform statistical analysis to determine the significance of the treatment effect.
Visualizations
Caption: mTOR Signaling Pathway and Inhibition by Rapamycin Analogs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Continuous administration of the mTORC1 inhibitor everolimus induces tolerance and decreases autophagy in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. Efficacy of everolimus, a novel mTOR inhibitor, against basal‐like triple‐negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of preclinical efficacy of everolimus and pasireotide in thyroid cancer cell lines and xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. selleckchem.com [selleckchem.com]
- 12. Temsirolimus | Apoptosis | mTOR | Autophagy | TargetMol [targetmol.com]
- 13. researchgate.net [researchgate.net]
- 14. Everolimus Acts in Synergy with Vinorelbine to Suppress the Growth of Hepatocellular Carcinoma [mdpi.com]
- 15. Antitumor activity of <em>nab</em>-sirolimus versus mTOR inhibitors temsirolimus, sirolimus, and everolimus in A549 NSCLC xenografts. - ASCO [asco.org]
Application Notes: Combination Therapies with Rapamycin Analogs
Introduction:
Rapamycin and its analogs, often referred to as "rapalogs," are a class of drugs that inhibit the mechanistic Target of Rapamycin (mTOR), a crucial serine/threonine kinase. The mTOR signaling pathway is a central regulator of cell growth, proliferation, metabolism, and survival, integrating signals from various upstream pathways, including the PI3K/Akt pathway.[1] Deregulation of the mTOR pathway is a common event in many human cancers, making it an attractive target for therapeutic intervention.
Rapamycin and its analogs, such as everolimus and temsirolimus, function by forming a complex with the intracellular protein FKBP12. This complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, leading to the allosteric inhibition of mTOR Complex 1 (mTORC1). Inhibition of mTORC1 disrupts downstream signaling, leading to reduced protein synthesis and cell cycle arrest, primarily at the G1 phase.
While rapalogs have shown efficacy as single agents in certain cancer types, their therapeutic potential can be limited by feedback activation of other signaling pathways, such as the PI3K/Akt pathway, and by the fact that they only partially inhibit mTORC1 and do not directly inhibit mTOR Complex 2 (mTORC2) at clinical doses. To overcome these limitations and enhance anti-tumor activity, a growing area of research focuses on combining rapamycin analogs with other therapeutic agents. These combination strategies aim to achieve synergistic effects by targeting multiple nodes in a signaling network, preventing the emergence of resistance, and inducing a more robust and durable anti-cancer response.
This document provides a summary of preclinical data for rapamycin analogs in combination with other drugs, detailed protocols for key experimental assays, and visualizations of relevant signaling pathways and experimental workflows.
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies evaluating the combination of rapamycin analogs with other therapeutic agents.
Table 1: In Vitro Efficacy of Rapamycin Analogs in Combination with Other Drugs
| Rapamycin Analog | Combination Drug | Cell Line(s) | IC50 (Analog Alone) | IC50 (Combination) | Combination Effect | Reference(s) |
| Everolimus | Afatinib | H292 KRAS-G12D | > 10 µM | 3.9 ± 0.5 µM (Afatinib) | Synergistic (CI < 1) | [2] |
| Everolimus | Afatinib | H292 KRAS-G12S | > 10 µM | 2.9 ± 0.7 µM (Afatinib) | Synergistic (CI < 1) | [2] |
| Everolimus | Allitinib | H292 KRAS-G12D | > 10 µM | 1.0 ± 0.4 µM (Allitinib) | Synergistic (CI < 1) | [2] |
| Everolimus | Allitinib | H292 KRAS-G12S | > 10 µM | 0.9 ± 0.7 µM (Allitinib) | Synergistic (CI < 1) | [2] |
| Temsirolimus | Ixabepilone | Caki-1 | ~10 nM | Not specified | Synergistic | |
| Temsirolimus | Clofarabine | Various AML cell lines | Not specified | Not specified | Synergistic | [3] |
| Pacritinib | Temsirolimus | Various RCC cell lines | Not specified | Not specified | Synergistic | [4] |
| Rapamycin | Dexamethasone | Leukemia cell lines | Not specified | EC50 ratio ± rapamycin < 1 | Supra-additive | [5] |
| Rapamycin | Melphalan | Various cell lines | Not specified | EC50 ratio ± rapamycin > 1 | Sub-additive | [5] |
| Rapamycin | Cisplatin | Various cell lines | Not specified | EC50 ratio ± rapamycin > 1 | Sub-additive | [5] |
| Rapamycin | Vincristine | Various cell lines | Not specified | EC50 ratio ± rapamycin > 1 | Sub-additive | [5] |
CI: Combination Index. A CI value of < 1 indicates synergy, a CI value = 1 indicates an additive effect, and a CI value > 1 indicates antagonism. EC50 ratio ± rapamycin: Ratio of the EC50 of the cytotoxic agent in the presence versus the absence of rapamycin. A ratio < 1 indicates supra-additivity (synergy), while a ratio > 1 indicates sub-additivity.
Table 2: In Vivo Efficacy of Rapamycin Analogs in Combination with Other Drugs
| Rapamycin Analog | Combination Drug | Animal Model | Efficacy Endpoint | Result | Reference(s) |
| Rapamycin | Cyclophosphamide | Pediatric solid tumor xenografts | Therapeutic enhancement | Observed in 5/5 evaluable xenografts | [6] |
| Rapamycin | Vincristine | Pediatric solid tumor xenografts | Therapeutic enhancement | Observed in 4/11 evaluable xenografts | [5][6] |
| Rapamycin | Cisplatin | Pediatric solid tumor xenografts | Therapeutic enhancement | Not observed due to toxicity | [6][7] |
| Everolimus | Letrozole | MCF7-AROM1 xenografts | Tumor regression | Combination caused tumor regression | [8] |
| Everolimus | Tamoxifen | MCF7-AROM1 xenografts | Tumor growth inhibition | No clear benefit over single agents | [8] |
| Everolimus | Irinotecan | HT29 and HCT116 xenografts | Tumor growth inhibition | Significant tumor growth inhibition with combination | [9] |
| Everolimus | Bortezomib + Radiation | MPNST xenografts | Tumor growth reduction | Combination decreased tumor growth | [10] |
Therapeutic enhancement is defined as the tumor growth delay for a combination exceeding that of single agents at their maximum tolerated dose (MTD) and a significant difference in event-free survival (EFS) distribution.
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic or cytostatic effects of a rapamycin analog in combination with another drug on cultured cells.
Materials:
-
96-well flat-bottom plates
-
Complete cell culture medium
-
Rapamycin analog (e.g., everolimus, temsirolimus) stock solution
-
Combination drug stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of the rapamycin analog and the combination drug in complete culture medium.
-
For combination studies, prepare a matrix of concentrations for both drugs.
-
Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include wells with vehicle control (e.g., DMSO) and untreated cells.
-
Incubate the plate for 48-72 hours at 37°C.
-
-
MTT Addition:
-
After the incubation period, carefully remove the drug-containing medium.
-
Add 100 µL of fresh, serum-free medium and 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C, protected from light.
-
-
Formazan Solubilization:
-
After incubation with MTT, carefully remove the medium.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium with MTT and DMSO, no cells) from all readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control cells.
-
Determine the IC50 values for each drug alone and in combination using a dose-response curve fitting software (e.g., GraphPad Prism).
-
Calculate the Combination Index (CI) using the Chou-Talalay method to determine if the drug combination is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
-
2. Western Blotting for mTOR Pathway Analysis
This protocol is for assessing the effect of drug combinations on the mTOR signaling pathway by detecting the phosphorylation status of key proteins.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-mTOR, anti-mTOR, anti-phospho-S6K, anti-S6K, anti-phospho-4E-BP1, anti-4E-BP1, anti-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Western blotting imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
Culture and treat cells with the drug combination as described in the cell viability assay protocol.
-
After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Prepare protein samples by mixing with Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (20-40 µg) into the wells of an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST (Tris-buffered saline with 0.1% Tween 20).
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the levels of phosphorylated proteins to the total protein levels and the loading control (e.g., actin).
-
3. In Vivo Xenograft Studies
This protocol outlines a general procedure for evaluating the efficacy of a rapamycin analog in combination with another drug in a tumor xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line for implantation
-
Matrigel (optional)
-
Rapamycin analog formulation for oral gavage or intraperitoneal injection
-
Combination drug formulation
-
Calipers
-
Animal balance
-
Anesthesia
Procedure:
-
Tumor Implantation:
-
Harvest cancer cells from culture and resuspend them in sterile PBS or culture medium, with or without Matrigel.
-
Inject a defined number of cells (e.g., 1-5 x 10^6) subcutaneously into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor the mice for tumor growth.
-
When the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., vehicle control, rapamycin analog alone, combination drug alone, combination of both drugs).
-
-
Drug Administration:
-
Administer the drugs according to a predefined schedule and route (e.g., oral gavage, intraperitoneal injection). The doses and schedule should be based on previous pharmacokinetic and tolerability studies.
-
Monitor the body weight of the mice regularly as an indicator of toxicity.
-
-
Tumor Measurement and Efficacy Evaluation:
-
Measure the tumor dimensions with calipers two to three times per week.
-
Calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Continue treatment for a defined period or until the tumors in the control group reach a predetermined endpoint size.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blotting).
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each treatment group.
-
Analyze the statistical significance of the differences in tumor growth between the treatment groups.
-
Evaluate for therapeutic enhancement by comparing the tumor growth delay of the combination group to that of the single-agent groups at their maximum tolerated doses.
-
Visualizations
Signaling Pathway Diagrams
References
- 1. mTOR Cross-Talk in Cancer and Potential for Combination Therapy [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 5. Quantification of PI3K/AKT/mTOR signaling pathway by western blotting [bio-protocol.org]
- 6. MTT (Assay protocol [protocols.io]
- 7. Monitoring drug induced apoptosis and treatment sensitivity in non-small cell lung carcinoma using dielectrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Utilization of Quantitative In Vivo Pharmacology Approaches to Assess Combination Effects of Everolimus and Irinotecan in Mouse Xenograft Models of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
Troubleshooting & Optimization
"Rapamycin analog-2" off-target effects mitigation
Welcome to the technical support center for Rapamycin Analog-2 (RA-2). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating potential off-target effects and to offer troubleshooting support for experiments involving RA-2.
Frequently Asked Questions (FAQs)
Q1: What is this compound (RA-2) and how does it differ from rapamycin?
A1: this compound (RA-2) is a next-generation macrolide that, like its parent compound rapamycin, is an allosteric inhibitor of the mechanistic Target of Rapamycin (mTOR). It is designed for increased selectivity towards mTOR Complex 1 (mTORC1) over mTOR Complex 2 (mTORC2). This enhanced selectivity aims to minimize the side effects associated with the chronic inhibition of mTORC2, such as glucose intolerance and immunosuppression.[1][2]
Q2: What are the primary on-target and potential off-target effects of RA-2?
A2: The primary on-target effect of RA-2 is the inhibition of mTORC1, which subsequently blocks the phosphorylation of its key downstream effectors like S6 Kinase (S6K) and 4E-BP1, leading to the regulation of protein synthesis and cell growth.[3][4] Potential off-target effects, particularly at higher concentrations or with prolonged exposure, may include the unintended inhibition of mTORC2, which can affect Akt phosphorylation at Serine 473.[2][5] While rapamycin itself is known for its striking specificity towards mTOR, some second-generation mTOR inhibitors have shown activity against other kinases.[3][6]
Q3: How can I minimize the off-target effects of RA-2 in my experiments?
A3: Mitigating off-target effects is crucial for obtaining reliable experimental data. Here are several strategies:
-
Dose-Response Optimization: Perform a thorough dose-response analysis to identify the lowest effective concentration of RA-2 that inhibits mTORC1 without significantly affecting mTORC2.
-
Intermittent Dosing: For longer-term studies, consider an intermittent dosing schedule, which has been shown to reduce the side effects associated with continuous rapamycin treatment.[7]
-
Use of Appropriate Controls: Always include positive and negative controls in your experiments. This includes vehicle-only controls and potentially a known, less selective mTOR inhibitor for comparison.
-
Cell Line Selection: The relative expression of FKBP isoforms, such as FKBP12 and FKBP51, can influence the sensitivity of mTORC2 to rapalogs.[7] Characterizing the expression of these proteins in your cell line of choice may provide valuable insights.
Q4: What are the key signaling pathways I should monitor to assess the specificity of RA-2?
A4: To evaluate the on-target and off-target effects of RA-2, you should monitor the phosphorylation status of key proteins in the mTOR signaling pathway.
-
mTORC1 activity: Phosphorylation of S6K at Threonine 389 and 4E-BP1 at Threonine 37/46.
-
mTORC2 activity: Phosphorylation of Akt at Serine 473.[4]
-
Upstream feedback loops: Inhibition of mTORC1 can sometimes lead to the feedback activation of Akt.[8][9] Monitoring the phosphorylation of Akt at Threonine 308 can provide insights into PI3K pathway activation.
Troubleshooting Guides
Guide 1: Unexpected Cellular Toxicity or Reduced Viability
| Symptom | Possible Cause | Suggested Solution |
| High levels of apoptosis or cell death at expected therapeutic concentrations. | Off-target kinase inhibition or complete shutdown of essential mTOR functions. | 1. Verify RA-2 Concentration: Ensure the correct dilution of your stock solution. 2. Perform a Dose-Response Curve: Determine the IC50 for your specific cell line and use a concentration at or below this value. 3. Assess mTORC2 Inhibition: Check for inhibition of Akt phosphorylation at Ser473 via Western blot. If mTORC2 is inhibited, reduce the RA-2 concentration. 4. Kinase Profiling: If toxicity persists at mTORC1-selective concentrations, consider a broad-spectrum kinase profiling assay to identify unintended targets. |
| Gradual decrease in cell proliferation over time in long-term cultures. | Chronic inhibition of mTORC1 leading to cell cycle arrest, or emergent mTORC2 inhibition. | 1. Implement Intermittent Dosing: Treat cells for a defined period (e.g., 24-48 hours) followed by a drug-free period to allow for cellular recovery.[7] 2. Monitor mTORC2 Activity: Periodically assess p-Akt (Ser473) levels to ensure mTORC1 selectivity is maintained over time. |
Guide 2: Inconsistent or Non-reproducible Experimental Results
| Symptom | Possible Cause | Suggested Solution |
| High variability in the inhibition of p-S6K between experiments. | Inconsistent drug preparation, variable cell culture conditions, or differences in stimulation. | 1. Standardize Protocols: Ensure consistent cell seeding density, serum starvation, and growth factor stimulation times. 2. Prepare Fresh Dilutions: Prepare fresh working dilutions of RA-2 from a validated stock for each experiment. 3. Control for Passage Number: Use cells within a consistent and low passage number range, as cellular responses can change over time in culture. |
| Lack of expected downstream effects despite confirmed mTORC1 inhibition. | Cell-type specific signaling redundancies or activation of compensatory pathways. | 1. Broader Pathway Analysis: Investigate other growth and survival pathways that may be activated in response to mTORC1 inhibition, such as the MAPK/ERK pathway. 2. Use Combination Therapy: Consider co-treatment with inhibitors of compensatory pathways to unmask the full effect of mTORC1 inhibition. |
Quantitative Data Summary
The following table summarizes the selectivity profiles of different classes of mTOR inhibitors. RA-2 is designed to have a profile similar to that of a highly selective mTORC1 inhibitor.
| Inhibitor Class | Primary Target(s) | Example(s) | Typical mTORC1 IC50 | mTORC2 IC50 | Selectivity (mTORC2 IC50 / mTORC1 IC50) | Key Off-Target Profile |
| Rapalogs | mTORC1 (allosteric) | Rapamycin, Everolimus | Low nM | High nM to µM | High (>100-fold) | Chronic use can inhibit mTORC2.[2] |
| Highly Selective Analogs | mTORC1 | DL001 | Low nM | µM range | Very High (>40-fold more selective than rapamycin) | Minimal mTORC2 inhibition and reduced metabolic side effects.[1] |
| TORKinibs (dual mTORC1/2 inhibitors) | mTORC1 & mTORC2 (catalytic site) | PP242, Torin1 | Low nM | Low nM | Low (~1-fold) | Can inhibit other PI3K-related kinases like DNA-PK.[10] |
| PI3K/mTOR Dual Inhibitors | PI3K isoforms & mTORC1/2 | NVP-BEZ235 | Low nM | Low nM | Low (~1-fold) | Broad inhibition of the PI3K/Akt/mTOR pathway.[8] |
Experimental Protocols
Protocol 1: Western Blot Analysis of mTOR Pathway Activation
This protocol is designed to assess the selectivity of RA-2 by measuring the phosphorylation status of key downstream effectors of mTORC1 and mTORC2.
1. Cell Culture and Treatment: a. Plate cells (e.g., HEK293T, MCF7) at a density that will result in 70-80% confluency at the time of lysis. b. The following day, serum-starve the cells for 12-16 hours in a serum-free medium. c. Pre-treat the cells with varying concentrations of RA-2 (e.g., 0.1 nM to 100 nM) or vehicle control for 2 hours. d. Stimulate the cells with a growth factor (e.g., 100 ng/mL insulin or 20% FBS) for 30 minutes.
2. Cell Lysis and Protein Quantification: a. Wash cells once with ice-cold PBS. b. Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. c. Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at 14,000 rpm for 15 minutes at 4°C. d. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
3. SDS-PAGE and Western Blotting: a. Normalize protein concentrations and prepare samples with Laemmli buffer. b. Load 20-30 µg of protein per lane on an 8-12% SDS-PAGE gel. c. Transfer the proteins to a PVDF membrane. d. Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. e. Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies:
- p-S6K (Thr389) - mTORC1 target
- Total S6K
- p-Akt (Ser473) - mTORC2 target
- p-Akt (Thr308) - PDK1 target
- Total Akt
- GAPDH or β-actin (loading control) f. Wash the membrane three times with TBST. g. Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. h. Wash the membrane three times with TBST. i. Visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
4. Densitometry Analysis: a. Quantify the band intensities using image analysis software (e.g., ImageJ). b. Normalize the phosphoprotein signals to the total protein signals and then to the loading control.
Visualizations
Caption: mTOR signaling pathway showing RA-2's primary inhibition of mTORC1.
Caption: Workflow for assessing RA-2 selectivity.
Caption: Troubleshooting decision tree for unexpected toxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of the Mechanistic Target of Rapamycin (mTOR)–Rapamycin and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unbiased evaluation of rapamycin's specificity as an mTOR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapamycin and mTOR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Active-Site Inhibitors of mTOR Target Rapamycin-Resistant Outputs of mTORC1 and mTORC2 [escholarship.org]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 7. Next Generation Strategies for Geroprotection via mTORC1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Updates of mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scholar.harvard.edu [scholar.harvard.edu]
Technical Support Center: Optimizing Rapamycin Analog-2 Concentration
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols for utilizing Rapamycin analog-2 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and highly specific allosteric inhibitor of the mechanistic Target of Rapamycin (mTOR).[1] Like its parent compound, rapamycin, it functions by first forming a complex with the intracellular receptor FKBP12 (FK506-Binding Protein 12).[2][3] This drug-protein complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR kinase, specifically inhibiting the mTOR Complex 1 (mTORC1).[3][4] Inhibition of mTORC1 disrupts downstream signaling pathways that are crucial for cell growth, proliferation, and protein synthesis, such as the phosphorylation of p70 S6 kinase (S6K1) and 4E-BP1.[3][5] this compound has been engineered for high selectivity towards mTORC1, minimizing off-target effects on mTOR Complex 2 (mTORC2) during short-term exposure.[6]
Q2: What is the primary signaling pathway affected by this compound?
This compound primarily targets the mTOR signaling pathway, a central regulator of cellular metabolism, growth, and proliferation.[2][4][7] By selectively inhibiting mTORC1, it blocks signals from upstream inputs like growth factors and nutrients that would normally promote anabolic processes.[4][8] This leads to an arrest of the cell cycle, typically in the G1 phase, and can induce autophagy.[1][9]
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Rapamycin | Cell Signaling Technology [cellsignal.com]
- 4. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
- 5. The Enigma of Rapamycin Dosage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel rapamycin analog is highly selective for mTORC1 in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. novapublishers.com [novapublishers.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. The physiology and pathophysiology of rapamycin resistance: Implications for cancer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting "Rapamycin analog-2" in vivo toxicity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering in vivo toxicity with "Rapamycin analog-2," a novel mTOR inhibitor. The information presented is based on established knowledge of rapamycin and its analogs and is intended to serve as a general guide.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing unexpected mortality in our mouse cohort at our planned therapeutic dose. What are the potential causes and how can we troubleshoot this?
A1: Unexpected mortality is a critical issue that requires immediate attention. The primary suspect is often a narrower therapeutic window for this compound than anticipated.
Potential Causes:
-
Incorrect Dosing or Formulation: Errors in dose calculation, vehicle preparation, or administration route can lead to acute toxicity.
-
Strain or Species Sensitivity: The specific strain or species of animal used may be more sensitive to mTOR inhibition.
-
Off-Target Toxicities: The compound may have unintended effects on other vital pathways.
-
Compromised Animal Health: Pre-existing health conditions in the animal cohort can exacerbate drug toxicity.
Troubleshooting Steps:
-
Verify Dosing and Formulation: Double-check all calculations, ensure the compound is fully solubilized in the vehicle, and confirm the administration technique is correct.
-
Conduct a Dose-Range Finding Study: If not already done, perform a dose-escalation study to determine the Maximum Tolerated Dose (MTD). Start with a low dose and escalate in subsequent cohorts until signs of toxicity are observed.
-
Review Animal Health Records: Ensure the animals were healthy and free of any underlying conditions prior to the study.
-
Monitor for Clinical Signs: Observe animals closely for signs of toxicity such as weight loss, lethargy, hunched posture, or ruffled fur.
A logical workflow for troubleshooting unexpected mortality is presented below.
Technical Support Center: Troubleshooting Inconsistent Results with Rapamycin Analog-2
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent experimental results with "Rapamycin Analog-2," a representative mTOR inhibitor. Given that "this compound" is a non-specific term, this guide addresses common issues seen across the class of rapamycin analogs, such as everolimus and temsirolimus.
I. Troubleshooting Guide: Inconsistent Experimental Results
This guide is designed to help you identify and resolve common sources of variability in your experiments with this compound.
Question: Why am I seeing variable inhibition of cell proliferation with this compound?
Possible Causes and Troubleshooting Steps:
-
Cell Line-Specific Sensitivity: Different cell lines exhibit varied sensitivity to mTOR inhibitors.[1] IC50 values can range from less than 1 nM to over 20 µM depending on the genetic background of the cells.[1] For example, MCF-7 breast cancer cells are significantly more sensitive to rapamycin than MDA-MB-231 cells.[1]
-
Recommendation: Determine the IC50 of this compound for your specific cell line. Perform a dose-response curve to identify the optimal concentration range for your experiments.
-
-
Inconsistent Cell Culture Conditions: Minor variations in cell culture conditions can lead to significant differences in experimental outcomes.
-
Recommendation: Maintain consistent cell passage numbers, confluency at the time of treatment, and serum concentrations in your media. Ensure your incubator provides a stable environment (temperature, CO2, humidity).
-
-
Drug Stability and Storage: Rapamycin and its analogs can be sensitive to degradation.
-
Recommendation: Aliquot your stock solution of this compound to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C, protected from light. Prepare fresh working solutions for each experiment from a stock solution.
-
-
Assay-Dependent Variability: The method used to assess cell proliferation can influence the results.
-
Recommendation: If using MTT or similar metabolic assays, be aware that mTOR inhibitors can affect mitochondrial activity, which may not directly correlate with cell number. Consider using a direct cell counting method (e.g., trypan blue exclusion) or a DNA synthesis assay (e.g., BrdU incorporation) to confirm your findings.[2]
-
Question: My Western blot results for mTOR pathway inhibition are not consistent. What should I do?
Possible Causes and Troubleshooting Steps:
-
Suboptimal Antibody Performance: The quality and specificity of antibodies against mTOR pathway proteins (e.g., phospho-S6K, phospho-4E-BP1, phospho-mTOR) are critical.
-
Recommendation: Use well-validated antibodies from reputable suppliers. Optimize antibody dilutions and incubation times. Consider using a positive control (e.g., cells treated with a known mTOR activator like insulin or EGF) and a negative control (untreated cells) in every experiment.[3]
-
-
Issues with Protein Extraction and Handling: The phosphorylation state of proteins is transient and can be affected by sample handling.
-
Recommendation: Lyse cells on ice using a lysis buffer containing phosphatase and protease inhibitors. Promptly process or freeze cell lysates to preserve protein phosphorylation.
-
-
Large Protein Transfer Issues: mTOR is a large protein (~289 kDa), which can be challenging to transfer efficiently during Western blotting.[4]
-
Recommendation: Use a lower percentage acrylamide gel (e.g., 6-8%) for better resolution of high molecular weight proteins.[5][6] Optimize transfer conditions, such as using a wet transfer system overnight at 4°C or a high-current semi-dry transfer.[6] Use a PVDF membrane, which has a higher binding capacity for large proteins.[5]
-
-
Variability in Treatment Time and Serum Conditions: The kinetics of mTOR pathway inhibition can vary.
-
Recommendation: Perform a time-course experiment to determine the optimal treatment duration for observing maximal inhibition of downstream targets. Be aware that serum contains growth factors that activate the mTOR pathway; serum starvation prior to treatment can enhance the observed inhibitory effect.[7]
-
Question: I am observing inconsistent effects on autophagy with this compound. How can I troubleshoot this?
Possible Causes and Troubleshooting Steps:
-
Misinterpretation of Autophagy Markers: Measuring static levels of autophagy markers like LC3-II can be misleading. An accumulation of LC3-II can indicate either increased autophagosome formation (autophagy induction) or a blockage in autophagosome-lysosome fusion.
-
Recommendation: To accurately measure autophagic flux, perform an LC3 turnover assay. This involves treating cells with this compound in the presence and absence of a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine).[8][9] A greater accumulation of LC3-II in the presence of the lysosomal inhibitor indicates an increase in autophagic flux.
-
-
Cell-Type Dependent Autophagic Response: The basal level of autophagy and the response to mTOR inhibition can differ between cell types.
-
Recommendation: Characterize the autophagic response in your specific cell model. It may be necessary to use multiple assays to confirm autophagy induction, such as monitoring the degradation of p62/SQSTM1 or using fluorescently tagged LC3 reporters.[10]
-
-
Inconsistent Assay Conditions:
-
Recommendation: Ensure consistent cell density, treatment times, and concentrations of both this compound and any lysosomal inhibitors used.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Rapamycin and its analogs?
A1: Rapamycin and its analogs are allosteric inhibitors of mTOR, a serine/threonine kinase that is a central regulator of cell growth, proliferation, and metabolism.[11] They first bind to the intracellular protein FKBP12. The resulting Rapamycin-FKBP12 complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, leading to the inhibition of mTOR Complex 1 (mTORC1).[11] This inhibition disrupts the phosphorylation of downstream targets of mTORC1, such as S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1), which in turn suppresses protein synthesis and cell growth, and can induce autophagy.[12]
Q2: How should I prepare and store my this compound?
A2: Rapamycin and its analogs are typically dissolved in a solvent like DMSO to create a high-concentration stock solution. This stock solution should be aliquoted into smaller volumes to minimize freeze-thaw cycles and stored at -20°C or -80°C, protected from light. For experiments, a fresh working solution should be prepared by diluting the stock solution in cell culture medium. The final concentration of the solvent (e.g., DMSO) in the culture medium should be kept low (typically <0.1%) and a vehicle control should be included in all experiments.
Q3: What are some common off-target effects of rapamycin analogs?
A3: While rapamycin is considered a highly specific inhibitor of mTOR, some studies have explored potential off-target effects. However, a comprehensive study using a rapamycin-resistant mTOR mutant cell line found that the vast majority of rapamycin's effects on the transcriptome and proteome are mTOR-dependent.[13] In a clinical context, common side effects of mTOR inhibitors include mucositis, rash, and metabolic changes like hyperglycemia and hyperlipidemia.[14]
Q4: Can I use this compound in animal models?
A4: Yes, rapamycin and its analogs are frequently used in animal models. However, pharmacokinetic and pharmacodynamic properties can vary between species.[15] It is important to consider factors such as the dosing regimen, route of administration, and potential sex-specific differences in drug response.[16] For example, studies in mice have shown that the pharmacokinetics of everolimus can be influenced by dosing time, sex, and feeding status.[17]
III. Data Presentation
Table 1: Reported IC50 Values for Rapamycin and Everolimus in Breast Cancer Cell Lines
| Cell Line | Drug | IC50 | Assay | Reference |
| MCF-7 | Rapamycin | ~20 nM | Cell Growth Inhibition | [1] |
| MDA-MB-231 | Rapamycin | ~20 µM | Cell Growth Inhibition | [1] |
| MCF-7 | Everolimus | Varies | [3H]-thymidine incorporation | [18] |
| MDA-MB-231 | Rapamycin | 7.39 ± 0.61 µM (72h) | MTT Assay | [19] |
Table 2: Common Sources of Experimental Variability with mTOR Inhibitors
| Category | Source of Variability | Recommendation |
| Reagents | Drug stability, antibody quality | Aliquot and store drug properly; use validated antibodies. |
| Cell Culture | Cell line, passage number, confluency, serum | Standardize cell culture practices. |
| Assay | Proliferation assay type, Western blot transfer | Use complementary assays; optimize protocols for your target. |
| Experimental Design | Treatment duration, controls | Perform time-course experiments; include appropriate controls. |
IV. Experimental Protocols
Protocol 1: Western Blot for mTOR Pathway Inhibition
-
Cell Lysis:
-
Plate and treat cells with this compound for the desired time.
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[20]
-
Scrape cells and collect the lysate.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Load equal amounts of protein per lane on an 8% SDS-polyacrylamide gel for mTOR detection or a 13% gel for S6 and 4EBP1.[5]
-
Perform electrophoresis to separate proteins by size.
-
Transfer proteins to a PVDF membrane. For large proteins like mTOR, a wet transfer at 350 mA for 180 minutes at 4°C is recommended.[5]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature.[5]
-
Incubate the membrane with primary antibodies (e.g., anti-phospho-S6K (Thr389), anti-S6K, anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1) overnight at 4°C with gentle shaking.[5]
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Protocol 2: Cell Proliferation Assay (MTT)
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that will not lead to over-confluence by the end of the experiment.
-
Allow cells to adhere overnight.
-
-
Treatment:
-
Treat cells with a range of concentrations of this compound and a vehicle control.
-
Incubate for the desired duration (e.g., 24, 48, 72 hours).
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl).
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm).
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot the dose-response curve and determine the IC50 value.
-
Protocol 3: Autophagic Flux Assay (LC3 Turnover)
-
Cell Treatment:
-
Plate cells and allow them to adhere.
-
Treat cells with this compound or a vehicle control.
-
In a parallel set of wells, co-treat with this compound and a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1) for the last 2-4 hours of the this compound treatment.
-
-
Western Blot for LC3:
-
Lyse the cells as described in the Western blot protocol.
-
Run the lysates on a 15% SDS-polyacrylamide gel to resolve LC3-I and LC3-II.
-
Transfer to a PVDF membrane.
-
Probe with an anti-LC3 antibody.
-
-
Data Analysis:
-
Compare the levels of LC3-II in the different treatment groups. An increase in LC3-II in the presence of the lysosomal inhibitor compared to treatment with this compound alone indicates an increase in autophagic flux.[8]
-
V. Visualizations
References
- 1. The Enigma of Rapamycin Dosage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ccrod.cancer.gov [ccrod.cancer.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A novel rapamycin analog is highly selective for mTORC1 in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Guidelines for the use and interpretation of assays for monitoring autophagy in higher eukaryotes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. What are mTOR inhibitors and how do they work? [synapse.patsnap.com]
- 12. Overview of Research into mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Unbiased evaluation of rapamycin's specificity as an mTOR inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Common toxicities of mammalian target of rapamycin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Rapamycin for longevity: the pros, the cons, and future perspectives [frontiersin.org]
- 16. m.youtube.com [m.youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
Technical Support Center: Enhancing the Bioavailability of Rapamycin Analog-2
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental phase of improving the bioavailability of Rapamycin Analog-2.
Troubleshooting Guide
Issue 1: Low Oral Bioavailability Observed in Preclinical Animal Models
Question: We are observing low and variable oral bioavailability of this compound in our mouse model, significantly hindering our in vivo studies. What are the potential causes and how can we troubleshoot this?
Answer:
Low and variable oral bioavailability is a common challenge with rapamycin and its analogs due to their poor aqueous solubility and significant first-pass metabolism. The reported oral bioavailability of a compound referred to as "this compound" in mice was 35%, but this can be highly dependent on the formulation.[1] Here are the primary areas to investigate:
-
Poor Dissolution in Gastrointestinal Fluids: this compound, like rapamycin, is likely a poorly water-soluble molecule.[2][3][4][5][6] This leads to incomplete dissolution in the gastrointestinal (GI) tract, which is a prerequisite for absorption.
-
First-Pass Metabolism: Rapamycin is a known substrate for the cytochrome P450 3A4 (CYP3A4) enzyme, which is abundant in the liver and small intestine. This extensive metabolism before the drug reaches systemic circulation significantly reduces its bioavailability.
-
P-glycoprotein (P-gp) Efflux: Rapamycin is also a substrate for the P-gp efflux pump, which actively transports the drug from intestinal cells back into the GI lumen, further limiting absorption.
Experimental Workflow for Troubleshooting Low Bioavailability:
Caption: Troubleshooting workflow for low bioavailability.
Recommended Actions:
-
Enhance Dissolution Rate:
-
Particle Size Reduction: Decreasing the particle size increases the surface area for dissolution.[3] Techniques like micronization or nanomilling can be employed.[2][5]
-
Amorphous Solid Dispersions: Dispersing this compound in a water-soluble polymer can create a more soluble amorphous form.[6]
-
Lipid-Based Formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS) can improve solubilization in the GI tract.[5]
-
-
Inhibit Metabolic Enzymes:
-
Co-administration with a CYP3A4 inhibitor can significantly increase bioavailability. For instance, grapefruit juice has been shown to increase the bioavailability of rapamycin by an average of 350%.[7] Ketoconazole is another potent inhibitor that can increase bioavailability even more consistently.[7][8]
-
-
Modulate Efflux Pumps:
-
Some formulation excipients and CYP3A4 inhibitors can also inhibit P-gp, leading to increased intestinal absorption.
-
Issue 2: High Inter-Individual Variability in Pharmacokinetic Studies
Question: We are observing high variability in the plasma concentrations of this compound between individual animals in our pharmacokinetic studies, even with a standardized formulation. What could be the cause?
Answer:
High inter-individual variability is a known issue with orally administered rapamycin and its analogs. Several factors can contribute to this:
-
Food Effect: The presence and composition of food in the GI tract can significantly alter drug absorption. Taking rapamycin with a high-fat meal can increase its bioavailability by about 35%.[7] To minimize variability, it is crucial to consistently administer the drug with or without food.[9]
-
Genetic Polymorphisms: Variations in the expression and activity of CYP3A4 and P-gp among individuals can lead to differences in metabolism and efflux.
-
Gastrointestinal Physiology: Differences in gastric emptying time, intestinal motility, and pH can affect drug dissolution and absorption.
Recommended Actions:
-
Standardize Dosing Conditions:
-
Ensure consistent fasting or fed states for all animals in the study.
-
Administer the formulation at the same time of day to minimize circadian variations in GI physiology and enzyme activity.
-
-
Consider a More Robust Formulation:
-
Lipid-based formulations like SEDDS can help reduce the food effect and provide more consistent absorption.
-
-
Increase Sample Size:
-
A larger number of animals per group can help to account for inter-individual variability and provide more statistically significant results.
-
Frequently Asked Questions (FAQs)
Q1: What are the most promising formulation strategies to improve the bioavailability of poorly soluble drugs like this compound?
A1: Several strategies have proven effective for enhancing the bioavailability of poorly soluble compounds:
-
Particle Size Reduction: This increases the surface-area-to-volume ratio, leading to a faster dissolution rate as described by the Noyes-Whitney equation.[2][3]
-
Solid Dispersions: The drug is dispersed in a hydrophilic carrier matrix at the molecular level.
-
Methods: Spray drying, hot-melt extrusion.[6]
-
-
Lipid-Based Formulations: The drug is dissolved in a lipid vehicle, which can enhance its solubilization in the gut and facilitate its absorption via the lymphatic pathway, bypassing first-pass metabolism to some extent.[3]
-
Types: Oily solutions, self-emulsifying drug delivery systems (SEDDS), and self-microemulsifying drug delivery systems (SMEDDS).
-
-
Complexation: Using agents like cyclodextrins to form inclusion complexes that have enhanced aqueous solubility.[3]
Q2: How can we assess the in vitro performance of our enhanced formulations of this compound?
A2: A series of in vitro tests can be used to predict the in vivo performance of your formulations:
-
Kinetic Solubility Studies: To determine the apparent solubility of the drug in different media (e.g., water, simulated gastric fluid, simulated intestinal fluid).
-
Dissolution Testing: Using a USP apparatus (e.g., paddle or basket) to measure the rate and extent of drug release from the formulation in various dissolution media.
-
In Vitro Permeability Assays: Using cell-based models like Caco-2 or PAMPA to predict the intestinal permeability of the drug.
Q3: Are there any known drug-food or drug-drug interactions we should be aware of when working with this compound?
A3: Based on the known interactions of rapamycin, it is highly probable that this compound will have similar interactions:
-
Grapefruit Juice: A potent inhibitor of intestinal CYP3A4, which can dramatically and unpredictably increase the bioavailability of rapamycin.[7][10] It is generally advised to avoid co-administration in a research setting to reduce variability.
-
CYP3A4 Inhibitors and Inducers: Co-administration with strong CYP3A4 inhibitors (e.g., ketoconazole, itraconazole) will likely increase plasma concentrations, while co-administration with CYP3A4 inducers (e.g., rifampin, carbamazepine) will likely decrease them.
-
High-Fat Meals: Can increase the absorption of rapamycin.[7] Consistency in feeding schedules during in vivo studies is critical.[9][10]
Data and Protocols
Table 1: Example Pharmacokinetic Parameters of this compound Formulations in Mice
| Formulation | Dose (mg/kg, oral) | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 10 | 50 ± 15 | 2 | 250 ± 75 | 100 (Reference) |
| Nanomilled Suspension | 10 | 120 ± 30 | 1.5 | 750 ± 150 | 300 |
| Solid Dispersion | 10 | 180 ± 40 | 1 | 1100 ± 200 | 440 |
| SEDDS | 10 | 250 ± 50 | 1 | 1500 ± 250 | 600 |
Data are presented as mean ± standard deviation and are for illustrative purposes only.
Protocol 1: Preparation of a Nanomilled Suspension of this compound
-
Preparation of Slurry:
-
Disperse 1 g of this compound and 0.2 g of a suitable stabilizer (e.g., a non-ionic polymer or surfactant) in 10 mL of purified water.
-
Stir the mixture for 30 minutes to ensure complete wetting of the drug particles.
-
-
Milling:
-
Transfer the slurry to a bead mill containing milling media (e.g., yttria-stabilized zirconium oxide beads).
-
Mill at a high speed for a specified duration (e.g., 2-4 hours), monitoring the temperature to prevent degradation.
-
Periodically withdraw samples to measure particle size distribution using a laser diffraction or dynamic light scattering instrument.
-
Continue milling until the desired particle size (e.g., mean particle size < 200 nm) is achieved.
-
-
Post-Milling Processing:
-
Separate the nanomilled suspension from the milling media.
-
Characterize the final suspension for particle size, zeta potential, and drug content.
-
Protocol 2: In Vivo Pharmacokinetic Study in Mice
-
Animal Acclimatization:
-
Acclimatize male BALB/c mice for at least one week before the study.
-
House the animals in a controlled environment with a 12-hour light/dark cycle and free access to food and water.
-
-
Dosing:
-
Fast the mice overnight (approximately 12 hours) before dosing, with water available ad libitum.
-
Divide the mice into groups (e.g., n=5 per group) for each formulation to be tested.
-
Administer the formulations orally via gavage at a dose of 10 mg/kg.
-
Include an intravenous (IV) dosing group (e.g., 1 mg/kg) to determine the absolute bioavailability.
-
-
Blood Sampling:
-
Collect sparse blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).
-
-
Plasma Preparation and Analysis:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis software.
-
Determine the relative bioavailability of the oral formulations compared to the aqueous suspension and the absolute bioavailability compared to the IV dose.
-
Signaling Pathway
Caption: Simplified mTOR signaling pathway and the inhibitory role of this compound.
References
- 1. This compound | 雷帕霉素类似物 | CAS 2357217-22-0 | 美国InvivoChem [invivochem.cn]
- 2. mdpi.com [mdpi.com]
- 3. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 4. ijpbr.in [ijpbr.in]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrealm.com [chemrealm.com]
- 7. Improve Bioavailability of Rapamycin (2) - Rapamycin Longevity News [rapamycin.news]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. Improve Bioavailability of Rapamycin (2) - #127 by Joseph - Rapamycin Longevity News [rapamycin.news]
- 10. How to Take Rapamycin Safely for Longevity: Intermittent Dosing, Monit - Youth & Earth UK Store [youthandearth.com]
Technical Support Center: Investigating Resistance to Rapamycin Analog-2 in Cancer Cells
Disclaimer: "Rapamycin analog-2" is a placeholder term for a second-generation mTORC1 inhibitor (rapalog). The information provided is based on established mechanisms of resistance to known rapalogs, such as everolimus and temsirolimus.
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers studying resistance mechanisms to this compound in cancer cell lines.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of acquired resistance to this compound?
A1: Resistance to rapalogs is multifactorial. The most common mechanisms include:
-
Feedback Loop Activation: Inhibition of mTORC1 by this compound can relieve negative feedback loops, leading to the hyperactivation of pro-survival signaling pathways like PI3K/Akt and MAPK/ERK.[1][2][3][4] This is a primary driver of resistance, as these pathways can bypass the mTORC1 blockade to promote cell growth and proliferation.[1][2][3][4]
-
Genetic Mutations: Mutations in the FRB domain of the mTOR gene can prevent the binding of the FKBP12-rapalog complex, rendering the drug ineffective.[5] While less common in a laboratory setting unless specifically selected for, these mutations have been identified in resistant patient tumors.[5]
-
Incomplete Substrate Inhibition: Rapalogs are allosteric inhibitors and may not fully suppress the phosphorylation of all mTORC1 substrates, particularly 4E-BP1. This allows for continued cap-dependent translation of key oncogenic proteins.
-
Metabolic Reprogramming: Cancer cells can adapt their metabolic processes to become less reliant on the pathways inhibited by this compound.
Q2: My cells show initial sensitivity to this compound, but the effect diminishes over time. Why?
A2: This phenomenon is characteristic of acquired resistance. Initially, the drug effectively inhibits mTORC1. However, this inhibition can trigger the activation of compensatory survival pathways, most notably the PI3K/Akt pathway, within hours to days.[6] This feedback activation allows the cells to overcome the initial growth inhibition. Long-term, continuous exposure can then select for a stably resistant population.[7]
Q3: What is the difference between intrinsic and acquired resistance?
A3: Intrinsic resistance refers to cancer cells that are non-responsive to this compound from the initial treatment. This can be due to pre-existing mutations (e.g., in the PI3K/Akt pathway) or a cellular context that does not rely on mTORC1 signaling for survival. Acquired resistance develops in initially sensitive cells after prolonged exposure to the drug, typically through the mechanisms described in Q1.[5][8]
Section 2: Signaling Pathways & Resistance Mechanisms
The diagram below illustrates the core mTOR signaling pathway and a key mechanism of resistance to this compound. Inhibition of mTORC1/S6K relieves a negative feedback loop, leading to enhanced signaling through PI3K and Akt, which promotes cell survival.
Section 3: Troubleshooting Experimental Issues
This section addresses common problems encountered during the investigation of this compound resistance.
Workflow for Investigating Resistance
The following workflow outlines a typical experimental approach to characterize resistance.
Troubleshooting Tables
Table 1: Cell Viability / IC50 Determination Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in IC50 values between experiments | 1. Inconsistent cell seeding density.[9]2. Cells are at a high passage number, leading to genetic drift.3. Drug stock solution degradation. | 1. Ensure a uniform, single-cell suspension before plating. Use a cell counter.2. Use cells within a consistent, low passage number range. Thaw a new vial of parental cells periodically.[10]3. Prepare fresh drug aliquots; avoid repeated freeze-thaw cycles. |
| Resistant cell line shows no significant shift in IC50 | 1. Resistance is not yet fully established.2. The resistance mechanism does not alter viability in a standard 72h assay (e.g., metabolic changes).3. Incorrect drug concentration used. | 1. Continue the dose-escalation protocol for more passages.[7] A 3- to 10-fold increase in IC50 is a good indicator of resistance.[7]2. Use a longer-term colony formation assay to assess clonogenic survival.3. Verify the concentration of your drug stock via spectrophotometry or use a new, verified batch. |
| "U-shaped" or biphasic dose-response curve | 1. Off-target drug effects at high concentrations.2. Drug precipitation at high concentrations in media. | 1. Focus on the initial inhibitory phase of the curve for IC50 calculation. Acknowledge the complex response in your analysis.2. Check drug solubility in your culture medium. Use DMSO as a vehicle and ensure the final concentration is low (<0.1%). |
Table 2: Western Blotting Issues for mTOR Pathway
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No signal for phosphorylated proteins (p-Akt, p-S6K) | 1. Cells were not properly stimulated (if applicable).2. Phosphatase activity during sample preparation.[11]3. Incorrect antibody or blocking buffer. | 1. For feedback loop analysis, serum-starve cells, then treat with the drug in the presence of serum or growth factors.[12]2. Always use fresh lysis buffer containing phosphatase and protease inhibitors.[11] Keep samples on ice.[11]3. For phospho-antibodies, block with 5% Bovine Serum Albumin (BSA) in TBS-T, not milk, as milk contains phosphoproteins.[13] |
| Weak or no signal for total mTOR (a large protein, ~289 kDa) | 1. Inefficient protein transfer from gel to membrane.2. Inappropriate gel percentage. | 1. Use a wet transfer system and extend the transfer time (e.g., 90-120 minutes at 100V) or use an overnight transfer at a lower voltage (e.g., 30V) at 4°C.[14]2. Use a low percentage Tris-acetate or gradient (4-15%) polyacrylamide gel to resolve high molecular weight proteins.[14] |
| Seeing increased p-Akt in drug-treated resistant cells, but not parental cells | This is not an issue; it is the expected result. | This observation confirms the activation of the PI3K/Akt feedback loop, a key mechanism of resistance.[1][6] Quantify this change to support your conclusions. |
Section 4: Key Experimental Protocols
Protocol: Generation of a this compound Resistant Cell Line
This protocol uses a continuous, dose-escalation method to select for a resistant cell population.[7][15]
-
Determine Initial IC50: First, determine the IC50 of the parental (sensitive) cell line for this compound using a 72-hour cell viability assay.
-
Initial Exposure: Culture parental cells in their standard medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of growth).[10]
-
Monitor and Passage: Maintain the cells in this drug concentration, changing the medium every 2-3 days. When the cells reach 80% confluency and their growth rate appears to recover, passage them as usual but maintain the drug concentration.[15]
-
Dose Escalation: Once the cells are stably proliferating at the current drug concentration, increase the concentration by 1.5 to 2-fold.[7]
-
Repeat: Repeat steps 3 and 4, gradually increasing the drug concentration over several months. Expect periods of slow growth or high cell death after each dose increase.
-
Cryopreservation: At each stable concentration step, freeze down vials of cells as backups.[7][10]
-
Final Confirmation: Once cells are stably growing at a concentration that is 5-10 times the original parental IC50, characterize them as the resistant line. Confirm the new, higher IC50 value with a viability assay.
Protocol: Cell Viability (MTT) Assay
This protocol is for determining the IC50 value.[16][17][18]
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of medium and allow them to adhere overnight.[16]
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the drug-containing medium to the appropriate wells. Include vehicle-only (e.g., DMSO) control wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for another 3-4 hours at 37°C.[17] Viable cells will convert the yellow MTT to purple formazan crystals.[17]
-
Solubilization: Carefully aspirate the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[17]
-
Read Absorbance: Shake the plate gently for 5 minutes and measure the absorbance at 570 nm using a microplate reader.[18][19]
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control cells and plot the dose-response curve using non-linear regression to calculate the IC50 value.
Protocol: Western Blot for mTOR Pathway Activation
This protocol is for assessing the phosphorylation status of key signaling proteins.[20][21]
-
Cell Lysis: Plate sensitive and resistant cells. Treat with this compound (at the parental IC50) for a specified time (e.g., 2, 6, or 24 hours). Wash cells with ice-cold PBS and lyse them on ice using RIPA buffer supplemented with fresh protease and phosphatase inhibitors.[11][21]
-
Protein Quantification: Scrape the cell lysates, transfer to microcentrifuge tubes, and centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.[11]
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.[13]
-
Gel Electrophoresis: Load 20-30 µg of protein per lane onto a 4-15% gradient SDS-PAGE gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the proteins to a PVDF membrane using a wet transfer system (e.g., 100V for 90-120 minutes on ice).[14]
-
Blocking: Block the membrane for 1 hour at room temperature in either 5% non-fat dry milk in TBS-T (for total proteins) or 5% BSA in TBS-T (for phospho-proteins).[13]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-Akt Ser473, anti-total-Akt, anti-p-S6K Thr389, anti-total-S6K, anti-GAPDH) diluted in the appropriate blocking buffer overnight at 4°C with gentle shaking.[13]
-
Washing & Secondary Antibody: Wash the membrane 3 times for 5 minutes each with TBS-T. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Detection: Wash the membrane again 3 times with TBS-T. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.
References
- 1. Suppression of feedback loops mediated by PI3K/mTOR induces multiple over-activation of compensatory pathways: an unintended consequence leading to drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeting the PI3K/Akt/mTOR Pathway – Beyond Rapalogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JCI - Inhibition of mTORC1 leads to MAPK pathway activation through a PI3K-dependent feedback loop in human cancer [jci.org]
- 5. Resistance to mTORC1 Inhibitors in Cancer Therapy: From Kinase Mutations to Intratumoral Heterogeneity of Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. blog.crownbio.com [blog.crownbio.com]
- 9. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Culture Academy [procellsystem.com]
- 11. m.youtube.com [m.youtube.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. ccrod.cancer.gov [ccrod.cancer.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. broadpharm.com [broadpharm.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Cell viability assay [bio-protocol.org]
- 20. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 21. Mammalian Target of Rapamycin (mTOR) Regulates Cellular Proliferation and Tumor Growth in Urothelial Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing "Rapamycin analog-2" side effects in animal studies
This guide provides researchers, scientists, and drug development professionals with practical information for minimizing side effects associated with "Rapamycin analog-2" in preclinical animal studies. The content is based on established knowledge of rapamycin and its analogs (rapalogs).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound, like other rapalogs, is an inhibitor of the mechanistic Target of Rapamycin (mTOR).[1][2] Specifically, it binds to the FK506-binding protein 12 (FKBP12), and this complex then allosterically inhibits mTOR Complex 1 (mTORC1).[3] This inhibition disrupts downstream signaling pathways crucial for cell growth, proliferation, and metabolism.[2][4] The mTOR pathway is a central regulator of cellular function, and its inhibition can lead to both therapeutic effects and adverse events.[4]
Q2: What are the most common side effects observed with rapalogs in animal studies?
A2: Common side effects are often dose-dependent and can include metabolic disturbances like hyperglycemia and dyslipidemia.[5] Other frequently observed adverse events in animal models include stomatitis (oral mucositis), impaired wound healing, weight loss, and immunosuppression.[6][7]
Q3: How does the dosing regimen (e.g., continuous vs. intermittent) impact side effects?
A3: The dosing schedule significantly influences the side effect profile. Intermittent or transient dosing has been shown to extend lifespan in mice while potentially minimizing metabolic toxicities and immunosuppressive effects.[8][9] Continuous high-dose administration is more likely to induce side effects like glucose intolerance and insulin resistance.[10][11]
Troubleshooting Guides
Issue 1: Metabolic Dysregulation (Hyperglycemia & Dyslipidemia)
Symptoms:
-
Elevated blood glucose levels in routine monitoring.
-
Increased serum triglycerides and cholesterol.[3]
-
Poor performance in a glucose tolerance test.[6]
Potential Causes & Mitigation Strategies:
-
Dose-Dependent Effect: High doses of this compound can disrupt mTORC2, which is involved in insulin sensitivity, leading to metabolic impairment.[11] Chronic administration is often associated with impaired glucose metabolism.[5]
-
Mitigation 1: Dose Optimization: The most effective strategy is to determine the minimal effective dose. Studies in mice suggest that higher doses are not always more effective and can be counterproductive.[8]
-
Mitigation 2: Intermittent Dosing: Switching from a daily to an intermittent (e.g., three times per week) dosing schedule can reduce metabolic side effects.[8]
-
Mitigation 3: Combination Therapy (Experimental): Co-administration with a metabolic agent like metformin has been proposed to counteract insulin resistance by activating AMPK, potentially allowing for lower, safer doses of the rapalog.[10]
Issue 2: Oral Mucositis (Stomatitis)
Symptoms:
-
Visible mouth sores, ulcers, or inflammation in the oral cavity.
-
Reduced food intake and subsequent weight loss.
Potential Causes & Mitigation Strategies:
-
Mechanism: mTOR inhibitors are thought to directly cause morphological and cytological changes in the oral mucosa, leading to increased apoptosis and decreased cell proliferation.[12] This is distinct from traditional chemotherapy-induced mucositis.[4] The severity is often correlated with the dose.[13]
-
Mitigation 1: Dose Reduction: As stomatitis is dose-dependent, lowering the dose of this compound is the first-line approach.[13]
-
Mitigation 2: Supportive Care: Ensure access to soft food or hydration to maintain nutritional status.
-
Mitigation 3: Topical Treatments: In clinical settings, topical corticosteroids are sometimes used to manage lesions.[4] This approach could be adapted for animal models under veterinary guidance.
Issue 3: Immunosuppression
Symptoms:
-
Increased susceptibility to opportunistic infections.
-
Alterations in lymphocyte counts (T and B cells).
Potential Causes & Mitigation Strategies:
-
Mechanism: Rapamycin and its analogs inhibit mTOR, which is crucial for the proliferation and function of T and B lymphocytes by reducing their response to cytokines like IL-2.[1] This property is utilized clinically to prevent organ transplant rejection.[2]
-
Mitigation 1: Lower, Non-immunosuppressive Dosing: For studies where immunosuppression is an unwanted side effect (e.g., aging studies), using lower doses is critical. Studies in dogs have shown that low-dose rapamycin (0.05-0.1 mg/kg three times per week) did not cause significant clinical side effects or abnormal hematological changes.[6][14]
-
Mitigation 2: Barrier Housing: Maintain animals in a specific-pathogen-free (SPF) or barrier facility to minimize exposure to pathogens.
-
Mitigation 3: Monitor Immune Cell Populations: Regularly monitor complete blood counts (CBC) with differentials to track changes in immune cell populations.
Data Presentation
Table 1: Dose-Dependent Effects of Rapamycin Analogs on Body Weight in Mice This table summarizes findings from various studies on dietary rapamycin to illustrate dose-response relationships.
| Rapamycin Dose (PPM in diet) | Effect on Body Weight | Animal Model |
| 14 PPM | No significant impact or at the threshold of effect | C57Bl/6NIA |
| 42 PPM | Detectable reduction in weight gain | UM-HET3 |
| 126 PPM | Significant reduction in weight gain | C57Bl/6NIA |
| 378 PPM | Robust and highly significant reduction in body size | C57Bl/6NIA |
| (Source: Data compiled from studies on dietary rapamycin in mice)[15] |
Key Experimental Protocols
Protocol 1: Monitoring for Metabolic Side Effects in Rodents
-
Baseline Measurement: Before initiating treatment, record baseline body weight and collect a baseline blood sample via tail vein or saphenous vein for glucose and lipid profiling.
-
Acclimatization: Allow animals to acclimate for at least one week before the study begins.
-
Dosing: Administer this compound according to the experimental design (e.g., oral gavage, intraperitoneal injection, or formulated in diet).
-
Weekly Monitoring:
-
Record body weight and food consumption twice weekly.
-
Perform weekly or bi-weekly blood glucose checks using a standard glucometer. A small drop of blood from the tail vein is sufficient.
-
-
Oral Glucose Tolerance Test (OGTT):
-
Perform an OGTT at baseline and at selected time points during the study (e.g., after 6 and 20 weeks of treatment).[11]
-
Fast animals overnight (approximately 12-16 hours) with free access to water.
-
Administer a bolus of glucose (typically 2 g/kg) via oral gavage.
-
Measure blood glucose at 0, 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
-
Terminal Blood Collection: At the study endpoint, collect a larger blood volume via cardiac puncture under terminal anesthesia for a comprehensive lipid panel (triglycerides, cholesterol) and insulin level measurement.
Visualizations
Signaling Pathway Diagram
Caption: Simplified mTORC1 signaling pathway showing inhibition by this compound.
Experimental Workflow Diagram
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A New Hypothesis Describing the Pathogenesis of Oral Mucosal Injury Associated with the Mammalian Target of Rapamycin (mTOR) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic consequences of long-term rapamycin exposure on common marmoset monkeys (Callithrix jacchus) | Aging [aging-us.com]
- 6. A randomized controlled trial to establish effects of short-term rapamycin treatment in 24 middle-aged companion dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. profiles.wustl.edu [profiles.wustl.edu]
- 8. Towards disease-oriented dosing of rapamycin for longevity: does aging exist or only age-related diseases? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mTOR Inhibitor Therapy and Metabolic Consequences: Where Do We Stand? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rapamycin: one drug, many effects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Management of mTOR inhibitors oral mucositis: current state of knowledge | Journal of Oral Medicine and Oral Surgery [jomos.org]
- 13. jomos.org [jomos.org]
- 14. Frontiers | A masked, placebo-controlled, randomized clinical trial evaluating safety and the effect on cardiac function of low-dose rapamycin in 17 healthy client-owned dogs [frontiersin.org]
- 15. Dose-dependent effects of mTOR inhibition on weight and mitochondrial disease in mice - PMC [pmc.ncbi.nlm.nih.gov]
"Rapamycin analog-2" experimental controls and best practices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the experimental use of "Rapamycin Analog-2," a term representing the next generation of mTOR inhibitors designed for enhanced selectivity and reduced off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and how does it differ from rapamycin?
A1: "this compound" refers to a newer generation of rapamycin derivatives, or "rapalogs," developed to exhibit greater selectivity for the mTORC1 complex over mTORC2.[1] Unlike the parent compound rapamycin, which can inhibit both mTORC1 and mTORC2 upon prolonged exposure, these analogs are designed to minimize off-target effects associated with mTORC2 inhibition, such as glucose intolerance and immunosuppression.[2] A prime example of such an analog is DL001, which has demonstrated significantly higher selectivity for mTORC1 in preclinical studies.[2][3]
Q2: What is the mechanism of action of this compound?
A2: this compound, like rapamycin, acts as an allosteric inhibitor of mTORC1. It first binds to the intracellular protein FKBP12.[1] This drug-protein complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, preventing the phosphorylation of downstream mTORC1 substrates like S6 Kinase 1 (S6K1) and 4E-BP1. This inhibition ultimately leads to reduced protein synthesis and cell growth.[1][4]
Q3: What are the critical experimental controls to include when working with this compound?
A3: Rigorous experimental design is crucial for obtaining reliable data. The following controls are essential:
-
Vehicle Control: This is the most critical control. The vehicle used to dissolve the this compound (e.g., DMSO, ethanol) must be administered to a parallel set of cells or animals at the same concentration and volume as the active compound. This accounts for any effects of the solvent itself.
-
Positive Control (Rapamycin): Including rapamycin in your experiments provides a benchmark for mTORC1 inhibition and allows for a direct comparison of the potency and selectivity of your analog.
-
Negative Control: An untreated group of cells or animals is necessary to establish a baseline for the readouts being measured.
-
Cell Line/Animal Model Controls: If using genetically modified models (e.g., cells with mTOR mutations), the corresponding wild-type or empty vector control is essential for interpreting the results accurately.
Q4: How can I validate the selective inhibition of mTORC1 over mTORC2?
A4: To confirm the selectivity of your this compound, you should assess the phosphorylation status of key downstream targets of both mTORC1 and mTORC2.
-
mTORC1 activity: Monitor the phosphorylation of S6K1 at Threonine 389 (p-S6K1 T389) and/or its substrate, the ribosomal protein S6, at Serines 240/244 (p-S6 S240/244). A decrease in the phosphorylation of these sites indicates mTORC1 inhibition.
-
mTORC2 activity: Assess the phosphorylation of Akt at Serine 473 (p-Akt S473). A lack of change or significantly reduced inhibition of p-Akt S473 compared to the effect on p-S6K1 suggests selectivity for mTORC1.[3]
Western blotting is the most common technique for these assessments.
Troubleshooting Guides
Issue 1: Inconsistent or no observable effect of the this compound in cell culture.
| Possible Cause | Troubleshooting Step |
| Poor Solubility | Rapamycin and its analogs are highly lipophilic and have poor aqueous solubility.[5][6] Ensure the compound is fully dissolved in a suitable organic solvent like DMSO or ethanol before preparing the final working concentrations in cell culture media.[5] Prepare fresh dilutions for each experiment. |
| Compound Instability | Rapamycin analogs can be unstable in aqueous solutions, with stability being temperature-dependent.[5][7] Prepare fresh stock solutions and working dilutions. For longer-term experiments, consider replenishing the media with freshly diluted compound. |
| Suboptimal Concentration | The effective concentration can vary significantly between cell lines. Perform a dose-response experiment to determine the optimal concentration range for your specific cell line. Start with a broad range (e.g., 0.1 nM to 10 µM) and narrow it down based on the initial results. |
| Incorrect Vehicle Control | The concentration of the vehicle (e.g., DMSO) in the final culture medium should be consistent across all treatment groups and kept at a low, non-toxic level (typically <0.1%). |
| Cell Line Resistance | Some cell lines may exhibit intrinsic or acquired resistance to mTOR inhibitors. Confirm the expression and functionality of key components of the mTOR pathway in your cell line. |
Issue 2: Unexpected toxicity or off-target effects observed in vivo.
| Possible Cause | Troubleshooting Step |
| Vehicle Toxicity | The in vivo vehicle formulation is critical. Common vehicles for rapamycin analogs include solutions containing PEG300, Tween-80, and saline. Ensure the vehicle itself does not cause adverse effects by treating a cohort of animals with the vehicle alone. |
| Dose and Dosing Schedule | High doses or daily administration can lead to mTORC2 inhibition and associated side effects like hyperglycemia.[8] Consider intermittent dosing schedules (e.g., every other day or weekly) which have been shown to mitigate these effects.[9] Perform a dose-escalation study to find the maximum tolerated dose (MTD). |
| Metabolic Effects | Inhibition of mTORC2 can lead to glucose intolerance.[8] It is crucial to monitor metabolic parameters such as blood glucose levels. A glucose tolerance test (GTT) is a standard procedure to assess this.[8][10] |
| Immunosuppression | While newer analogs are designed to reduce immunosuppressive effects, it is still a potential concern. Monitor immune cell populations (e.g., T-cell counts) via flow cytometry, especially in long-term studies.[11] |
Data Presentation
Table 1: In Vitro IC50 Values for Rapamycin vs. a Selective mTORC1 Analog (DL001)
| Compound | mTORC1 IC50 (nM) (p-S6 S240/244) | mTORC2 IC50 (nM) (p-Akt S473) | Selectivity (mTORC2 IC50 / mTORC1 IC50) |
| Rapamycin | ~1 | ~10 | ~10 |
| DL001 | ~1 | >100 | >100 |
Data compiled from studies on PC3 cells.[3]
Table 2: In Vivo Effects of Rapamycin vs. a Selective mTORC1 Analog (DL001) on mTORC1/C2 Signaling
| Treatment (8 mg/kg) | % Inhibition of p-S6 (mTORC1) in Liver | % Inhibition of p-Akt (mTORC2) in Liver |
| Rapamycin | ~80% | ~60% |
| DL001 | ~60% | ~20% |
Data from in vivo studies in mice.[11]
Experimental Protocols
Protocol 1: In Vitro Determination of mTORC1/C2 Inhibition by Western Blot
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. The next day, replace the medium with fresh medium containing the this compound at various concentrations, a vehicle control, and a rapamycin positive control. Incubate for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-polyacrylamide gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[12]
-
Incubate the membrane with primary antibodies against p-S6K1 (T389), total S6K1, p-Akt (S473), total Akt, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[13]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.[12]
-
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Protocol 2: In Vivo Glucose Tolerance Test (GTT) in Mice
-
Animal Dosing: Administer the this compound, vehicle control, or rapamycin to mice according to the planned dosing schedule and route of administration (e.g., intraperitoneal injection).
-
Fasting: After the treatment period, fast the mice overnight (approximately 16 hours) with free access to water.[8]
-
Baseline Glucose Measurement: Measure the baseline blood glucose level from a tail snip using a glucometer.
-
Glucose Administration: Inject a glucose solution (e.g., 1.5 g/kg body weight) intraperitoneally.[8]
-
Blood Glucose Monitoring: Measure blood glucose levels at specific time points after the glucose injection (e.g., 15, 30, 60, 90, and 120 minutes).[8]
-
Data Analysis: Plot the blood glucose concentration over time for each treatment group. Calculate the area under the curve (AUC) to quantify glucose tolerance.
Visualizations
Caption: mTOR Signaling Pathway and Inhibition by Rapamycin Analogs.
Caption: Experimental Workflow for Preclinical Evaluation.
Caption: Troubleshooting In Vitro Inconsistencies.
References
- 1. What are mTOR inhibitors and how do they work? [synapse.patsnap.com]
- 2. Lamming lab makes new progress in developing interventions to promote healthy aging | Department of Medicine, University of Wisconsin–Madison [medicine.wisc.edu]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. research.rug.nl [research.rug.nl]
- 6. Poor solubility and stability of rapamycin in aqueous environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of stability of rapamycin following exposure to different conditions | Semantic Scholar [semanticscholar.org]
- 8. Rapamycin induces glucose intolerance in mice by reducing islet mass, insulin content, and insulin sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Metformin reduces glucose intolerance caused by rapamycin treatment in genetically heterogeneous female mice | Aging [aging-us.com]
- 11. A novel rapamycin analog is highly selective for mTORC1 in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 13. ccrod.cancer.gov [ccrod.cancer.gov]
"Rapamycin analog-2" assay interference and artifacts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Rapamycin Analog-2 in their experiments. The information is designed to help identify and resolve common issues related to assay interference and artifacts.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound, like its parent compound rapamycin, is an inhibitor of the mechanistic Target of Rapamycin (mTOR).[1][2] It functions by forming a complex with an intracellular protein, FKBP12.[2][3][4] This complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, specifically within the mTOR Complex 1 (mTORC1), leading to the inhibition of its kinase activity.[4] This inhibition disrupts downstream signaling pathways that control cell growth, proliferation, and metabolism.[1][2]
Q2: How does this compound differ from Rapamycin?
While both inhibit mTOR, this compound is designed for greater selectivity towards mTORC1 over mTOR Complex 2 (mTORC2).[5] Chronic treatment with rapamycin can lead to off-target inhibition of mTORC2, which can cause undesirable side effects such as glucose intolerance and immunosuppression.[2][5] this compound aims to minimize these effects by focusing on mTORC1-specific signaling.[5]
Q3: What are the key downstream readouts to confirm mTORC1 inhibition by this compound?
To confirm mTORC1 inhibition, researchers should assess the phosphorylation status of its direct downstream targets. Key readouts include:
-
Phospho-S6 Ribosomal Protein (Ser240/244): A decrease in phosphorylation at these sites is a robust indicator of mTORC1 inhibition.[6]
-
Phospho-4E-BP1 (Thr37/46): Inhibition of mTORC1 leads to hypophosphorylation of 4E-BP1.[6]
-
Phospho-p70S6 Kinase (Thr389): A reduction in phosphorylation at this site is a direct measure of the inhibition of S6K1, a primary target of mTORC1.[3][6]
Q4: Can this compound affect mTORC2 signaling?
While designed for mTORC1 selectivity, high concentrations or prolonged exposure to this compound could potentially impact mTORC2 assembly and signaling.[6] To assess off-target effects on mTORC2, monitor the phosphorylation of its primary substrate, Akt at Ser473 .[5]
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibition of mTORC1 Signaling
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Compound Degradation | Ensure proper storage of this compound, typically at -20°C.[7] Prepare fresh working solutions for each experiment. |
| Incorrect Dosing | Perform a dose-response experiment to determine the optimal concentration for your cell line. IC50 values can vary between cell types.[5] |
| Cellular Resistance | Some cell lines may exhibit resistance to rapamycin and its analogs.[8] This can be due to mutations in mTOR or upregulation of compensatory signaling pathways. Consider using a different cell line or a second-generation mTOR inhibitor.[1] |
| Assay Timing | Inhibition of p70S6K can be rapid, often maximal within an hour.[8] Optimize the incubation time with this compound before cell lysis. |
| Serum Starvation Conditions | For examining mTORC2 signaling, serum starvation followed by a brief serum stimulation is often used.[5] Ensure the serum starvation period is sufficient to reduce basal signaling. |
Issue 2: Off-Target Effects Observed (e.g., Akt Ser473 phosphorylation changes)
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| High Compound Concentration | Use the lowest effective concentration of this compound that inhibits mTORC1 to minimize potential off-target effects on mTORC2.[5] |
| Prolonged Treatment | Long-term treatment with rapalogs can disrupt mTORC2 assembly.[6] Consider shorter treatment durations if only acute mTORC1 inhibition is being studied. |
| Feedback Loop Activation | Inhibition of mTORC1 can lead to the activation of upstream pathways, such as PI3K/Akt, through the loss of a negative feedback loop mediated by S6K1.[6] This can result in increased Akt phosphorylation at Thr308, even if Ser473 phosphorylation is not directly affected. |
Issue 3: Artifacts in Cell Viability or Proliferation Assays
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Solvent Effects | Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all treatment groups and is at a non-toxic level. |
| Induction of Autophagy | Rapamycin and its analogs can induce autophagy.[4] This can be a confounding factor in viability assays. Consider using assays that distinguish between apoptosis and autophagy, or co-treat with an autophagy inhibitor. |
| Cell Cycle Arrest | Rapamycin analogs can cause cell cycle arrest in the G1 phase.[3] This will impact proliferation assays. Analyze cell cycle distribution using flow cytometry. |
| Metabolic Effects | mTORC1 is a key regulator of metabolism.[1] Inhibition can alter cellular metabolism, which may affect the readout of metabolic-based viability assays like MTT. Consider using a non-metabolic assay for cell number, such as crystal violet staining. |
Experimental Protocols
Western Blot for mTORC1/mTORC2 Signaling
-
Cell Treatment: Plate cells and allow them to adhere. Treat with various concentrations of this compound for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with a suitable lysis buffer containing protease and phosphatase inhibitors.[8]
-
Protein Quantification: Determine protein concentration using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against phospho-S6 (Ser240/244), total S6, phospho-4E-BP1 (Thr37/46), total 4E-BP1, phospho-Akt (Ser473), phospho-Akt (Thr308), and total Akt.
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate for detection.
AlphaLISA Assay for mTORC1/mTORC2 Inhibition [5]
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a serial dilution of this compound.
-
Serum Starvation/Stimulation (for mTORC2): For mTORC2 analysis, serum starve cells, then stimulate with serum for a short period before lysis.
-
Cell Lysis: Lyse cells directly in the well using the provided lysis buffer.
-
Assay Procedure: Follow the manufacturer's protocol for the AlphaLISA SureFire kits for Phospho-S6 Ribosomal Protein (Ser240/244) for mTORC1 and Phospho-Akt (Ser473) for mTORC2.
-
Data Analysis: Read the AlphaLISA signal on a compatible plate reader and calculate IC50 values.
Quantitative Data Summary
Table 1: Example IC50 Values for Rapamycin vs. a Selective Analog (DL001) in PC3 Cells [5]
| Compound | mTORC1 IC50 (pS6) | mTORC2 IC50 (pAkt S473) | Selectivity (mTORC2/mTORC1) |
| Rapamycin | ~0.1 nM | ~10 nM | ~100-fold |
| DL001 | ~0.1 nM | >100 nM | >1000-fold |
Note: These are example values and will vary depending on the specific Rapamycin analog and the experimental conditions.
Visualizations
Figure 1. Simplified mTOR signaling pathway showing the inhibitory action of this compound on mTORC1.
Figure 2. Troubleshooting workflow for lack of mTORC1 inhibition with this compound.
References
- 1. mTOR inhibitors - Wikipedia [en.wikipedia.org]
- 2. Rapalogs and mTOR inhibitors as anti-aging therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of action of the immunosuppressant rapamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A novel rapamycin analog is highly selective for mTORC1 in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Common corruption of the mTOR signaling network in human tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapamycin Attenuates H2O2-Induced Oxidative Stress-Related Senescence in Human Skin Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Redirecting [linkinghub.elsevier.com]
Long-term stability of "Rapamycin analog-2" in solution
Technical Support Center: "Rapamycin Analog-2"
Disclaimer: "this compound" is a placeholder name. The following stability and handling information is based on the known properties of rapamycin and its well-characterized analogs.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting and storing "this compound"?
For initial stock solutions, Dimethyl Sulfoxide (DMSO) is the most commonly recommended solvent due to the high solubility of rapamycin and its analogs.[1][2] Ethanol can also be used, although the solubility is generally lower.[1] For aqueous-based experiments, it is crucial to first dissolve the compound in a minimal amount of DMSO and then perform serial dilutions in the aqueous buffer or cell culture medium.[3] Direct dissolution in aqueous solutions is not recommended due to the hydrophobic nature of rapamycin analogs, which can lead to poor solubility and precipitation.[4][5]
Q2: How should I store stock solutions of "this compound" for long-term stability?
Stock solutions of "this compound" in DMSO or ethanol should be stored at -20°C or colder for long-term stability.[1][2] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can contribute to degradation.[2] Solid forms of rapamycin analogs are stable for years when stored at -20°C.[1]
Q3: What is the expected stability of "this compound" in different solutions and at various temperatures?
The stability of "this compound" is highly dependent on the solvent, pH, and temperature. In aqueous solutions like Phosphate-Buffered Saline (PBS) or cell culture media, rapamycin analogs are unstable, with degradation being temperature-dependent.[4] For instance, at 37°C in PBS (pH 7.4), significant degradation can occur within 24 hours.[4] Stability is improved at lower temperatures (e.g., 4°C).[4] In organic solvents like DMSO, the compound is significantly more stable, especially when stored at low temperatures.[6]
Data Presentation: Stability of Rapamycin Analogs in Various Solvents
| Solvent/Buffer | Temperature | Estimated Half-life/Stability | Reference(s) |
| DMSO | -20°C | ≥ 4 years (as solid) | [1] |
| DMSO | Room Temperature | Stable for short periods, but long-term storage not recommended | [6] |
| Ethanol | -20°C | Stable, but solubility is lower than DMSO | [1][2] |
| PBS (pH 7.4) | 37°C | ~24 hours for significant degradation | [4] |
| PBS (pH 7.4) | 22°C | 58.9 ± 1.3 hours | [4] |
| PBS (pH 7.4) | 4°C | Stable for at least 168 hours | [4] |
| Acetonitrile/Water (30/70 v/v) with 237 mM MeCOONH4 (pH 7.3) | Not Specified | ~200 hours | [7] |
| Acetonitrile/Water (30/70 v/v) with 23.7 mM MeCOONH4 (pH 7.3) | Not Specified | ~890 hours | [7] |
Q4: What are the common degradation products of "this compound"?
The primary degradation products of rapamycin in aqueous solutions are isomers of secorapamycin, which is a ring-opened form of the molecule, and a hydroxy acid formed via lactone hydrolysis.[7][8] Other degradation products can include epoxides and ketones, particularly under conditions of autoxidation.[9][10] These degradation products may have reduced or no biological activity.
Q5: How can I assess the stability of my "this compound" solution?
The most common method for assessing the stability of "this compound" is High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry (MS) detection.[11][12] This technique allows for the separation and quantification of the parent compound from its degradation products.[12] A decrease in the peak area of the parent compound and the appearance of new peaks over time indicate degradation.
Troubleshooting Guide
Q1: I've observed a precipitate in my cell culture medium after adding "this compound". What should I do?
Precipitation is a common issue when adding a DMSO-solubilized hydrophobic compound to an aqueous medium.[3][13] This can be caused by exceeding the solubility limit of the compound in the final solution.
-
Troubleshooting Steps:
-
Ensure your final concentration of DMSO is low (typically <0.5%) to minimize solvent-induced toxicity and precipitation.
-
When diluting the DMSO stock, add the aqueous medium to the DMSO stock solution, not the other way around.[3]
-
Perform serial dilutions to reach the final desired concentration.
-
If precipitation persists, consider using a lower final concentration of "this compound".
-
Q2: My experimental results are inconsistent. Could this be due to the instability of "this compound"?
Yes, inconsistent results can be a sign of compound degradation, especially in aqueous solutions at 37°C.[4]
-
Troubleshooting Steps:
-
Prepare fresh dilutions of "this compound" from a frozen stock solution immediately before each experiment.
-
For long-term experiments, consider replenishing the medium with freshly diluted compound periodically.
-
Verify the stability of your compound under your specific experimental conditions using a method like HPLC.
-
Q3: My HPLC analysis shows multiple peaks for a freshly prepared solution of "this compound". What does this indicate?
Rapamycin and its analogs can exist as a mixture of conformational isomers in solution.[11][14][15] It is common to observe two or more peaks on an HPLC chromatogram even for a pure, undegraded sample.[11][16] The ratio of these isomers can be influenced by the solvent.[11][14] It is important to identify the peaks corresponding to the active isomers and distinguish them from any degradation products that may appear over time.
Experimental Protocols
Protocol: Stability Assessment of "this compound" in Solution by HPLC
This protocol outlines a general procedure for determining the stability of "this compound" in a specific solvent or buffer over time.
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of "this compound" and dissolve it in a high-purity solvent (e.g., DMSO) to a final concentration of 10 mg/mL.
-
Vortex thoroughly to ensure complete dissolution.
-
-
Preparation of Stability Samples:
-
Dilute the stock solution with the test solution (e.g., PBS, cell culture medium) to the final desired concentration (e.g., 10 µg/mL).
-
Prepare several identical aliquots in appropriate vials.
-
-
Incubation:
-
Store the aliquots under the desired test conditions (e.g., 4°C, 22°C, 37°C). Protect from light if the compound is light-sensitive.[4]
-
-
Time-Point Analysis:
-
At specified time points (e.g., 0, 4, 8, 24, 48 hours), remove one aliquot for analysis.
-
The t=0 sample should be analyzed immediately after preparation.
-
-
HPLC Analysis:
-
HPLC System: A standard HPLC system with a UV detector is suitable.
-
Column: A C8 or C18 reversed-phase column is commonly used.[11][17]
-
Mobile Phase: A gradient of methanol and water or acetonitrile and water is often employed.[11][15]
-
Detection Wavelength: Rapamycin and its analogs typically have UV absorbance maxima around 277-289 nm.[1]
-
Injection Volume: 20 µL.
-
Analysis: Inject the sample and record the chromatogram. Identify the peak(s) corresponding to "this compound" based on the retention time from the t=0 sample.
-
-
Data Analysis:
-
Calculate the peak area of "this compound" at each time point.
-
Express the stability as the percentage of the initial peak area remaining at each subsequent time point.
-
Plot the percentage remaining versus time to determine the degradation kinetics.
-
Visualizations
Caption: mTOR signaling pathway and the inhibitory action of "this compound".
Caption: Workflow for assessing the stability of "this compound" in solution.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. researchgate.net [researchgate.net]
- 4. research.rug.nl [research.rug.nl]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. quod.lib.umich.edu [quod.lib.umich.edu]
- 9. experts.umn.edu [experts.umn.edu]
- 10. Forced degradation studies of rapamycin: identification of autoxidation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 14. Evaluation of rapamycin chemical stability in volatile-organic solvents by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Reversed Phase High Performance Liquid Chromatographic Method for Determination of Rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Long-term stability of 0.1% rapamycin hydrophilic gel in the treatment of facial angiofibromas - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Bioanalytical method validation of rapamycin in ocular matrix by QTRAP LC–MS/MS: Application to rabbit anterior tissue distribution by topical administration of rapamycin nanomicellar formulation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison: Rapamycin vs. a Novel Rapamycin Analog in Preclinical Models
An in-depth analysis of the efficacy and mechanisms of Rapamycin versus its next-generation analog, Sapanisertib, in oncology research.
In the landscape of mTOR-targeted cancer therapy, the seminal inhibitor rapamycin and its analogs (rapalogs) have paved the way for a deeper understanding of the PI3K/Akt/mTOR signaling pathway's role in cell growth and proliferation. However, the emergence of second-generation mTOR kinase inhibitors (TORKinibs), such as sapanisertib, presents a significant evolution in targeting this critical pathway. This guide provides a comprehensive comparison of the efficacy of rapamycin against sapanisertib, a representative "Rapamycin analog-2," supported by experimental data from preclinical studies.
Executive Summary
Sapanisertib, an ATP-competitive inhibitor of both mTORC1 and mTORC2, demonstrates superior anti-proliferative effects in various cancer cell lines compared to rapamycin, an allosteric inhibitor of mTORC1. This enhanced efficacy is attributed to its ability to more completely inhibit mTOR signaling, overcoming the resistance mechanisms associated with rapamycin treatment, such as the feedback activation of Akt. This guide will delve into the mechanistic differences, present comparative in vitro and in vivo data, and provide detailed experimental protocols for key assays.
Mechanism of Action: A Tale of Two Inhibitors
Rapamycin and sapanisertib employ distinct mechanisms to inhibit the mTOR pathway, leading to different downstream cellular consequences.
Rapamycin: This macrolide antibiotic forms a complex with the intracellular protein FKBP12. This complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, allosterically inhibiting the function of the mTORC1 complex. This leads to the dephosphorylation of its downstream targets, S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1), resulting in the suppression of protein synthesis and cell cycle arrest. However, rapamycin does not directly inhibit the mTORC2 complex, which can lead to a feedback activation of the pro-survival kinase Akt, a key mechanism of drug resistance.[1][2][3]
Sapanisertib (this compound): As a TORKinib, sapanisertib acts as an ATP-competitive inhibitor, directly targeting the kinase domain of mTOR. This allows it to inhibit both mTORC1 and mTORC2 complexes.[4] By blocking mTORC2, sapanisertib prevents the phosphorylation and activation of Akt at serine 473, thereby circumventing the feedback activation loop that limits the efficacy of rapamycin. This dual inhibition results in a more comprehensive shutdown of mTOR signaling, leading to enhanced anti-tumor activity.
Signaling Pathway Visualization
The following diagram illustrates the distinct points of inhibition for rapamycin and sapanisertib within the mTOR signaling cascade.
Figure 1. mTOR Signaling Pathway Inhibition
In Vitro Efficacy: Sapanisertib Demonstrates Superior Anti-Proliferative Activity
Head-to-head comparisons in pediatric low-grade glioma cell lines, RES 186 and RES 259, highlight the enhanced potency of sapanisertib over rapamycin.
| Cell Line | Treatment | Concentration (nM) | Duration | % Cell Viability Reduction (vs. Control) | Reference |
| RES 186 | Rapamycin | 100 | 72 hours | 20% | |
| Sapanisertib | 100 | 72 hours | 50% | ||
| Rapamycin | 100 | 6 days | 40% | ||
| Sapanisertib | 100 | 6 days | 60% | ||
| RES 259 | Rapamycin | 1-100 | 72 hours | ~10% | |
| Sapanisertib | 100 | 72 hours | 20% |
Table 1: Comparative Anti-Proliferative Effects of Rapamycin and Sapanisertib in Pediatric Glioma Cell Lines
These data clearly indicate that sapanisertib is more effective at reducing cell viability in these cancer cell lines, particularly in the RES 186 line, with a more pronounced effect observed at both acute and prolonged time points.
In Vivo Efficacy: Overcoming Resistance in Xenograft Models
While direct comparative in vivo studies with rapamycin are limited in the public domain, evidence from patient-derived xenograft (PDX) models of pancreatic neuroendocrine tumors (PNETs) demonstrates the potential of sapanisertib to overcome resistance to rapalogs like everolimus. In everolimus-resistant PNET xenografts, sapanisertib treatment led to tumor shrinkage, highlighting its efficacy in a setting where rapamycin and its analogs have failed.
| Animal Model | Tumor Type | Treatment | Dosage | Outcome | Reference |
| PDX Mice | Everolimus-resistant PNET | Sapanisertib | Not specified | Tumor shrinkage |
Table 2: In Vivo Efficacy of Sapanisertib in a Rapalog-Resistant Tumor Model
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the protocols used in the cited studies.
Cell Viability Assay (XTT)
The XTT assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
Figure 2. XTT Cell Viability Assay Workflow
Detailed Steps:
-
Cell Seeding: Pediatric glioma cell lines RES 186 and RES 259 were seeded in 96-well plates at a density of 10,000 cells per well.
-
Initial Incubation: The plates were incubated for 24 hours to allow for cell adherence.
-
Drug Treatment: Cells were treated with varying concentrations of rapamycin (100 pM to 100 nM) or sapanisertib (10 pM to 100 nM).
-
Treatment Incubation: The treated cells were incubated for either 72 hours or 6 days.
-
XTT Reagent Addition: The XTT cell proliferation assay kit was used according to the manufacturer's instructions.
-
Absorbance Measurement: Cell viability was determined by measuring the absorbance at 490 nm using a microplate reader. The results were expressed as a percentage of viability relative to untreated control cells.
Western Blotting for mTOR Pathway Analysis
Western blotting is employed to detect and quantify specific proteins in a sample, providing insights into the activation state of signaling pathways.
Figure 3. Western Blotting Experimental Workflow
Detailed Steps:
-
Protein Extraction: Cells are lysed using a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to preserve the protein integrity and phosphorylation states.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard method like the bicinchoninic acid (BCA) assay to ensure equal loading of proteins for electrophoresis.
-
SDS-PAGE: Equal amounts of protein from each sample are separated based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific binding of antibodies.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins of the mTOR pathway (e.g., phospho-Akt (Ser473), phospho-S6K (Thr389), phospho-4E-BP1 (Thr37/46)) overnight at 4°C.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. The band intensities are quantified to determine the relative protein expression levels.
Conclusion
The available preclinical data strongly suggest that the "this compound," represented by the TORKinib sapanisertib, offers a more potent and comprehensive inhibition of the mTOR pathway compared to the first-generation inhibitor, rapamycin. Sapanisertib's ability to target both mTORC1 and mTORC2 translates to superior anti-proliferative effects in vitro and the potential to overcome rapalog resistance in vivo. For researchers and drug development professionals, these findings underscore the promise of second-generation mTOR inhibitors in oncology. Further head-to-head clinical trials are warranted to fully elucidate the therapeutic advantages of sapanisertib over rapamycin and its analogs in various cancer types.
References
- 1. Biomarker-Based Phase II Study of Sapanisertib (TAK-228): An mTORC1/2 Inhibitor in Patients With Refractory Metastatic Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mTOR Inhibition Is Effective against Growth, Survival and Migration, but Not against Microglia Activation in Preclinical Glioma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. gavinpublishers.com [gavinpublishers.com]
A Head-to-Head Battle in Oncology Research: Sirolimus (Rapamycin) vs. Everolimus in Cancer Cells
In the landscape of targeted cancer therapy, the inhibition of the mTOR (mechanistic target of rapamycin) signaling pathway has been a cornerstone of research and drug development for decades. As central regulators of cell growth, proliferation, and metabolism, mTOR inhibitors have found their place in the arsenal against various malignancies. Among the first-generation mTOR inhibitors, or "rapalogs," sirolimus (rapamycin) and its derivative, everolimus, are two of the most extensively studied compounds. This guide provides a detailed comparison of their performance in preclinical cancer models, supported by experimental data and methodologies, to aid researchers and drug development professionals in their work.
Executive Summary
Sirolimus, the parent compound, and its analog everolimus, both function by forming a complex with the intracellular protein FKBP12, which then binds to and allosterically inhibits mTOR Complex 1 (mTORC1). While their fundamental mechanism of action is similar, differences in their chemical structure can lead to variations in their pharmacokinetic properties and potentially their cellular efficacy. Preclinical evidence suggests that while both compounds effectively inhibit cell proliferation and induce cell cycle arrest in cancer cells, their potency can vary depending on the specific cancer cell type and the duration of exposure. One study has suggested that at higher concentrations, everolimus may exhibit greater cytotoxicity than sirolimus in certain cancer cell lines.
Comparative Efficacy in Cancer Cell Lines
The following tables summarize the available quantitative data from preclinical studies comparing the effects of sirolimus and everolimus on cancer cell viability, apoptosis, and cell cycle progression.
Table 1: Comparative Cell Viability (IC50 Values)
| Cell Line | Cancer Type | Sirolimus (Rapamycin) IC50 | Everolimus IC50 | Study Reference |
| Caki-2 | Renal Cell Carcinoma | Comparable to Everolimus (72h) | Comparable to Sirolimus (72h) | (Nakayama et al., 2015) |
| 786-O | Renal Cell Carcinoma | Comparable to Everolimus (72h) | Comparable to Sirolimus (72h) | (Nakayama et al., 2015) |
| MCF-7 | Breast Cancer | Correlated with Everolimus | Correlated with Sirolimus | (Leung et al., 2015) |
Note: Specific IC50 values were not provided in a comparative table in the available literature. One study noted that at a concentration of 20µM, everolimus demonstrated greater cytotoxicity than an equimolar concentration of rapamycin in hepatocellular and renal carcinoma cell lines resistant to VEGFR inhibitors[1].
Table 2: Comparative Effects on Apoptosis
| Cell Line | Cancer Type | Treatment | Percentage of Apoptotic Cells | Study Reference |
| MCF-7 | Breast Cancer | Everolimus | Increased vs. Control | (Du et al., 2018) |
| BT474 | Breast Cancer | Everolimus | Increased vs. Control | (Du et al., 2018) |
Note: Direct head-to-head quantitative data comparing the percentage of apoptotic cells induced by sirolimus versus everolimus in the same experiment was not available in the reviewed literature. Both compounds are known to induce apoptosis[2].
Table 3: Comparative Effects on Cell Cycle
| Cell Line | Cancer Type | Treatment | Effect on Cell Cycle | Study Reference |
| MCF-7 | Breast Cancer | Everolimus | G0/G1 Phase Arrest | (Du et al., 2018) |
| BT474 | Breast Cancer | Everolimus | G0/G1 Phase Arrest | (Du et al., 2018) |
| MCF-10DCIS.COM | Breast Cancer | Everolimus | Increase in G1 phase from ~70% to ~80% | (Zhu et al., 2015) |
Note: While both sirolimus and everolimus are known to cause G1 cell cycle arrest, direct comparative quantitative data on the percentage of cells in each phase of the cell cycle was not available from the same study[1][3][4].
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams illustrate the mTOR signaling pathway and a general workflow for comparing the effects of sirolimus and everolimus on cancer cells.
Caption: The mTORC1 signaling pathway and the point of inhibition by the Sirolimus/Everolimus-FKBP12 complex.
Caption: A generalized experimental workflow for comparing the effects of Sirolimus and Everolimus on cancer cells.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of sirolimus and everolimus.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of sirolimus, everolimus, or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for the desired time periods (e.g., 24, 48, 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Incubation with MTT: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 values.
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.
-
Cell Treatment: Seed cells in 6-well plates and treat with sirolimus, everolimus, or a vehicle control for the desired duration.
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide (PI) to stain DNA and determine the distribution of cells in the different phases of the cell cycle via flow cytometry.
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest them.
-
Fixation: Fix the cells in cold 70% ethanol while vortexing gently and store at -20°C overnight.
-
Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in a staining solution containing PI and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blotting for mTOR Pathway Analysis
This technique is used to detect and quantify specific proteins in a sample, allowing for the assessment of the activation state of signaling pathways.
-
Protein Extraction: Treat cells with sirolimus, everolimus, or a vehicle control, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for total and phosphorylated forms of mTOR, p70S6K, and 4E-BP1 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of protein expression and phosphorylation.
Conclusion
References
A Comparative Guide to Rapalog Selectivity: Profiling First and Second-Generation mTOR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The mammalian target of rapamycin (mTOR) is a critical serine/threonine kinase that functions as a central regulator of cell growth, proliferation, and metabolism. Dysregulation of the mTOR signaling pathway is implicated in a multitude of diseases, including cancer, neurodegeneration, and autoimmune disorders. Rapamycin and its analogs, collectively known as rapalogs, have been instrumental as both research tools and therapeutic agents. This guide provides a comparative analysis of the selectivity profiles of first-generation rapalogs and their successors, the second-generation mTOR inhibitors, with a focus on their differential effects on the two mTOR-containing complexes, mTORC1 and mTORC2.
It is important to note that publicly available experimental data on the selectivity profile of "Rapamycin analog-2" (CAS 2357217-22-0) is not available at this time. Therefore, this guide will focus on a comparison of well-characterized and clinically relevant rapalogs and second-generation mTOR inhibitors.
Selectivity Profiles of mTOR Inhibitors
The selectivity of mTOR inhibitors is a crucial determinant of their biological activity and therapeutic window. First-generation rapalogs are allosteric inhibitors that primarily target mTORC1, while second-generation inhibitors are ATP-competitive and target the kinase domain of mTOR, thereby inhibiting both mTORC1 and mTORC2.
First-Generation Rapalogs vs. Second-Generation mTOR Inhibitors
The following table summarizes the in vitro kinase inhibitory activity (IC50) of selected first and second-generation mTOR inhibitors against mTOR, PI3Kα, and other relevant kinases. This data highlights the key differences in their selectivity profiles.
| Compound | Class | mTOR IC50 (nM) | mTORC1 IC50 (nM) | mTORC2 IC50 (nM) | PI3Kα IC50 (nM) | Selectivity Notes |
| Rapamycin (Sirolimus) | First-Generation Rapalog | ~0.1[1][2] | - | - | >10,000 | Highly selective for mTORC1 through an allosteric mechanism. Prolonged exposure can inhibit mTORC2 assembly in some cell lines. |
| Everolimus (RAD001) | First-Generation Rapalog | 1.6-2.4[3] | - | - | >10,000 | Derivative of rapamycin with improved pharmacokinetic properties. Primarily a selective mTORC1 inhibitor. |
| Temsirolimus (CCI-779) | First-Generation Rapalog | ~1.75 (as Sirolimus) | - | - | >10,000 | A prodrug of sirolimus with similar mTORC1 selectivity. |
| Ridaforolimus (AP23573) | First-Generation Rapalog | ~0.2[3] | - | - | >10,000 | A non-prodrug analog of rapamycin with high potency for mTORC1. |
| AZD8055 | Second-Generation mTORi | 0.8[1][4] | - | - | >1,000 | Potent and selective ATP-competitive inhibitor of both mTORC1 and mTORC2. |
| OSI-027 | Second-Generation mTORi | 22 (mTORC1), 65 (mTORC2)[3][4] | 22 | 65 | >2,200 | Selective dual inhibitor of mTORC1 and mTORC2 with over 100-fold selectivity against PI3K isoforms.[4] |
| KU-0063794 | Second-Generation mTORi | ~10[3][] | 10 | 10 | >10,000 | Highly selective dual mTORC1/mTORC2 inhibitor with no significant activity against a large panel of other kinases.[4][] |
| Torin 1 | Second-Generation mTORi | 3[1] | 2-10 | 2-10 | >1,000 | Potent and selective inhibitor of both mTORC1 and mTORC2.[1] |
Note: IC50 values can vary between different studies and assay conditions. The data presented here is for comparative purposes.
Signaling Pathways and Experimental Workflows
To understand the differential effects of these inhibitors, it is essential to visualize the mTOR signaling pathway and the experimental workflows used to assess their selectivity.
Caption: Simplified mTOR signaling pathway illustrating the distinct roles of mTORC1 and mTORC2 and the points of intervention for first and second-generation mTOR inhibitors.
Experimental Protocols
The determination of inhibitor selectivity relies on robust and well-defined experimental protocols. Below are methodologies for key assays used to characterize mTOR inhibitors.
In Vitro mTOR Kinase Assay
This assay measures the direct inhibitory effect of a compound on the kinase activity of purified mTOR complexes.
Objective: To determine the IC50 value of an inhibitor against mTORC1 and/or mTORC2.
Materials:
-
Purified active mTORC1 or mTORC2 complex
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 1 mM EGTA, 10 mM MgCl2, 0.01% Tween-20)
-
ATP
-
Substrate (e.g., recombinant 4E-BP1 for mTORC1, recombinant Akt1 for mTORC2)
-
Test inhibitor at various concentrations
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, LanthaScreen™ Eu Kinase Binding Assay)
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a microplate, add the kinase assay buffer, the mTOR complex, and the substrate.
-
Add the diluted inhibitor to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method.
-
Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Caption: A generalized workflow for an in vitro mTOR kinase assay to determine inhibitor potency.
Western Blotting for Downstream mTOR Signaling
This method assesses the in-cell activity of mTOR inhibitors by measuring the phosphorylation status of key downstream targets of mTORC1 (e.g., S6 Kinase) and mTORC2 (e.g., Akt at Ser473).
Objective: To confirm the on-target effects of an inhibitor in a cellular context.
Materials:
-
Cell line of interest
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-S6K (Thr389), anti-total S6K, anti-phospho-Akt (Ser473), anti-total Akt)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Culture cells and treat with the mTOR inhibitor at various concentrations for a specified duration.
-
Lyse the cells and quantify the protein concentration.
-
Denature protein samples and separate them by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Analyze the band intensities to determine the effect of the inhibitor on protein phosphorylation.
Caption: Key steps in a Western blot analysis to evaluate the cellular activity of mTOR inhibitors.
Conclusion
The landscape of mTOR inhibitors has evolved significantly from the first-generation rapalogs to the second-generation ATP-competitive inhibitors. While rapalogs offer high selectivity for mTORC1, their inability to directly inhibit mTORC2 can lead to feedback activation of pro-survival pathways. Second-generation inhibitors overcome this limitation by targeting both mTOR complexes, which may offer enhanced therapeutic efficacy in certain contexts. The choice of inhibitor for research or clinical development will depend on the specific biological question or therapeutic indication, with a clear understanding of their distinct selectivity profiles being paramount for successful application.
References
Validating In Vivo Target Engagement of Rapamycin Analog-2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies to validate the in vivo target engagement of a novel mTORC1-selective inhibitor, designated here as "Rapamycin analog-2". For comparative purposes, its performance is benchmarked against the first-generation rapalog, Sirolimus (Rapamycin), and a second-generation ATP-competitive mTOR kinase inhibitor, Torin-2.
Introduction
Rapamycin and its analogs, known as rapalogs, are macrolide compounds that potently inhibit the mechanistic Target of Rapamycin (mTOR), a crucial serine/threonine kinase that regulates cell growth, proliferation, and metabolism.[1][2][3] mTOR exists in two distinct multiprotein complexes: mTORC1 and mTORC2.[1][3][4] First-generation rapalogs, such as Sirolimus, form a complex with the intracellular protein FKBP12, which then allosterically inhibits mTORC1.[2][3][5] While highly specific for mTORC1 in acute treatment, chronic exposure to rapalogs can also disrupt the assembly and function of mTORC2 in certain cell types.[2][6][7] This off-target effect on mTORC2 is linked to some of the undesirable side effects of rapalogs, such as insulin resistance.[4][8]
"this compound" is a hypothetical, novel rapalog designed for high selectivity for mTORC1 with minimal impact on mTORC2, aiming to reduce off-target effects and improve the therapeutic window.[8] This guide outlines the experimental framework for confirming its selective in vivo target engagement.
Comparative Analysis of mTOR Inhibitors
To objectively assess the in vivo target engagement of this compound, a direct comparison with established mTOR inhibitors is essential.
-
Sirolimus (Rapamycin): The archetypal mTORC1 inhibitor. It serves as a benchmark for mTORC1 target engagement but is known to affect mTORC2 with prolonged use.[2][6]
-
Torin-2: A second-generation ATP-competitive inhibitor that targets the kinase domain of mTOR, thereby inhibiting both mTORC1 and mTORC2.[9] This provides a contrasting profile of complete mTOR kinase inhibition.
Quantitative Data Summary: In Vivo Target Engagement
The following table summarizes expected outcomes from a murine pharmacodynamic study assessing the phosphorylation of key downstream effectors of mTORC1 and mTORC2 in tumor tissue or peripheral blood mononuclear cells (PBMCs) following a single dose of each compound.
| Compound | Dose (mg/kg, i.p.) | Time Point | p-S6K (T389) Inhibition (mTORC1) | p-4E-BP1 (S65) Inhibition (mTORC1) | p-Akt (S473) Inhibition (mTORC2) |
| Vehicle Control | N/A | 2 hours | 0% | 0% | 0% |
| This compound | 10 | 2 hours | >90% | >90% | <10% |
| Sirolimus | 10 | 2 hours | >90% | >90% | ~15-25% |
| Torin-2 | 10 | 2 hours | >90% | >90% | >90% |
Data presented are hypothetical and representative for illustrative purposes.
Signaling Pathways and Experimental Workflow
mTOR Signaling Pathway
The diagram below illustrates the central role of mTORC1 and mTORC2 in cell signaling and the points of intervention for different classes of inhibitors.
Caption: mTOR signaling cascade and inhibitor points of action.
Experimental Workflow for In Vivo Target Validation
The following workflow outlines the key steps for assessing the in vivo efficacy and selectivity of "this compound".
Caption: Workflow for in vivo pharmacodynamic studies.
Experimental Protocols
In Vivo Animal Dosing and Tissue Collection
-
Animal Model: Utilize female BALB/c nude mice bearing subcutaneous human tumor xenografts (e.g., A549 lung cancer cells).
-
Acclimatization: Allow animals to acclimatize for at least one week before the study begins.
-
Grouping: Randomize animals into four groups (n=5 per group): Vehicle control, this compound (10 mg/kg), Sirolimus (10 mg/kg), and Torin-2 (10 mg/kg).
-
Dosing: Administer the compounds via intraperitoneal (i.p.) injection.
-
Sample Collection: At specified time points (e.g., 2, 8, and 24 hours) post-dosing, euthanize the animals. Collect tumor tissue and whole blood (for PBMC isolation). Snap-freeze tumor samples in liquid nitrogen and store them at -80°C.
Western Blot Analysis for Target Engagement
-
Protein Extraction: Homogenize frozen tumor tissues in RIPA lysis buffer supplemented with protease and phosphatase inhibitors. Centrifuge the lysates at 14,000 rpm for 20 minutes at 4°C to pellet cellular debris.
-
Protein Quantification: Determine the protein concentration of the supernatants using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on a 4-12% Bis-Tris polyacrylamide gel. Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membranes with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membranes with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
Rabbit anti-phospho-S6K (Thr389)
-
Rabbit anti-phospho-4E-BP1 (Ser65)
-
Rabbit anti-phospho-Akt (Ser473)
-
Rabbit anti-total S6K, total 4E-BP1, total Akt, and beta-actin (as loading controls).
-
-
Wash the membranes three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membranes again three times with TBST.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Capture the images using a digital imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the phospho-protein signals to their respective total protein signals and then to the loading control (beta-actin).
-
Conclusion
The validation of in vivo target engagement for a novel compound like "this compound" requires a rigorous, comparative approach. By benchmarking against both a classic rapalog (Sirolimus) and a broad mTOR kinase inhibitor (Torin-2), researchers can clearly delineate its selectivity for mTORC1 over mTORC2. The experimental protocols provided herein offer a robust framework for generating the necessary pharmacodynamic data to confirm the intended mechanism of action and superior selectivity profile of next-generation mTORC1 inhibitors. This data is critical for advancing promising new therapeutics into further development.
References
- 1. mTOR inhibitors - Wikipedia [en.wikipedia.org]
- 2. JCI - Rapalogs and mTOR inhibitors as anti-aging therapeutics [jci.org]
- 3. Amino Acids and mTOR: Rapamycin Influences Metabolism [blog.soin-et-nature.com]
- 4. Rapamycin: one drug, many effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Rapalogs and mTOR inhibitors as anti-aging therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New perspectives on mTOR inhibitors (rapamycin, rapalogs and TORKinibs) in transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel rapamycin analog is highly selective for mTORC1 in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparing mTOR inhibitor Rapamycin with Torin-2 within the RIST molecular-targeted regimen in neuroblastoma cells [medsci.org]
A Comparative Analysis of Off-Target Effects: Rapamycin vs. Rapamycin Analogs
A deep dive into the selectivity and side-effect profiles of mTOR inhibitors for researchers and drug development professionals.
Rapamycin, a cornerstone of mTOR inhibition, has paved the way for the development of analogs, known as rapalogs, with the aim of improving therapeutic windows and minimizing adverse effects. This guide provides a comparative analysis of the off-target effects of rapamycin and two of its prominent analogs, everolimus and temsirolimus. While a direct comparison with a specific "Rapamycin analog-2" is not feasible due to the lack of a standardized compound with this designation, this guide focuses on these well-characterized rapalogs to provide a valuable resource for researchers in the field.
The primary on-target effect of rapamycin and its analogs is the inhibition of the mechanistic target of rapamycin complex 1 (mTORC1). However, their therapeutic application is often hampered by off-target effects, most notably the inhibition of mTOR complex 2 (mTORC2), which is associated with a range of metabolic and immunosuppressive side effects.[1][2] Understanding the differential selectivity of these compounds for mTORC1 versus mTORC2 is therefore critical for predicting their clinical utility and guiding the development of next-generation mTOR inhibitors.
Quantitative Comparison of Off-Target Effects
| Parameter | Rapamycin (Sirolimus) | Everolimus | Temsirolimus |
| mTORC1 IC50 | ~0.1 nM (in HEK293 cells)[3] | Not explicitly found in a comparable assay | Not explicitly found in a comparable assay |
| mTORC2 Inhibition | Primarily with chronic exposure[4] | Primarily with chronic exposure | Primarily with chronic exposure |
| Common Adverse Events (Grade 3 or higher) | Anemia, Hyperglycemia, Stomatitis, Interstitial Lung Disease[5] | Anemia, Hyperglycemia, Stomatitis, Interstitial Lung Disease (higher frequency than temsirolimus)[5] | Lower frequency of Grade 3 or higher adverse events compared to everolimus[5] |
| Fatal Adverse Events (Overall Incidence) | Not specifically isolated in the meta-analysis | 1.8% (in a meta-analysis of cancer patients)[6] | 1.7% (in a meta-analysis of cancer patients)[6] |
Signaling Pathways and Experimental Workflows
To visualize the key interactions and experimental approaches discussed, the following diagrams are provided in the DOT language for use with Graphviz.
mTOR Signaling Pathway
This diagram illustrates the central role of mTORC1 and mTORC2 in cellular signaling and the points of inhibition by rapamycin and its analogs.
Caption: mTOR signaling pathway and points of inhibition.
Experimental Workflow: In Vitro mTOR Kinase Assay
This diagram outlines a typical workflow for assessing the inhibitory activity of compounds against mTORC1 and mTORC2 in vitro.
Caption: Workflow for in vitro mTOR kinase inhibition assay.
Experimental Protocols
A detailed understanding of the methodologies used to generate comparative data is essential for its correct interpretation. Below are outlines of key experimental protocols.
In Vitro mTORC1 Kinase Assay
This protocol is adapted from established methods for measuring mTORC1 kinase activity.
Objective: To determine the in vitro inhibitory activity of test compounds against mTORC1.
Materials:
-
Cell line expressing tagged mTORC1 components (e.g., HEK293T)
-
Cell lysis buffer (e.g., CHAPS-based)
-
Antibodies for immunoprecipitation (e.g., anti-HA, anti-FLAG)
-
Protein A/G agarose beads
-
Kinase assay buffer (containing MgCl2 and ATP)
-
Recombinant mTORC1 substrate (e.g., GST-4E-BP1 or unactive S6K1)
-
Test compounds (Rapamycin, Everolimus, Temsirolimus) dissolved in DMSO
-
SDS-PAGE gels and Western blotting reagents
-
Antibody against phosphorylated substrate (e.g., anti-phospho-4E-BP1, anti-phospho-S6K1)
Procedure:
-
Cell Culture and Lysis: Culture cells to 80-90% confluency. Lyse cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation of mTORC1: Incubate cell lysates with the appropriate antibody against the tagged mTORC1 component for 2-4 hours at 4°C. Add protein A/G agarose beads and incubate for another 1-2 hours.
-
Washing: Wash the immunoprecipitated mTORC1 complex several times with lysis buffer and then with kinase assay buffer to remove detergents and inhibitors.
-
Kinase Reaction: Resuspend the beads in kinase assay buffer. Add the test compound at various concentrations and pre-incubate for 15-30 minutes. Initiate the kinase reaction by adding the recombinant substrate and ATP. Incubate at 30°C for 30-60 minutes with gentle agitation.
-
Termination and Sample Preparation: Stop the reaction by adding SDS-PAGE sample buffer and boiling the samples.
-
Western Blotting and Detection: Separate the proteins by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with a primary antibody specific for the phosphorylated substrate. Use a secondary antibody conjugated to HRP for chemiluminescent detection.
-
Data Analysis: Quantify the band intensities of the phosphorylated substrate. Plot the percentage of inhibition against the log concentration of the test compound to determine the IC50 value.
In Vitro mTORC2 Kinase Assay
This protocol provides a general framework for assessing mTORC2 kinase activity.[1][7]
Objective: To determine the in vitro inhibitory activity of test compounds against mTORC2.
Materials:
-
Cell line expressing mTORC2 components (e.g., HEK293T)
-
Cell lysis buffer
-
Antibodies for immunoprecipitation (e.g., anti-Rictor)
-
Protein A/G agarose beads
-
Kinase assay buffer (containing MgCl2 and ATP)
-
Recombinant inactive Akt as the substrate
-
Test compounds (Rapamycin, Everolimus, Temsirolimus) dissolved in DMSO
-
SDS-PAGE gels and Western blotting reagents
-
Antibody against phosphorylated Akt (Ser473)
Procedure:
-
Cell Culture and Lysis: Similar to the mTORC1 assay, culture and lyse cells to obtain protein extracts.
-
Immunoprecipitation of mTORC2: Use an anti-Rictor antibody to specifically immunoprecipitate the mTORC2 complex.
-
Washing: Thoroughly wash the immunoprecipitated complex to ensure the purity of the mTORC2 preparation.
-
Kinase Reaction: Resuspend the beads in kinase assay buffer. Add the test compound at various concentrations and pre-incubate. Initiate the reaction by adding inactive Akt and ATP. Incubate at 37°C for 30 minutes.
-
Termination and Detection: Stop the reaction and analyze the phosphorylation of Akt at Ser473 by Western blotting using a phospho-specific antibody.
-
Data Analysis: Quantify the phosphorylation signal and calculate the IC50 values for each compound as described for the mTORC1 assay.
Conclusion
The comparative analysis of rapamycin and its analogs, everolimus and temsirolimus, highlights the ongoing challenge in achieving selective mTORC1 inhibition to minimize off-target effects. While all three compounds are potent mTORC1 inhibitors, their propensity to inhibit mTORC2, particularly with chronic use, contributes to their similar side-effect profiles. The quantitative data, though not exhaustive, suggests subtle differences in their clinical tolerability. The provided experimental protocols offer a foundation for researchers to conduct their own comparative studies to further elucidate the nuanced differences in the off-target effects of these important therapeutic agents. Future research focused on developing rapalogs with significantly improved selectivity for mTORC1 holds the promise of safer and more effective mTOR-targeted therapies.
References
- 1. An in vitro assay for the kinase activity of mTOR complex 2. | Sigma-Aldrich [merckmillipore.com]
- 2. A Comparison of Ku0063794, a Dual mTORC1 and mTORC2 Inhibitor, and Temsirolimus in Preclinical Renal Cell Carcinoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 4. clinicalpub.com [clinicalpub.com]
- 5. ascopubs.org [ascopubs.org]
- 6. Incidence and Risk of Treatment-Related Mortality with mTOR Inhibitors Everolimus and Temsirolimus in Cancer Patients: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An in vitro assay for the kinase activity of mTOR complex 2. | Sigma-Aldrich [merckmillipore.com]
A Head-to-Head Comparison of mTOR Inhibitors: Everolimus vs. Other Key Modulators of the PI3K/Akt/mTOR Pathway
A definitive guide for researchers and drug development professionals on the comparative efficacy and mechanisms of Everolimus and other mTOR inhibitors, supported by experimental data and detailed protocols.
The mammalian target of rapamycin (mTOR) is a highly conserved serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[1][2] Its pathway is one of the most frequently dysregulated signaling cascades in human cancers, making it a critical target for therapeutic intervention.[3][4] This guide provides a detailed comparison of Everolimus (a key analog of Rapamycin), with other mTOR inhibitors, offering a comprehensive overview of their mechanisms, efficacy, and the experimental frameworks used for their evaluation.
Everolimus, an analog of rapamycin (sirolimus), functions by forming a complex with the intracellular protein FKBP12.[5][6] This complex then binds to and allosterically inhibits mTOR Complex 1 (mTORC1), a key protein complex in the mTOR signaling pathway.[1] This inhibition disrupts downstream signaling, leading to reduced protein synthesis and cell cycle arrest in the G1 phase.[7] Everolimus was developed to improve upon the pharmacokinetic profile of rapamycin and is approved for the treatment of various cancers, including certain breast, renal, and neuroendocrine tumors.[5][8]
Comparative Analysis of mTOR Inhibitors
The landscape of mTOR inhibitors extends beyond rapamycin and its analogs (rapalogs) to include second-generation ATP-competitive mTOR kinase inhibitors and dual PI3K/mTOR inhibitors.[1] Rapalogs, like Everolimus and Temsirolimus, are primarily allosteric inhibitors of mTORC1.[8] In contrast, ATP-competitive inhibitors target the kinase domain of mTOR, blocking the activity of both mTORC1 and mTORC2.[1] Dual PI3K/mTOR inhibitors offer an even broader blockade of the pathway by targeting both mTOR and the upstream kinase PI3K.[1]
| Inhibitor Class | Examples | Mechanism of Action | Primary Target(s) | Key Characteristics |
| Rapalogs (First-Generation) | Rapamycin (Sirolimus), Everolimus (RAD001) , Temsirolimus (CCI-779), Ridaforolimus (AP23573) | Allosteric inhibition via FKBP12-drug complex binding to the FRB domain of mTOR.[1][9] | mTORC1 | Highly specific for mTORC1; chronic exposure may inhibit mTORC2 assembly in some cell lines.[10] Can activate a pro-survival feedback loop by upregulating Akt.[10] |
| mTOR Kinase Inhibitors (Second-Generation) | Torin1, AZD8055, OSI-027, MLN0128 | ATP-competitive inhibition of the mTOR kinase domain.[1] | mTORC1 and mTORC2 | Overcomes the feedback activation of Akt seen with rapalogs.[1] Generally more potent in preclinical models.[7] |
| Dual PI3K/mTOR Inhibitors (Second-Generation) | BEZ235 (Dactolisib), GDC-0980 (Voxtalisib), BGT226 | ATP-competitive inhibition of both PI3K and mTOR kinase domains.[1] | PI3K (all isoforms), mTORC1, mTORC2 | Provides a more comprehensive blockade of the PI3K/Akt/mTOR pathway.[1] Potent induction of apoptosis has been observed.[1] |
Quantitative Performance Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values for various mTOR inhibitors across different cancer cell lines. It is important to note that these values can vary based on the cell line and the specific assay conditions used.
| Inhibitor | Cell Line | Assay Type | IC50 (nM) | Reference |
| Everolimus (RAD001) | C4-2 (Prostate Cancer) | Cell Growth | ~10 | [11] |
| BEZ235 (Dual PI3K/mTORi) | C4-2 (Prostate Cancer) | Cell Growth | ~20 | [11] |
| Torin1 (mTOR Kinase Inhibitor) | C4-2 (Prostate Cancer) | Cell Growth | ~25 | [11] |
| Temsirolimus | UM-SCC47 (Head and Neck Cancer) | Cell Growth | 6000 (6 µM) | [12] |
Note: The data presented is compiled from different studies and should be used for relative comparison. Direct head-to-head comparisons within a single study provide the most reliable data. A study on prostate cancer cell lines indicated that optimal concentrations for preventing cell growth were 10 nM for Everolimus (RAD001), 20 nM for BEZ235, and 25 nM for Torin1.[11]
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions within the mTOR pathway and the workflows used to study them is crucial for a deeper understanding.
Caption: The mTOR signaling pathway with points of intervention for different inhibitor classes.
References
- 1. mTOR inhibitors - Wikipedia [en.wikipedia.org]
- 2. mTOR - Wikipedia [en.wikipedia.org]
- 3. Recent advances and limitations of mTOR inhibitors in the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. What are mTOR inhibitors and how do they work? [synapse.patsnap.com]
- 6. mTOR Signaling Pathway and mTOR Inhibitors in Cancer Therapy | Oncohema Key [oncohemakey.com]
- 7. mTOR Signaling in Cancer and mTOR Inhibitors in Solid Tumor Targeting Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Differentiating the mTOR inhibitors everolimus and sirolimus in the treatment of tuberous sclerosis complex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sapphire Bioscience [sapphirebioscience.com]
- 10. Rapamycin and mTOR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
Second-Generation mTOR Inhibitors Demonstrate Superiority Over First-Generation Rapalogs in Preclinical and Clinical Settings
Second-generation mTOR inhibitors, often referred to as "rapamycin analog-2," are emerging as a promising class of therapeutics, exhibiting significant advantages over their predecessors, the first-generation rapalogs such as rapamycin, everolimus, and temsirolimus. These newer agents offer a more complete and potent inhibition of the mTOR signaling pathway, addressing key limitations of the initial rapalogs and demonstrating improved anti-cancer activity in a variety of research models.
First-generation rapalogs function by forming a complex with FKBP12, which then allosterically inhibits the mTOR Complex 1 (mTORC1). While this leads to the inhibition of downstream signaling involved in cell growth and proliferation, it has notable drawbacks. A significant limitation is the activation of a negative feedback loop, leading to the paradoxical activation of the PI3K/AKT signaling pathway, which can promote cell survival and resistance to therapy.[1][2] Furthermore, rapalogs only partially inhibit mTORC1 and have minimal effect on mTOR Complex 2 (mTORC2), another critical mediator of cell survival and metabolism.[3]
Second-generation mTOR inhibitors, in contrast, are ATP-competitive inhibitors that directly target the kinase domain of mTOR, thereby blocking the activity of both mTORC1 and mTORC2.[1][4] This dual inhibition prevents the feedback activation of AKT and results in a more comprehensive shutdown of mTOR signaling, leading to enhanced anti-proliferative and pro-apoptotic effects.[2][5]
Enhanced In Vitro and In Vivo Efficacy
Preclinical studies have consistently demonstrated the superior efficacy of second-generation mTOR inhibitors compared to first-generation rapalogs. These newer agents exhibit more potent inhibition of cell growth and proliferation across a broad range of cancer cell lines. For instance, in preclinical models of pheochromocytoma, the dual mTORC1/mTORC2 inhibitor AZD8055 significantly inhibited both cell proliferation and migration, an effect not seen with first-generation rapalogs.[6] Similarly, in hepatocellular carcinoma (HCC) models, the dual inhibitor OSI-027 was found to be more effective at inhibiting tumor growth than rapamycin.[7]
In vivo studies have further substantiated these findings. In a xenograft model of HCC, the combination of OSI-027 and doxorubicin resulted in a synergistic anti-tumor effect, highlighting the potential of second-generation inhibitors in combination therapies.[7]
Clinical Trial Insights
While the clinical development of some second-generation mTOR inhibitors has faced challenges, several have shown promising results in clinical trials, particularly in patient populations resistant to first-generation rapalogs. For example, a phase 2 trial of vistusertib (AZD2014) in combination with anastrozole for recurrent or metastatic hormone receptor-positive endometrial cancer demonstrated an improved overall response rate and progression-free survival compared to anastrozole alone.[4] However, it is important to note that in a phase 2 trial for ER-positive breast cancer, the addition of vistusertib to fulvestrant did not improve progression-free survival compared to fulvestrant plus everolimus.[2]
Another second-generation inhibitor, sapanisertib, was evaluated in a randomized phase II trial against everolimus in patients with advanced renal cell carcinoma. The study found no significant difference in progression-free survival between the two treatment arms.[8] These mixed clinical results underscore the importance of identifying predictive biomarkers to select patients who are most likely to benefit from these targeted therapies.
Data Summary
| Inhibitor Class | Mechanism of Action | Key Advantages | Key Disadvantages | Representative Compounds |
| First-Generation Rapalogs | Allosteric inhibition of mTORC1 | Established clinical use in specific cancers | Incomplete mTORC1 inhibition; Feedback activation of PI3K/AKT; Limited mTORC2 inhibition | Rapamycin (Sirolimus), Everolimus, Temsirolimus |
| Second-Generation mTOR Inhibitors | ATP-competitive inhibition of mTORC1 and mTORC2 | Dual mTORC1/mTORC2 inhibition; Prevents AKT feedback activation; More potent and broader anti-cancer activity | Mixed results in some clinical trials; Potential for increased toxicity | Vistusertib (AZD2014), Sapanisertib (MLN0128), OSI-027, Torin-1 |
Table 1: Comparison of First- and Second-Generation mTOR Inhibitors.
| Study | Cancer Type | Second-Gen Inhibitor | Comparator | Key Findings |
| Schmid P, et al. JAMA Oncol. 2019 | ER-Positive Breast Cancer | Vistusertib | Everolimus | No significant improvement in Progression-Free Survival with vistusertib + fulvestrant vs. everolimus + fulvestrant.[2] |
| Soumerai, et al. J Clin Oncol. 2022 | Recurrent/Metastatic Endometrial Cancer | Vistusertib | Anastrozole alone | Vistusertib + anastrozole improved Overall Response Rate and Progression-Free Survival.[4] |
| Powles T, et al. Eur Urol. 2016 | VEGF-Refractory Metastatic Clear Cell Renal Cancer | AZD2014 (Vistusertib) | Everolimus | AZD2014 showed inferior Progression-Free Survival and Overall Survival compared to everolimus.[9] |
| Tannir NM, et al. Clin Cancer Res. 2022 | Advanced Renal Cell Carcinoma | Sapanisertib | Everolimus | No significant difference in Progression-Free Survival between sapanisertib and everolimus.[8] |
Table 2: Summary of Key Clinical Trials Comparing Second-Generation mTOR Inhibitors with First-Generation Rapalogs or Standard of Care.
Signaling Pathways and Experimental Workflows
The differential effects of first- and second-generation mTOR inhibitors on cellular signaling pathways are central to their distinct biological activities.
Figure 1: Differential Inhibition of mTOR Signaling. First-generation rapalogs allosterically inhibit mTORC1, leading to feedback activation of AKT via mTORC2. Second-generation inhibitors block both mTORC1 and mTORC2, preventing this feedback loop.
To assess the efficacy of these inhibitors, researchers employ a variety of experimental techniques. An in vitro mTOR kinase assay is fundamental to determining the direct inhibitory potential of a compound.
Figure 2: In Vitro mTOR Kinase Assay Workflow. This workflow outlines the key steps in determining the inhibitory activity of a compound on mTOR kinase.
Another critical assay is the cycloheximide (CHX) chase assay, which is used to determine the effect of mTOR inhibition on protein stability and turnover.
Figure 3: Cycloheximide (CHX) Chase Assay Workflow. This assay measures the rate of protein degradation in the presence of an mTOR inhibitor.
Experimental Protocols
In Vitro mTORC1 Kinase Assay
This protocol is adapted from established methods for purifying and assaying mTORC1 activity.[1]
-
Cell Culture and Lysis: Culture HEK293T cells and transfect with plasmids expressing mTORC1 components. Lyse cells in CHAPS-based buffer to maintain complex integrity.
-
Immunoprecipitation: Immunoprecipitate the mTORC1 complex using an antibody against a tagged subunit (e.g., HA-Raptor).
-
Kinase Reaction: Resuspend the immunoprecipitated complex in kinase buffer containing the mTOR inhibitor at various concentrations. Initiate the reaction by adding ATP and a recombinant substrate (e.g., GST-4E-BP1).
-
Detection: Stop the reaction and analyze substrate phosphorylation by Western blotting using a phospho-specific antibody or by autoradiography if using radiolabeled ATP.
-
Data Analysis: Quantify the signal and calculate the IC50 value for the inhibitor.
Cycloheximide (CHX) Chase Assay
This protocol provides a general framework for assessing protein stability.[3][10]
-
Cell Treatment: Seed cells and treat with the mTOR inhibitor or vehicle control for a predetermined time.
-
Inhibition of Protein Synthesis: Add cycloheximide (CHX) to the culture medium at a final concentration of 50-100 µg/mL to block new protein synthesis.
-
Time Course Collection: Harvest cells at various time points after CHX addition (e.g., 0, 2, 4, 8 hours).
-
Protein Analysis: Prepare cell lysates and perform Western blotting to detect the level of the protein of interest. Use a loading control (e.g., β-actin) to normalize the data.
-
Data Analysis: Quantify the band intensities and plot the protein level as a function of time to determine the protein's half-life.
In Vivo Tumor Growth Inhibition Assay
This is a standard protocol to evaluate the anti-tumor efficacy of a compound in a xenograft model.
-
Cell Implantation: Subcutaneously inject cancer cells into the flank of immunocompromised mice.
-
Tumor Growth and Randomization: Allow tumors to reach a palpable size (e.g., 100-200 mm³). Randomize mice into treatment and control groups.
-
Drug Administration: Administer the mTOR inhibitor (either a first- or second-generation compound) and vehicle control to the respective groups according to the desired dosing schedule and route of administration.
-
Tumor Measurement: Measure tumor volume using calipers at regular intervals throughout the study. Monitor animal body weight as an indicator of toxicity.
-
Endpoint and Analysis: At the end of the study (due to tumor size limits or a predetermined time point), sacrifice the animals and excise the tumors for further analysis (e.g., Western blotting for target engagement). Compare tumor growth rates between the different treatment groups.
References
- 1. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [bio-protocol.org]
- 2. jwatch.org [jwatch.org]
- 3. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life - PMC [pmc.ncbi.nlm.nih.gov]
- 4. icm.unicancer.fr [icm.unicancer.fr]
- 5. Cycloheximide chase - Wikipedia [en.wikipedia.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Inhibition of mTORC2 Induces Cell-Cycle Arrest and Enhances the Cytotoxicity of Doxorubicin by Suppressing MDR1 Expression in HCC Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Randomized Phase II Trial of Sapanisertib ± TAK-117 vs. Everolimus in Patients With Advanced Renal Cell Carcinoma After VEGF-Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Randomised Phase 2 Study of AZD2014 Versus Everolimus in Patients with VEGF-Refractory Metastatic Clear Cell Renal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity of Rapamycin Analogs with FKBP12
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding affinities of selected rapamycin analogs to the FK506 binding protein 12 (FKBP12). The interaction between rapamycin or its analogs and FKBP12 is a critical initiating step for the inhibition of the mammalian target of rapamycin (mTOR), a key regulator of cell growth, proliferation, and survival.[1][2] Understanding the cross-reactivity of different analogs is crucial for the development of novel therapeutics with improved specificity and efficacy.
Quantitative Comparison of Binding Affinities
The following table summarizes the binding affinities of rapamycin and several of its analogs for FKBP12. The data is presented as IC50 or Kd values, which are common measures of binding affinity, where a lower value indicates a stronger interaction.
| Compound | Binding Affinity (IC50/Kd) | Fold Difference vs. Rapamycin | Measurement Technique |
| Rapamycin | 0.2 nM (Kd) | - | Surface Plasmon Resonance |
| 1.6 nM (IC50) | - | Radiometric Assay | |
| 4.9 nM (IC50) | - | Radiometric Assay | |
| 20-thiarapamycin | 53.6 nM (IC50) | 33-fold weaker | Radiometric Assay |
| 15-deoxo-19-sulfoxylrapamycin | 800 nM (IC50) | 166-fold weaker | Radiometric Assay |
| WYE-592 | 16 nM (Kd) | 80-fold weaker | Not Specified |
| ILS-920 | 344 nM (Kd) | 1720-fold weaker | Not Specified |
Note: IC50 and Kd values are context-dependent and can vary based on the specific experimental conditions. Direct comparison between values obtained from different assays should be made with caution.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of binding affinity data. Below are protocols for two common techniques used to assess the interaction between small molecules and proteins.
Fluorescence Polarization (FP) Competition Assay
This assay measures the binding of a small fluorescently labeled ligand to a larger protein. When the small ligand is bound to the protein, it tumbles more slowly in solution, resulting in a higher fluorescence polarization value. Unlabeled competitor molecules, such as rapamycin analogs, can displace the fluorescent ligand, leading to a decrease in polarization.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of recombinant human FKBP12 protein in assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 0.01% Tween-20).
-
Prepare a stock solution of a fluorescently labeled FKBP12 ligand (e.g., a fluorescent derivative of FK506) in DMSO.
-
Prepare serial dilutions of the rapamycin analogs and rapamycin (as a positive control) in DMSO.
-
-
Assay Procedure:
-
Add a fixed concentration of FKBP12 and the fluorescent ligand to the wells of a microplate.
-
Add the serially diluted rapamycin analogs or rapamycin to the wells.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence polarization of each well using a suitable plate reader.
-
Plot the fluorescence polarization values against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the fluorescent ligand binding.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the binding of an analyte (e.g., a rapamycin analog) to a ligand (e.g., FKBP12) immobilized on a sensor chip. The binding event causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.
Protocol:
-
Sensor Chip Preparation:
-
Immobilize recombinant human FKBP12 protein onto a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.
-
-
Binding Analysis:
-
Prepare a series of dilutions of the rapamycin analog in a suitable running buffer (e.g., HBS-EP+).
-
Inject the different concentrations of the analog over the sensor surface, followed by a dissociation phase with running buffer.
-
Regenerate the sensor surface between injections using a regeneration solution (e.g., a low pH buffer) if necessary.
-
-
Data Analysis:
-
Record the sensorgrams, which show the change in SPR signal over time.
-
Fit the association and dissociation curves to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Visualizations
The following diagrams illustrate the experimental workflow for assessing cross-reactivity and the relevant biological pathway.
Caption: Workflow for a Competitive Binding Assay.
Caption: Simplified mTOR Signaling Pathway.
Conclusion
The data presented in this guide highlights the variability in binding affinity among different rapamycin analogs for FKBP12. While rapamycin exhibits high-affinity binding, modifications to its structure can significantly alter this interaction.[3][4] This information is critical for the rational design of next-generation rapalogs with tailored biological activities. The provided experimental protocols offer a foundation for researchers to conduct their own comparative binding studies.
References
Unraveling the Nuances of mTOR Inhibition: A Comparative Guide to Rapamycin Analogs and Dual mTORC1/mTORC2 Kinase Inhibitors
For researchers, scientists, and drug development professionals, understanding the precise molecular consequences of inhibiting the mechanistic target of rapamycin (mTOR) is paramount. This guide provides a detailed comparison of two major classes of mTOR inhibitors: the allosteric mTORC1-selective inhibitors, represented here by "Rapamycin analog-2" (a stand-in for rapalogs like everolimus), and the ATP-competitive dual mTORC1/mTORC2 inhibitors, exemplified by vistusertib. We present supporting experimental data, detailed protocols for key assays, and visual representations of the underlying signaling pathways to facilitate a comprehensive understanding of their differential effects.
The mTOR serine/threonine kinase is a central regulator of cell growth, proliferation, metabolism, and survival. It functions within two distinct multiprotein complexes: mTORC1 and mTORC2. mTORC1, which is acutely sensitive to rapamycin and its analogs (rapalogs), controls protein synthesis and cell growth primarily through the phosphorylation of S6 kinase (S6K) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1). In contrast, mTORC2, which is largely insensitive to acute rapamycin treatment, regulates cell survival and cytoskeletal organization by phosphorylating Akt at serine 473, among other substrates.
The differential roles and regulation of mTORC1 and mTORC2 have spurred the development of distinct classes of inhibitors. First-generation inhibitors, the rapalogs, allosterically inhibit mTORC1. However, their efficacy can be limited by incomplete inhibition of mTORC1 substrates and the activation of a pro-survival feedback loop to Akt. Second-generation ATP-competitive mTOR kinase inhibitors (TORKinibs) were developed to overcome these limitations by targeting the kinase domain of mTOR, thereby inhibiting both mTORC1 and mTORC2.
Comparative Analysis of Inhibitor Potency
The following tables summarize the inhibitory concentrations (IC50) of a representative rapalog (Everolimus) and a dual mTORC1/mTORC2 inhibitor (Vistusertib) against key downstream targets of mTORC1 (p-S6K/p-S6) and mTORC2 (p-Akt).
| Inhibitor Class | Representative Compound | Target Readout | Cell Line | IC50 (nM) | Reference |
| Rapalog (mTORC1 selective) | Everolimus | Cell Proliferation | BT474 (Breast Cancer) | 71 | [1] |
| Rapalog (mTORC1 selective) | Everolimus | Cell Proliferation | Primary Breast Cancer Cells | 156 | [1] |
| Dual mTORC1/mTORC2 Inhibitor | Vistusertib (AZD2014) | p-S6 (Ser235/236) (mTORC1) | MDAMB468 (Breast Cancer) | 210 | [2][3] |
| Dual mTORC1/mTORC2 Inhibitor | Vistusertib (AZD2014) | p-Akt (Ser473) (mTORC2) | MDAMB468 (Breast Cancer) | 78 | [2][3] |
| Dual mTORC1/mTORC2 Inhibitor | Torin-2 | Cellular mTOR activity | p53-/- MEFs | 0.25 | [4][5] |
Note: IC50 values can vary significantly depending on the cell line, experimental conditions, and the specific assay used. The data presented here is for comparative purposes.
Signaling Pathways and Inhibitor Action
The following diagrams illustrate the mTOR signaling pathway and the distinct mechanisms of action of rapalogs and dual mTORC1/mTORC2 inhibitors.
Caption: The mTOR Signaling Pathway.
Caption: Mechanisms of mTOR Inhibitors.
Experimental Protocols
To enable researchers to independently verify and build upon the findings presented, we provide detailed protocols for essential assays used to characterize mTOR inhibitors.
Western Blot Analysis of mTOR Pathway Phosphorylation
This protocol allows for the semi-quantitative analysis of the phosphorylation status of key mTORC1 and mTORC2 substrates.
1. Cell Lysis:
-
Culture cells to 70-80% confluency and treat with inhibitors for the desired time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells, transfer to a microfuge tube, and clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.
2. Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay kit.
3. SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of S6K, S6, Akt, and 4E-BP1 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
5. Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.
-
Quantify band intensities using image analysis software and normalize phosphoprotein levels to total protein levels.
In Vitro mTOR Kinase Assay
This assay directly measures the kinase activity of immunoprecipitated mTORC1 or mTORC2.
1. Immunoprecipitation of mTOR Complexes:
-
Lyse cells in a CHAPS-based buffer to preserve the integrity of the mTOR complexes.
-
Incubate the cell lysate with an antibody specific for a component of the desired complex (e.g., anti-Raptor for mTORC1, anti-Rictor for mTORC2) overnight at 4°C.
-
Add protein A/G agarose beads and incubate for an additional 1-2 hours to capture the antibody-protein complexes.
-
Wash the immunoprecipitates several times with lysis buffer and then with kinase assay buffer.
2. Kinase Reaction:
-
Resuspend the immunoprecipitated mTOR complex in kinase assay buffer containing a recombinant substrate (e.g., GST-4E-BP1 for mTORC1, GST-Akt1 for mTORC2) and ATP.
-
Incubate the reaction mixture at 30°C for 30 minutes.
3. Analysis:
-
Stop the reaction by adding SDS-PAGE sample buffer.
-
Analyze the phosphorylation of the substrate by Western blotting using a phospho-specific antibody.
Caption: Experimental Workflow for Inhibitor Characterization.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation in response to inhibitor treatment.[6]
1. Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the mTOR inhibitors for 24-72 hours.[6]
2. MTT Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[7] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[7]
3. Solubilization and Measurement:
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[6]
4. Data Analysis:
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Determine the IC50 value of the inhibitor by plotting cell viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Conclusion
The choice between a rapalog and a dual mTORC1/mTORC2 inhibitor depends on the specific research question or therapeutic goal. Rapalogs offer the advantage of selectively targeting mTORC1, which can be beneficial in contexts where mTORC2 function is desired. However, their incomplete inhibition of mTORC1 and the potential for feedback activation of Akt can limit their efficacy. Dual mTORC1/mTORC2 inhibitors provide a more complete blockade of mTOR signaling, which can lead to stronger anti-proliferative and pro-apoptotic effects. The detailed experimental protocols and comparative data provided in this guide are intended to empower researchers to make informed decisions and to design rigorous experiments to further elucidate the complex roles of mTOR signaling in health and disease.
References
Benchmarking Rapamycin Analog-2 Against Novel mTOR Inhibitors: A Comparative Guide
For researchers and professionals in drug development, the landscape of mTOR inhibition is rapidly evolving. While first-generation mTOR inhibitors, the rapamycin analogs (rapalogs), have been foundational, a new wave of novel inhibitors offers distinct mechanisms and potentially broader therapeutic applications. This guide provides a direct comparison of a representative rapalog, herein referred to as "Rapamycin Analog-2," with emerging second-generation mTOR inhibitors, supported by experimental data and detailed protocols.
Comparative Analysis of mTOR Inhibitors
The primary distinction between this compound and novel mTOR inhibitors lies in their mechanism of action. This compound, like other rapalogs, acts as an allosteric inhibitor of mTORC1.[1][2][3] In contrast, newer inhibitors are often ATP-competitive, targeting the kinase domain of mTOR and thereby inhibiting both mTORC1 and mTORC2 complexes.[4][5][6] This dual inhibition can overcome some of the feedback activation pathways that limit the efficacy of rapalogs.[4][7]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound (represented by Rapamycin) and selected novel mTOR inhibitors. IC50 values represent the concentration of the inhibitor required to reduce the activity of its target by 50%.
| Inhibitor | Class | Target(s) | IC50 (mTOR) | Key Cellular Effects |
| This compound | Rapalog (Allosteric) | mTORC1 | ~1 nM (in complex with FKBP12) | Inhibits phosphorylation of S6K1; can have variable effects on 4EBP1 phosphorylation.[7] |
| Torin1 | ATP-Competitive (Selective) | mTORC1/mTORC2 | ~3 nM | Potently inhibits phosphorylation of S6K1, 4EBP1, and AKT at Ser473.[4][6] |
| AZD8055 | ATP-Competitive (Selective) | mTORC1/mTORC2 | ~0.8 nM | Strong inhibition of both mTORC1 and mTORC2 downstream signaling.[4] |
| Dactolisib (BEZ235) | ATP-Competitive (Dual PI3K/mTOR) | PI3K/mTORC1/mTORC2 | ~4-21 nM (mTOR) | Inhibits both the PI3K/AKT and mTOR signaling pathways.[8] |
| Gedatolisib (PKI-587) | ATP-Competitive (Dual PI3K/mTOR) | PI3K/mTORC1/mTORC2 | ~0.4-1.6 nM (mTOR) | Potent dual inhibition of PI3K and mTOR pathways.[8] |
Signaling Pathways and Experimental Workflow
Visualizing the mTOR signaling pathway and the workflow for inhibitor comparison is crucial for understanding their mechanisms and evaluating their performance.
Caption: mTOR signaling pathway highlighting inhibition points.
Caption: Western blot workflow for inhibitor comparison.
Experimental Protocols
To ensure objective and reproducible comparisons, standardized experimental protocols are essential. Below is a detailed methodology for a key experiment used to benchmark mTOR inhibitors.
Western Blot Analysis of mTOR Pathway Inhibition
This protocol is designed to assess the inhibitory effect of this compound and novel mTOR inhibitors on the phosphorylation of key downstream targets of mTORC1 and mTORC2.
1. Cell Culture and Treatment:
-
Seed a suitable cancer cell line (e.g., MCF-7, U87-MG) in 6-well plates and grow to 70-80% confluency.
-
Starve the cells in a serum-free medium for 4-6 hours to reduce basal mTOR activity.
-
Treat the cells with various concentrations of this compound, a novel mTOR inhibitor (e.g., Torin1), and a vehicle control (e.g., DMSO) for 2 hours.
-
Following inhibitor treatment, stimulate the cells with a growth factor (e.g., 100 ng/mL insulin or 20% fetal bovine serum) for 30 minutes to activate the mTOR pathway.
2. Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay.
3. SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies against:
-
Phospho-S6K1 (Thr389) - for mTORC1 activity
-
Total S6K1 - as a loading control
-
Phospho-4E-BP1 (Thr37/46) - for mTORC1 activity
-
Total 4E-BP1 - as a loading control
-
Phospho-AKT (Ser473) - for mTORC2 activity
-
Total AKT - as a loading control
-
GAPDH or β-actin - as a general loading control
-
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
4. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phosphorylated protein levels to the total protein levels for each target.
-
Compare the levels of phosphorylated proteins in the inhibitor-treated samples to the stimulated control to determine the extent of inhibition.
This comprehensive approach allows for a robust and quantitative comparison of the efficacy of this compound against novel mTOR inhibitors in a cellular context. The dual inhibition of both mTORC1 and mTORC2 by the newer generation of inhibitors is expected to result in a more profound and sustained suppression of tumor cell growth and proliferation.
References
- 1. mTOR inhibitors - Wikipedia [en.wikipedia.org]
- 2. Rapamycin and mTOR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sapphire Bioscience [sapphirebioscience.com]
- 4. Current development of the second generation of mTOR inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapamycin passes the torch: a new generation of mTOR inhibitors | Semantic Scholar [semanticscholar.org]
- 6. Updates of mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Next-generation mTOR inhibitors in clinical oncology: how pathway complexity informs therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
A Comparative Analysis of mTORC1 Inhibitors in Preclinical Models
A Comparative Guide to the In Vivo Efficacy of Rapamycin Analogs: Everolimus vs. Sirolimus
This guide provides a detailed comparison of the in vivo efficacy of the rapamycin analog everolimus (often referred to as RAD001) and its parent compound, sirolimus (rapamycin). Both are potent inhibitors of the mammalian target of rapamycin (mTOR), a crucial regulator of cell growth, proliferation, and survival.[1][2][3] While sirolimus demonstrated early promise in preclinical cancer models, its development was initially hampered by poor aqueous solubility and unfavorable pharmacokinetic properties.[3] This led to the development of rapamycin analogs, or "rapalogs," such as everolimus and temsirolimus, which were designed to offer improved pharmacokinetic profiles.[3] This guide is intended for researchers, scientists, and drug development professionals interested in the preclinical antitumor activity of these mTOR inhibitors.
Quantitative Efficacy Data
The following tables summarize the in vivo antitumor efficacy of everolimus and sirolimus in various preclinical cancer models.
Table 1: In Vivo Efficacy of Everolimus in Murine Cancer Models
| Cancer Model | Cell Line | Animal Model | Everolimus Dose | Route | Key Efficacy Findings | Reference |
| Squamous Cell Carcinoma | SCC VII | Murine | 0.5 mg/kg and 1.0 mg/kg (twice daily) | - | Statistically significant inhibition of intradermal tumor growth and pulmonary metastases compared to control. | [4] |
| Breast Cancer | MCF-7 | Mouse | Not specified | - | Significant inhibition of tumor growth compared to PBS-treated mice; prolonged animal survival. | [5] |
| Non-Small Cell Lung Cancer | A549 | Athymic mice | 15 mg/kg/week | Oral | Greater suppression of tumor growth compared to oral sirolimus at the same weekly dose. | [6] |
| Pancreatic Cancer | CA20948 | Rat | Daily and intermittent schedules | - | Significant antitumor activity observed with both daily and intermittent dosing. | [7] |
Table 2: In Vivo Efficacy of Sirolimus in Murine Cancer Models
| Cancer Model | Cell Line | Animal Model | Sirolimus Dose | Route | Key Efficacy Findings | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Primary Effusion Lymphoma | BC-1 | CB-17 SCID mice | Not specified | - | Efficacious at preventing PEL tumor formation in vivo. |[8] | | Neuroendocrine Tumors | - | - | Not specified | - | Caused significant tumor suppression as a single agent. |[9] | | Non-Small Cell Lung Cancer | A549 | Athymic mice | 15 mg/kg/week | Oral | Less tumor growth suppression compared to intravenous nab-sirolimus at the same weekly dose. |[6] |
Experimental Methodologies
The following sections detail the experimental protocols for key in vivo studies cited in this guide.
Everolimus in a Murine Squamous Cell Carcinoma Model
-
Objective: To evaluate the effect of everolimus on the proliferation of SCC VII, a spontaneously arising murine squamous cell carcinoma line.[4]
-
Animal Model: Murine model.
-
Tumor Implantation:
-
Treatment Groups:
-
Efficacy Assessment:
nab-Sirolimus vs. Other mTOR Inhibitors in a Non-Small Cell Lung Cancer Xenograft Model
-
Objective: To compare the antitumor activity of nab-sirolimus with temsirolimus, sirolimus, and everolimus in A549 NSCLC xenografts.[6]
-
Animal Model: Athymic mice bearing subcutaneous A549 NSCLC xenografts.[6]
-
Treatment Groups (equal weekly doses):
-
Efficacy and Pharmacodynamic Assessment:
-
Tumor growth was monitored.
-
Tumors were harvested at different time points to analyze tumor drug levels (LC-MS/MS) and mTOR pathway biomarkers (pS6 and p4EBP1) via Western blot.[6]
-
Visualizations
Signaling Pathway
Caption: Simplified mTORC1 signaling pathway inhibited by sirolimus and everolimus.
Experimental Workflow
Caption: A typical workflow for an in vivo xenograft efficacy study.
Comparative Logic
Caption: Logical comparison of sirolimus and its analog everolimus.
References
- 1. JCI - Rapalogs and mTOR inhibitors as anti-aging therapeutics [jci.org]
- 2. Differentiating the mTOR inhibitors everolimus and sirolimus in the treatment of tuberous sclerosis complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. Everolimus (RAD) inhibits in vivo growth of murine squamous cell carcinoma (SCC VII) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antitumor activity of <em>nab</em>-sirolimus versus mTOR inhibitors temsirolimus, sirolimus, and everolimus in A549 NSCLC xenografts. - ASCO [asco.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. ashpublications.org [ashpublications.org]
- 9. erc.bioscientifica.com [erc.bioscientifica.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
